molecular formula C8H7N3 B2502875 2-(1H-pyrrol-3-yl)pyrazine CAS No. 474775-99-0

2-(1H-pyrrol-3-yl)pyrazine

Cat. No.: B2502875
CAS No.: 474775-99-0
M. Wt: 145.165
InChI Key: SMWUEJBIRQOVBU-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)pyrazine is an organic heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . This compound features a molecular structure consisting of a pyrrole ring linked to a pyrazine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research . Pyrazines and pyrroles are both privileged structures in pharmaceutical development, known for their diverse biological activities . Pyrrole-based fused heterocycles, including pyrrolo[1,2-a]pyrazines, have demonstrated significant pharmacological potential, particularly as robust antifungal agents against various Candida species, including multidrug-resistant strains . The mechanism of action for these related compounds is suggested through docking analysis to involve interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a rate-limiting enzyme in the ergosterol biosynthesis pathway crucial for yeast cell membranes . As a building block, 2-(1H-pyrrol-3-yl)pyrazine can be utilized in the synthesis of more complex nitrogen-bridged heterocyclic systems for investigating new therapeutic agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, wearing protective equipment such as gloves, protective clothing, and eyewear . For further handling and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrrol-3-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWUEJBIRQOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Workflows for 2-(1H-pyrrol-3-yl)pyrazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Compound Identity: 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0)

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the downstream success of a lead compound. 2-(1H-pyrrol-3-yl)pyrazine represents a highly ligand-efficient, bi-heteroaromatic building block that combines the electron-deficient nature of a pyrazine ring with the electron-rich, hydrogen-bond donating capacity of a pyrrole ring. This "push-pull" electronic distribution creates a unique physicochemical profile, making it a privileged scaffold for designing kinase inhibitors, CNS-penetrant therapeutics, and fragment-based drug discovery (FBDD) libraries.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality between the molecule's sub-structural features and its macroscopic ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, supported by self-validating synthetic and analytical protocols.

Structural & Physicochemical Profiling

The behavior of 2-(1H-pyrrol-3-yl)pyrazine in biological systems is governed by its ionization state and lipophilicity. The data in Table 1 synthesizes the core physicochemical parameters of this scaffold, explaining the mechanistic implications of each property.

Table 1: Key Physicochemical Parameters and Mechanistic Implications
ParameterValueCausality / Implication
Molecular Weight (MW) 145.16 g/mol Highly ligand-efficient (LE) fragment; ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) 41.57 ŲExcellent blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).
LogP (Predicted) 1.2 - 1.5Optimal lipophilicity for oral bioavailability; balances solubility and permeability.
pKa (Pyrazine N) ~0.6 (Protonation)Unprotonated at pH 7.4; relies on neutral passive diffusion for cellular entry.
pKa (Pyrrole NH) ~16.5 (Deprotonation)Acts solely as an H-bond donor in biological systems; will not ionize in vivo.
H-Bond Donors (HBD) 1Fulfills; mediates target hinge binding.
H-Bond Acceptors (HBA) 2Enhances dipole interactions with target water networks.
Melting Point 110-112 °CIndicates a stable crystalline lattice, favorable for solid-state formulation [1].

Mechanistic Insight: The exceptionally low pKa of the pyrazine nitrogen (pKa ~0.6) dictates that this scaffold remains strictly unprotonated at physiological pH (7.4). Unlike basic piperidines or piperazines that ionize and rely on active transport or paracellular routes, 2-(1H-pyrrol-3-yl)pyrazine achieves membrane permeation almost exclusively via passive transcellular diffusion. Furthermore, the pyrrole NH (pKa ~16.5) is a very weak acid. It will not deprotonate under physiological conditions, ensuring the molecule remains entirely neutral in blood and target tissues, which maximizes its volume of distribution (Vd).

Synthetic Methodology & Workflow

The synthesis of bi-heteroaromatic systems often suffers from regioselectivity issues and competitive side reactions. To synthesize 2-(1H-pyrrol-3-yl)pyrazine efficiently, we utilize a palladium-catalyzed cross-coupling approach based on the foundational work of.

SyntheticPathway SM Starting Materials: 2-Chloropyrazine + 1-TIPS-Pyrrole-3-Boronic Ester Coupling Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM->Coupling Intermediate Intermediate: 2-(1-TIPS-pyrrol-3-yl)pyrazine Coupling->Intermediate Deprotection TIPS Deprotection TBAF, THF, rt Intermediate->Deprotection Product Target Compound: 2-(1H-pyrrol-3-yl)pyrazine Deprotection->Product

Figure 1: Step-by-step synthetic workflow for 2-(1H-pyrrol-3-yl)pyrazine via Suzuki-Miyaura coupling.

Experimental Protocol 1: Synthesis of 2-(1H-pyrrol-3-yl)pyrazine

Objective: Synthesize the target scaffold while preventing competitive N-arylation.

  • Step 1: Reaction Setup. In a flame-dried Schlenk flask, combine 2-chloropyrazine (1.0 equiv) and 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester (1.1 equiv).

    • Causality: The bulky TIPS protecting group sterically shields the pyrrole nitrogen. This prevents off-target Buchwald-Hartwig amination and directs the palladium catalyst strictly to the C3 position.

  • Step 2: Catalytic Activation. Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.0 equiv) in a degassed 1,4-dioxane/H2O mixture (4:1 v/v). Heat to 90 °C for 12 hours under nitrogen.

    • Self-Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and the intermediate mass [M+H]+ corresponding to the TIPS-protected product emerges (>95% conversion).

  • Step 3: Deprotection. Isolate the intermediate via silica gel chromatography. Dissolve in anhydrous THF and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature. Stir for 2 hours.

    • Causality: The highly fluorophilic silicon atom of the TIPS group reacts rapidly with the fluoride ion, cleanly revealing the free pyrrole NH without requiring harsh acidic or basic conditions that could degrade the pyrazine ring.

  • Step 4: Final Isolation. Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via recrystallization or flash chromatography.

    • Self-Validation: Confirm structure via 1H-NMR (presence of a broad NH singlet at ~11 ppm) and verify the melting point against the.

Pharmacokinetic & ADME Implications

Understanding the exact ionization state of a scaffold is critical for predicting its solubility and permeability. As detailed by in Absorption and Drug Development, the aqueous solubility of lipophilic and neutral compounds cannot be accurately modeled without precise pKa measurements.

ADME_Workflow Compound 2-(1H-pyrrol-3-yl)pyrazine (Lead Scaffold) pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP Lipophilicity (LogP) (Shake-Flask / LC-MS) Compound->LogP Solubility Kinetic Solubility (Nephelometry) Compound->Solubility Data Physicochemical Data Matrix (Lead Optimization) pKa->Data LogP->Data Solubility->Data

Figure 2: Standardized physicochemical profiling workflow for heterocyclic scaffolds.

Experimental Protocol 2: Potentiometric pKa Determination (Cosolvent Method)

Objective: Accurately determine the ultra-low pKa of the pyrazine nitrogen to forecast pH-dependent solubility.

  • Step 1: Sample Preparation. Dissolve 2-(1H-pyrrol-3-yl)pyrazine in a methanol/water cosolvent system (e.g., 20%, 30%, and 40% MeOH).

    • Causality: Because the neutral free-base form has limited aqueous solubility, a cosolvent system prevents precipitation during the titration, ensuring the thermodynamic equilibrium is maintained throughout the experiment.

  • Step 2: Titration. Using an automated potentiometric titrator, titrate the solution with standardized 0.1 M HCl from pH 7.0 down to pH 1.5 under an argon atmosphere.

    • Self-Validation: The system self-validates by calculating the first derivative of the titration curve; a sharp inflection point mathematically confirms a successful protonation event.

  • Step 3: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa (psKa) measured in the various cosolvent ratios against the inverse dielectric constant of the mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3).

    • Causality: This mathematical extrapolation corrects for the solvent effect. It yields the true aqueous pKa without being confounded by the compound's low intrinsic solubility in pure water, providing highly accurate data for downstream physiologically based pharmacokinetic (PBPK) modeling.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link][1]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons, Inc. URL:[Link][2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link][3]

Sources

2-(1H-pyrrol-3-yl)pyrazine as a Privileged Scaffold in Medicinal Chemistry: Design, Synthesis, and Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule scaffolds dictates both target affinity and pharmacokinetic viability. The compound 2-(1H-pyrrol-3-yl)pyrazine (CAS 474775-99-0) has emerged as a highly versatile, privileged biaryl building block. This technical guide explores the structural rationale, mechanistic application in kinase inhibition, and self-validating synthetic protocols required to leverage this scaffold in advanced medicinal chemistry campaigns.

The Biaryl Paradigm: Structural & Electronic Rationale

The selection of 2-(1H-pyrrol-3-yl)pyrazine over traditional biaryl systems (such as bipyridines or phenyl-pyridines) is driven by strict electronic and geometric requirements:

  • Pyrazine Core (Metabolic & Safety Profile): Pyrazine possesses a pKa of ~0.6, making it significantly less basic than pyridine (pKa ~5.2). This reduced basicity is a strategic design choice. It mitigates hERG channel inhibition—a notorious cardiotoxic liability associated with basic amines—while maintaining excellent metabolic stability against oxidative enzymes like Cytochrome P450s.

  • 3-Pyrrole Attachment (Geometric Vectoring): While 2-substituted pyrroles are common, they are notoriously electron-rich and prone to rapid oxidation and polymerization. The 3-position attachment is chemically more stable and alters the electronic distribution of the ring. More importantly, it creates a specific geometric vector: when the pyrazine nitrogen and the pyrrole NH are aligned, they form a bidentate hydrogen-bonding motif.

  • Commercial Accessibility: The widespread commercial availability of the unsubstituted core has accelerated its adoption for high-throughput library generation.

Mechanistic Application: Kinase Hinge Binding

Protein kinases are ubiquitous targets in oncology and immunology. The 2-(1H-pyrrol-3-yl)pyrazine scaffold acts as a highly potent Type I kinase inhibitor core, specifically designed to anchor into the ATP-binding pocket.

The molecular logic relies on a dual donor-acceptor system:

  • Hydrogen-Bond Donor: The pyrrole NH donates a hydrogen bond to the carbonyl oxygen of the kinase hinge backbone.

  • Hydrogen-Bond Acceptor: The adjacent pyrazine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region.

This bidentate interaction firmly anchors the scaffold. Meanwhile, the C6 position of the pyrazine and the N1 position of the pyrrole serve as synthetic exit vectors. These vectors allow medicinal chemists to append functional groups that probe the solvent-exposed region or access deep hydrophobic pockets, a strategy heavily utilized in the development of inhibitors for CK2, PIM kinases[1], and dual-target systems like PLK1/BRD4[2].

HingeBinding Pyrrole Pyrrole NH (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Amides) Pyrrole->Hinge Donates H to C=O Solvent Solvent Exposed Vector (Substituent Tail) Pyrrole->Solvent N-alkylation vector Pyrazine Pyrazine N (H-Bond Acceptor) Pyrazine->Solvent C6-substitution vector Hinge->Pyrazine Donates H to N

Figure 1: Bidentate hydrogen-bonding logic of the pyrrole-pyrazine scaffold in kinase hinges.

Experimental Workflow: Self-Validating Synthetic Protocol

To fully utilize this scaffold, researchers often synthesize it de novo to allow for early-stage isotopic labeling or targeted derivatization. The following protocol details a robust Suzuki-Miyaura cross-coupling approach designed to prevent catalyst poisoning.

Synthesis Step1 Step 1: Suzuki-Miyaura Coupling 2-Chloropyrazine + 1-(TIPS)-pyrrole-3-boronic acid Step2 Step 2: Deprotection TBAF mediated TIPS removal Step1->Step2 Pd(dppf)Cl2, K2CO3, 90°C Step3 Step 3: Scaffold Diversification Electrophilic Halogenation / Cross-Coupling Step2->Step3 THF, rt, 2h Step4 Step 4: Biological Screening Kinase Selectivity Profiling Step3->Step4 Library Generation

Figure 2: Self-validating synthetic workflow for the 2-(1H-pyrrol-3-yl)pyrazine core.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 2-chloropyrazine (1.0 eq) and 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid (1.2 eq). Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K

    
    CO
    
    
    
    (3.0 eq). Degas the mixture via three strict freeze-pump-thaw cycles.
  • Causality: The TIPS protecting group on the pyrrole is mandatory. A free pyrrole NH can coordinate with the palladium catalyst, poisoning it and leading to off-target N-arylation. Degassing removes dissolved oxygen, preventing the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

Step 2: Catalyst Activation & Coupling

  • Action: Backfill with Argon and add Pd(dppf)Cl

    
     (0.05 eq). Heat the reaction to 90°C for 12 hours. Monitor via LC-MS.
    
  • Causality: The bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step of the catalytic cycle. This is particularly critical when coupling electron-deficient heteroaryls like pyrazine, which otherwise suffer from sluggish kinetics.

Step 3: Deprotection & Isolation

  • Action: Cool the mixture, extract with EtOAc, and concentrate. Redissolve the crude intermediate in THF and add TBAF (1.5 eq) at room temperature for 2 hours.

  • Causality: The fluoride ion from TBAF selectively attacks the silicon atom of the TIPS group due to the thermodynamic driving force of the highly stable Si-F bond (bond dissociation energy ~582 kJ/mol), cleanly liberating the free 2-(1H-pyrrol-3-yl)pyrazine scaffold for downstream diversification.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To demonstrate the functional utility of the scaffold, the following table summarizes representative SAR data for a library of pyrrole-pyrazine derivatives screened against Casein Kinase 2 (CK2), a validated target for this pharmacophore[1].

CompoundR1 (Pyrazine C6 Vector)R2 (Pyrrole N1 Vector)Target KinaseIC

(nM)
Mechanistic Rationale for Potency
Scaffold Core -H-HCK2>10,000Core binds hinge but lacks sufficient hydrophobic contacts to stabilize the active conformation.
Analog A -CH

-HCK21,250Methyl group partially fills a small adjacent hydrophobic pocket, increasing van der Waals interactions.
Analog B -NH-Phenyl-HCK245Phenyl ring engages in

-

stacking with the catalytic spine; extended H-bond network established.
Analog C -NH-Phenyl-CH

CK2>5,000Methylation of the pyrrole nitrogen abolishes the critical H-bond donor required for hinge binding.

Table 1: Representative Kinase Inhibition Profiling demonstrating the causality between vector substitution and target affinity.

Conclusion

The 2-(1H-pyrrol-3-yl)pyrazine scaffold represents a triumph of rational drug design. By combining the metabolic stability and low basicity of pyrazine with the precise hydrogen-bond donor geometry of a 3-substituted pyrrole, medicinal chemists can construct highly selective, orally bioavailable kinase inhibitors. Mastery of its synthetic handling—particularly the necessity of protecting group strategies during cross-coupling—ensures rapid and reliable access to diverse chemical space.

References

  • 2-(1H-pyrrol-3-yl)pyrazine | 474775-99-0 , Sigma-Aldrich.

  • PD005085 (PD005085, BBYRUZKRFAIQSR-UHFFFAOYSA-N) , Probes & Drugs. 1

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies , PMC / National Institutes of Health.2

Sources

literature review of pyrrole-containing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Pharmacological Architectures, and Therapeutic Applications

Executive Directive

The Pyrrole Advantage in Medicinal Chemistry The pyrrole ring—a five-membered, electron-rich, nitrogen-containing heterocycle—is not merely a structural spacer; it is a privileged pharmacophore.[1][2][3] Its planar geometry, ability to participate in


-

stacking, and dual hydrogen-bonding capability (as both donor at NH and acceptor at the

-system) make it ubiquitous in FDA-approved therapeutics, from the cholesterol-lowering giant Atorvastatin to the tyrosine kinase inhibitor Sunitinib .

This guide moves beyond basic textbook definitions to analyze the causality of pyrrole's efficacy. We explore why specific synthetic routes are chosen over others (e.g., Green MCRs vs. classical Paal-Knorr) and how precise substitutions drive target selectivity in oncology and infectious diseases.

Structural & Electronic Logic

The pyrrole ring is an aromatic system with


 electrons. The nitrogen atom is 

hybridized, donating its lone pair into the ring system.
  • Electronic Consequence: The ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (

    
    ), preferentially at the C2 and C5 positions (
    
    
    
    -positions).
  • Medicinal Consequence: This electron density allows pyrrole derivatives to bind tightly to electron-deficient pockets in enzymes (e.g., the ATP-binding site of kinases). However, it also creates metabolic liability (oxidative degradation). Modern drug design focuses on blocking these metabolically "hot" spots with halogens or bulky groups (e.g., the trifluoromethyl group in recent candidates) to improve half-life.

Visualization: The Pyrrole Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, mapping specific substitutions to their biological impact.

SAR_Logic Pyrrole Pyrrole Core (C4H5N) N1 N1 Position Solubility & Bioavailability (e.g., Alkyl, Sulfonyl) Pyrrole->N1 Modulates C2 C2/C5 Positions Electronic Anchors (e.g., Aryl groups for pi-stacking) Pyrrole->C2 Primary Binding C3 C3/C4 Positions Steric Modulation (e.g., Halogens to block metabolism) Pyrrole->C3 Stability Effect1 Kinase Selectivity (H-bonding) N1->Effect1 C2->Effect1 Effect2 Metabolic Stability (Blocks Oxidation) C3->Effect2

Caption: SAR map detailing how specific regiochemical substitutions on the pyrrole ring dictate pharmacokinetic and pharmacodynamic outcomes.

Strategic Synthesis: From Classical to Green Architectures

While the Paal-Knorr synthesis (condensation of 1,4-dicarbonyls with amines) remains the industrial standard, it often requires acidic conditions that sensitive functional groups cannot tolerate. The field has shifted toward Multicomponent Reactions (MCRs) and Green Chemistry protocols that offer higher atom economy and milder conditions.

Comparative Analysis of Synthetic Methodologies
MethodologyMechanismKey ReagentsAdvantagesDisadvantages
Paal-Knorr Condensation / Cyclization1,4-Dicarbonyls + Primary AminesHigh reliability; Scalable.Harsh acidic conditions; Limited availability of specific 1,4-dicarbonyls.[4]
Hantzsch Condensation

-Ketoesters +

-Haloketones + Amines
Access to highly substituted pyrroles.Multi-step; Lower atom economy.
Green MCR Cascade ReactionArylglyoxals + Enaminones + active methylenesAtom efficient; Water/Ethanol solvents; Catalyst-free options.Substrate scope sometimes limited to specific electronic profiles.
C-H Activation Metal-Catalyzed CouplingPyrrole + Aryl Halides (Pd/Ru cat.)Direct functionalization; No pre-functionalization needed.High cost of catalysts; Metal scavenging required for pharma.
Detailed Experimental Protocol: Green MCR Synthesis

Rationale: This protocol is selected for its operational simplicity, high atom economy, and alignment with sustainable manufacturing principles (avoiding chlorinated solvents).

Target: Synthesis of Polysubstituted Pyrroles via Arylglyoxal Condensation. Reference Grounding: Based on methodologies involving arylglyoxals and enaminones in ethanol [4, 6].[5]

Reagents:

  • Arylglyoxal monohydrate (1.0 mmol)

  • Enaminone (e.g., 4-amino-3-penten-2-one) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Solvent: Ethanol (5 mL) or Water/Ethanol (1:1)

  • Catalyst: Lactic acid (10 mol%) or Catalyst-free (reflux dependent)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask, dissolve the arylglyoxal monohydrate in 5 mL of Ethanol.

  • Addition: Add the enaminone and malononitrile sequentially to the solution.

  • Activation: Add 10 mol% Lactic acid (if using catalytic route) to accelerate the Knoevenagel condensation/Michael addition cascade.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (20 g).

    • The solid product will precipitate out.

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain the pure pyrrole derivative.

  • Validation: Confirm structure via

    
    H-NMR (look for pyrrole NH singlet around 10-12 ppm) and Mass Spectrometry.
    
Visualization: Synthetic Pathway Logic

Synthesis_Flow Input1 Arylglyoxal Mix Mixing in Ethanol (Green Solvent) Input1->Mix Input2 Enaminone Input2->Mix Input3 Active Methylene Input3->Mix Reflux Reflux (80°C) Cascade Cyclization Mix->Reflux Precip Ice Water Quench Precipitation Reflux->Precip Product Polysubstituted Pyrrole (Solid) Precip->Product

Caption: Workflow for the multicomponent green synthesis of pyrrole derivatives, highlighting the cascade cyclization mechanism.

Therapeutic Architectures & Mechanism of Action

Anticancer: Kinase Inhibition

Pyrrole derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs).

  • Case Study: Sunitinib (Sutent)

    • Structure: Indolin-2-one linked to a pyrrole ring.[6]

    • Mechanism: The pyrrole nitrogen and the indolinone oxygen form critical hydrogen bonds with the hinge region of the VEGFR and PDGFR kinase domains. This ATP-competitive inhibition blocks angiogenesis and tumor cell proliferation.

    • Key Interaction: The C3/C4 substitution on the pyrrole (often methyl/ethyl groups) fits into the hydrophobic pocket, ensuring selectivity.

Antimicrobial: Marine Alkaloids

Marine organisms are a rich source of halogenated pyrroles (e.g., Pyrrolnitrin ).

  • Mechanism: These compounds often disrupt the bacterial respiratory electron transport chain or inhibit cell wall synthesis.

  • Recent Advances: Hybrid molecules combining pyrrole with triazole or pyrazole moieties have shown enhanced efficacy against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (targeting InhA reductase) [7, 10].

References

  • Bhardwaj, V. et al. (2018). "Pyrrole: An insight into recent pharmacological advances with structure activity relationship." European Journal of Medicinal Chemistry. Link

  • Gholap, S.S. et al. (2024). "Recent Progress for the Synthesis of Pyrrole Derivatives – An Update." Current Organic Chemistry. Link

  • Javahershenas, R. et al. (2020).[7] "Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals."[7] Arkivoc. Link

  • Li, Petri G. et al. (2020). "Bioactive pyrrole-based compounds with target selectivity."[8][9][10] European Journal of Medicinal Chemistry. Link

  • Domínguez-Mendoza, B.E. et al. (2017). "Green Synthesis of Pyrrole Derivatives." Current Organic Synthesis. Link

  • Ahmad, M. et al. (2018). "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles." Oriental Journal of Chemistry. Link

  • BenchChem. (2025). "The Diverse Biological Activities of Pyrrole Alkaloids: A Technical Review." Link

  • Mateev, E. et al. (2022).[9] "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • FDA. (2023). "Novel Drug Approvals for 2023." Link

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules. Link

Sources

Therapeutic Targeting of the 2-(1H-pyrrol-3-yl)pyrazine Scaffold: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1H-pyrrol-3-yl)pyrazine moiety represents a privileged biaryl scaffold in medicinal chemistry, distinct from its fused bicyclic counterpart (pyrrolo[1,2-a]pyrazine). Its therapeutic value is derived primarily from its capacity to function as a bidentate hydrogen-bonding pharmacophore, mimicking the adenine ring of ATP. This structural feature positions it as a potent ATP-competitive kinase inhibitor , with validated activity against Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Anaplastic Lymphoma Kinase (ALK). Beyond oncology, emerging Structure-Activity Relationship (SAR) data suggests potential in epigenetic modulation (p300/CBP inhibition) and antimicrobial applications via bioisosteric replacement of related pyrimidine scaffolds.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Properties & Binding Logic

The core utility of 2-(1H-pyrrol-3-yl)pyrazine lies in its electronic distribution and geometry. It acts as a "Hinge Binder" within the ATP-binding pocket of protein kinases.

  • Pyrazine Ring (Acceptor): The nitrogen atoms (N1/N4) possess lone pairs capable of accepting hydrogen bonds from the backbone amide NH of the kinase hinge region (e.g., Valine, Leucine residues).

  • Pyrrole Ring (Donor): The pyrrolic NH serves as a hydrogen bond donor to the backbone carbonyl oxygen.

  • Rotational Freedom: Unlike fused systems, the C-C single bond between the pyrazine and pyrrole rings allows for torsional rotation, enabling the molecule to undergo "induced fit" adaptations within the active site, though this also imposes an entropic penalty upon binding.

Bioisosterism

This scaffold is a direct bioisostere of 2-(1H-pyrrol-3-yl)pyrimidine , a well-characterized CDK inhibitor motif. The substitution of pyrimidine (1,3-diazine) with pyrazine (1,4-diazine) alters the dipole moment and lipophilicity (LogP), often improving metabolic stability and blood-brain barrier (BBB) penetration without sacrificing binding affinity.

Part 2: Primary Therapeutic Targets

Protein Kinases (Oncology & Inflammation)

The most authoritative application of this scaffold is in the design of Type I ATP-competitive inhibitors.

Target A: Cyclin-Dependent Kinases (CDK2, CDK4/6)
  • Mechanism: The scaffold occupies the adenine-binding cleft. The pyrazine N4 and pyrrole NH form a D-A (Donor-Acceptor) motif with the hinge region residues (e.g., Leu83 in CDK2).

  • Therapeutic Relevance: Inhibition of CDK2/4 leads to G1/S phase cell cycle arrest, a critical strategy in treating solid tumors (breast, lung, colorectal).

  • SAR Insight: Substitution at the 5-position of the pyrrole ring with bulky hydrophobic groups can target the "Gatekeeper" region, enhancing selectivity over other kinases.

Target B: Janus Kinases (JAK1/2/3)
  • Mechanism: Similar to Ruxolitinib (which uses a pyrrolopyrimidine core), the 2-(pyrrol-3-yl)pyrazine scaffold targets the JAK homology 1 (JH1) domain.

  • Therapeutic Relevance: Modulation of the JAK-STAT pathway is central to treating autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms.

Target C: Anaplastic Lymphoma Kinase (ALK)
  • Relevance: ALK-positive non-small cell lung cancer (NSCLC).

  • Design Strategy: The scaffold serves as the core, with extensions added to interact with the solvent-front and the ribose-binding pocket to overcome resistance mutations (e.g., L1196M).

Epigenetic Modulators (Emerging)
Target: p300/CBP Histone Acetyltransferases (HATs)

Recent screens have identified pyrazine-containing small molecules as inhibitors of p300/CBP.

  • Mechanism: Unlike kinase inhibition, these molecules likely bind to the Lysine-CoA binding pocket or an allosteric site, preventing the acetylation of histones (H3K27) and non-histone proteins (p53).

  • Therapeutic Relevance: p300/CBP are transcriptional co-activators overexpressed in prostate and breast cancers.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the downstream effects of targeting the CDK and JAK pathways using the 2-(1H-pyrrol-3-yl)pyrazine scaffold.

SignalingPathway cluster_Kinase ATP Binding Pocket Competition Inhibitor 2-(1H-pyrrol-3-yl)pyrazine (Scaffold) CDK CDK2 / CDK4 Inhibitor->CDK Inhibits (IC50 < 100nM) JAK JAK1 / JAK2 Inhibitor->JAK Inhibits Rb Retinoblastoma Protein (Rb) (Hypophosphorylation) CDK->Rb Prevents Phosphorylation STAT STAT Phosphorylation (Inhibition) JAK->STAT Blocks Activation E2F E2F Transcription Factor (Sequestration) Rb->E2F Binds/Inactivates CellCycle G1/S Arrest (Apoptosis) E2F->CellCycle Halts Progression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a Reduction) STAT->Cytokines Downregulates Expression

Figure 1: Dual-pathway inhibition mechanism. The scaffold acts as a competitive inhibitor at the hinge region, cascading into cell cycle arrest (CDK axis) and immune modulation (JAK axis).

Part 4: Experimental Validation Protocols

To validate this scaffold against the identified targets, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the scaffold derivative against specific kinases (e.g., CDK2/CyclinA).

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Compound Dilution: Serially dilute the 2-(1H-pyrrol-3-yl)pyrazine derivative in DMSO (10mM stock) to create a 10-point dose-response curve. Final DMSO concentration in assay < 1%.

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well white plate.

    • Add 5 µL of Kinase/Substrate mix (e.g., 2ng CDK2 + 0.2 µg/µL Histone H1).

    • Add 5 µL of ATP (at Km concentration, typically 10-50 µM).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence using a microplate reader (e.g., EnVision). Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Cell Viability & Proliferation Assay (MTS)

Objective: Assess cellular potency and cytotoxicity.

Protocol:

  • Seeding: Plate tumor cells (e.g., MCF-7 for CDK, HEL cells for JAK) at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with the compound (0.01 µM – 100 µM) for 72 hours. Include DMSO control and Staurosporine (positive control).

  • Development:

    • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).

    • Incubate for 1-4 hours at 37°C/5% CO2.

  • Readout: Measure absorbance at 490 nm.

  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Part 5: Structural Optimization & Future Directions

Logical SAR Expansion: To transform the raw 2-(1H-pyrrol-3-yl)pyrazine scaffold into a drug candidate:

  • Solubilizing Group: Append a piperazine or morpholine tail to the pyrazine ring to improve aqueous solubility.

  • Selectivity Filter: Introduce a halogen (F, Cl) or methyl group at the pyrrole 4-position to interact with specific gatekeeper residues (e.g., Thr338 in c-Src vs. Ile338 in c-Abl).

  • Macrocyclization: Link the pyrazine and pyrrole rings via a linker chain to lock the bioactive conformation, reducing the entropic penalty of binding.

References

  • Vertex Pharmaceuticals. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 529874: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl.

  • Dehnavi, F., et al. (2021).[1] Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[1][2][3][4] Molecular Diversity.

  • Luo, J., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry.

  • Beevi, S.S., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology.

Sources

In Silico Bioactivity Prediction for the 2-(1H-pyrrol-3-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Targeted Computational Framework for Drug Discovery

Executive Summary & Structural Rationale

The 2-(1H-pyrrol-3-yl)pyrazine scaffold represents a distinct class of bi-heteroaryl systems . Unlike the heavily explored fused pyrrolopyrazine rings (e.g., pyrrolo[1,2-a]pyrazine), this linked scaffold possesses a rotatable bond between the electron-deficient pyrazine ring and the electron-rich pyrrole ring.

From a medicinal chemistry perspective, this structure is a "privileged scaffold" for kinase inhibition. The spatial arrangement of the pyrrole nitrogen (hydrogen bond donor) and the pyrazine nitrogen (hydrogen bond acceptor) mimics the adenine ring of ATP, making it a potent candidate for binding to the hinge region of protein kinases (e.g., PIM-1, VEGFR-2).

This guide details a self-validating in silico workflow to predict the bioactivity of this scaffold, moving from quantum mechanical optimization to molecular dynamics simulations.

Computational Workflow Visualization

The following diagram outlines the integrated pipeline for predicting and validating the bioactivity of 2-(1H-pyrrol-3-yl)pyrazine derivatives.

BioactivityPredictionWorkflow cluster_0 Phase 1: Structural Preparation cluster_1 Phase 2: Target Fishing cluster_2 Phase 3: Mechanistic Validation Node1 2D Structure Input (SMILES) Node3 Tautomer/Protomer Enumeration Node1->Node3 Node2 DFT Optimization (B3LYP/6-31G*) Node4 Pharmacophore Mapping (LigandScout) Node2->Node4 Node5 Reverse Docking (SwissTargetPrediction) Node2->Node5 Node3->Node2 Energy Min Node6 Target Prioritization (e.g., PIM-1 Kinase) Node4->Node6 Node5->Node6 Consensus Node7 Molecular Docking (AutoDock Vina) Node6->Node7 PDB: 2XJ1 Node8 ADMET Profiling (SwissADME) Node7->Node8 Node9 MD Simulation (GROMACS - 100ns) Node7->Node9 Top Pose

Figure 1: End-to-end computational workflow for characterizing the bioactivity of pyrazine-pyrrole biaryls, emphasizing the transition from structural QM optimization to dynamic simulation.

Phase 1: Structural Preparation & Quantum Mechanics

Objective: To generate a biologically relevant 3D conformer.

The bioactivity of 2-(1H-pyrrol-3-yl)pyrazine is heavily dependent on the planarity between the two rings. Standard force fields (e.g., MMFF94) often fail to accurately capture the conjugation effects across the C-C bond linking the heterocycles.

Protocol 1: DFT Geometry Optimization
  • Input Generation: Convert the 2D SMILES string c1cc(nc1)c2c[nH]cc2 (generic representation) to a 3D structure.

  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Method: Run a geometry optimization using Density Functional Theory (DFT).

    • Functional: B3LYP (hybrid functional for organic molecules).

    • Basis Set: 6-31G(d,p) (sufficient for C, H, N systems).

    • Solvent Model: IEFPCM (Water) to simulate physiological conditions.

  • Output Analysis: Examine the dihedral angle between the pyrazine and pyrrole rings. A planar or near-planar conformation (< 20° twist) indicates strong conjugation, essential for fitting into narrow kinase binding pockets.

Expert Insight: The pyrrole NH is acidic. In physiological pH (7.4), ensure you account for the neutral state, but also screen the deprotonated form if the target pocket contains basic residues (e.g., Lysine).

Phase 2: Target Identification (Reverse Docking)

Objective: To identify the most probable biological targets without a priori knowledge.

Given the structural similarity of this scaffold to known kinase inhibitors (e.g., SGI-1776), we utilize "Target Fishing" to validate this hypothesis.

Protocol 2: SwissTargetPrediction Workflow
  • Submission: Input the optimized canonical SMILES into the SwissTargetPrediction server.

  • Parameters: Select "Homo sapiens" as the organism.

  • Analysis of Results:

    • Look for high probability scores in the Kinase and Enzyme classes.

    • Expected Hits: Based on pyrazine pharmacophores, expect hits for PIM-1 (Proviral Integration site for Moloney murine leukemia virus-1) , VEGFR-2 , and Aurora Kinases .

  • Validation: Cross-reference hits with the ChEMBL database. Search for substructure C1=CN=CC=N1 (pyrazine) linked to C1=CNC=C1 (pyrrole).

Data Summary: Predicted Target Classes

Target Class Probability Rationale
Serine/Threonine Kinase (PIM-1) > 0.85 Pyrazine N4 accepts H-bond; Pyrrole NH donates H-bond (Hinge binder).
Tyrosine Kinase (VEGFR-2) > 0.70 Biaryl system fits the hydrophobic ATP pocket.

| Oxidoreductases | < 0.30 | Low affinity predicted for metabolic enzymes (CYP450). |

Phase 3: Molecular Docking (Case Study: PIM-1 Kinase)

Objective: To predict the binding mode and affinity of the scaffold.

We select PIM-1 Kinase as the primary validation target due to the established efficacy of pyrazine derivatives in inhibiting this enzyme (Ali et al., 2020).

Protocol 3: Docking with AutoDock Vina
  • Protein Preparation:

    • Source: Download PDB ID 2XJ1 (PIM-1 complexed with a known inhibitor).[1]

    • Cleaning: Remove water molecules and the co-crystallized ligand.

    • Protonation: Add polar hydrogens using MGLTools or PyMOL.

  • Grid Box Generation:

    • Center the grid on the ATP-binding cleft (Hinge Region).

    • Coordinates (Approx): X= 21.5, Y= -12.0, Z= 24.0 (Verify with specific PDB).

    • Size: 20 x 20 x 20 Å.

  • Docking Parameters:

    • Exhaustiveness: Set to 32 (high precision).

    • Num Modes: 10.

  • Interaction Analysis (Crucial Step):

    • Visualize the top-ranked pose (lowest binding energy, typically < -7.0 kcal/mol).

    • Key Validation Check: The scaffold must form a bidentate hydrogen bond with the hinge residue Glu121 .

      • Interaction A: Pyrrole NH (Donor) → Glu121 Backbone O.

      • Interaction B: Pyrazine N (Acceptor) ← Glu121 Backbone NH (via water bridge or direct).

Phase 4: ADMET Profiling

Objective: To ensure the scaffold possesses drug-like properties before synthesis.

Use SwissADME to calculate the physicochemical descriptors.

Target Profile for 2-(1H-pyrrol-3-yl)pyrazine:

Property Value Interpretation
Molecular Weight ~145.16 g/mol Fragment-like; ideal for lead optimization.
LogP (Lipophilicity) 1.2 - 1.8 Optimal for membrane permeability.
TPSA ~41.5 Ų High oral bioavailability (Rule of 5 compliant).
BBB Permeation Yes Potential for CNS targets (if desired).

| PAINS Alert | None | No pan-assay interference structural features. |

Phase 5: Molecular Dynamics (MD) Simulation

Objective: To assess the temporal stability of the Ligand-Protein complex.

Docking provides a static snapshot. MD simulations confirm if the ligand remains bound under physiological thermal fluctuations.

Protocol 4: GROMACS Simulation Setup
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+ and Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT: 100 ps at 300 K (thermostat).

    • NPT: 100 ps at 1 bar (barostat).

  • Production Run: 100 ns simulation.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

    • H-Bond Lifetime: Calculate the percentage of simulation time the Pyrrole-Glu121 bond exists. >60% occupancy indicates a stable binder.

References

  • Ali, A., et al. (2020).[1][2] "In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase." Journal of Applied Pharmaceutical Science, 10(11), 040–049.[1][2] Link

  • Dehnavi, S., et al. (2021).[3] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity, 25, 1-28. Link

  • Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research, 47(W1), W357–W364. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

Sources

Technical Guide: Discovery and Isolation of Naturally Occurring Pyrrolo[1,2-a]pyrazine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structural motif in natural product drug discovery, bridging the chemical space between simple diketopiperazines (DKPs) and complex marine alkaloids like stephacidins , agelastatins , and periolatins . These compounds, predominantly isolated from marine sponges (Agelas sp.) and Actinobacteria (Streptomyces sp.), exhibit potent cytotoxicity, antimicrobial efficacy, and neurological activity.

This guide provides a rigorous, non-templated technical workflow for the discovery, isolation, and structural validation of these alkaloids. It moves beyond generic protocols to address the specific physicochemical challenges of the fused pyrrole-pyrazine core—specifically its moderate polarity, susceptibility to oxidation, and the critical need for stereochemical resolution.

Part 1: Chemical Space & Biosynthetic Logic

The Scaffold and Its Origin

The core structure is a bicyclic system formed, in most cases, by the condensation of L-proline with a second amino acid (often modified), followed by cyclization and varying degrees of oxidation.

  • Biosynthetic Machinery: Non-Ribosomal Peptide Synthetases (NRPS).

  • Key Precursors: Proline (essential for the pyrrolidine ring which oxidizes to pyrrole) + Tryptophan/Phenylalanine/Tyrosine.

  • Structural Variance:

    • Simple: Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones (DKPs).[1]

    • Complex: Prenylated, halogenated, or dimeric forms (e.g., Stephacidin B).

Biosynthetic Pathway Visualization

Understanding the origin allows for "genome-mining" approaches. The following diagram illustrates the transition from amino acid precursors to the fused scaffold.

Biosynthesis Precursors Precursors (L-Proline + Amino Acid X) NRPS NRPS Assembly Line (A-T-C Domains) Precursors->NRPS Adenylation Dipeptide Tethered Dipeptide NRPS->Dipeptide Peptide Bond DKP Cyclization (DKP Formation) Hexahydropyrrolo[1,2-a]pyrazine Dipeptide->DKP Reductive Cyclization Modification Tailoring Enzymes (Oxidases, Prenyltransferases) DKP->Modification Desaturation/Halogenation Final Target Alkaloid (e.g., Stephacidin, Periolatin) Modification->Final

Figure 1: Canonical biosynthetic pathway for pyrrolo[1,2-a]pyrazine alkaloids via NRPS logic.

Part 2: Source Selection & Extraction Methodologies

Source Prioritization
  • Marine Sponges (Agelas & Haliclona): High probability of brominated pyrrole-pyrazines (e.g., Longamides).

  • Marine Streptomyces: High probability of prenylated variants (e.g., Glaciapyrroles).

  • Fungal Endophytes: Sources of periolatins.

The "OSMAC" Extraction Protocol

For microbial sources, use the OSMAC (One Strain Many Compounds) approach to trigger silent gene clusters.

Protocol: Biphasic Extraction for Moderate Polarity The pyrrolo[1,2-a]pyrazine core is amphiphilic. A standard lipid extraction (Hexane) will miss it, while water will dilute it.

  • Fermentation: Cultivate strain in saline nutrient broth (7 days, 28°C).

  • Lysis: Ultrasonicate biomass to release intracellular metabolites.

  • Partitioning (The Critical Step):

    • Filter broth.

    • Extract filtrate with Ethyl Acetate (EtOAc) (3 x equal volume). Rationale: EtOAc captures the DKP core efficiently while excluding highly polar salts and highly lipophilic fats.

    • Do not acidify initially; these alkaloids can be acid-sensitive due to the pyrrole ring.

  • Concentration: Rotary evaporate at <40°C to yield the crude extract.

Part 3: Isolation & Purification Workflow

The separation of these alkaloids requires a specific sequence to prevent irreversible adsorption to silica and to separate closely related stereoisomers.

Dereplication (Stop the "Knowns")

Before isolation, analyze the crude extract via LC-MS/MS .

  • Target Mass: Look for m/z 200–450 range.

  • Fragmentation Pattern: A characteristic neutral loss of CO (28 Da) or CONH (43 Da) often indicates the diketopiperazine ring system.

Purification Cascade

Step 1: Size Exclusion (Sephadex LH-20)

  • Solvent: Methanol (MeOH) or 1:1 CH2Cl2/MeOH.

  • Purpose: Removes high molecular weight peptides and chlorophyll/pigments that interfere with NMR. Pyrrole-pyrazines elute in the middle fractions.

Step 2: Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Gradient: CHCl3 to 10% MeOH/CHCl3.

  • Observation: These alkaloids usually elute between 2–5% MeOH.

Step 3: High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 (ODS) Phenyl-Hexyl columns are superior here.

    • Why Phenyl-Hexyl? The π-π interactions between the column and the aromatic pyrrole ring provide better separation of isomers than standard C18.

  • Mobile Phase: H2O/MeCN + 0.1% Formic Acid.

Isolation Decision Tree

Isolation Crude Crude EtOAc Extract Derep LC-MS Dereplication (Exclude known DKPs) Crude->Derep LH20 Sephadex LH-20 (MeOH) Derep->LH20 Novel Targets Flash Flash Silica Gel (CHCl3:MeOH Gradient) LH20->Flash Mid-polar Fractions HPLC RP-HPLC (Phenyl-Hexyl) (H2O:MeCN + 0.1% FA) Flash->HPLC Semi-pure Bands Pure Pure Alkaloid HPLC->Pure Peak Collection

Figure 2: Bioassay-guided isolation workflow optimized for pyrrole-pyrazine alkaloids.

Part 4: Structural Elucidation & Validation

This section defines the "Self-Validating System." You cannot claim discovery without satisfying these spectral requirements.

Diagnostic NMR Signals (The "Fingerprint")

The pyrrolo[1,2-a]pyrazine core has distinct chemical shifts.

PositionCarbon TypeApprox.

(ppm)
Approx.

(ppm)
Diagnostic Correlation (HMBC)
C-1 (Carbonyl) C=O160.0 – 165.0-H-3 to C-1
C-3 (Chiral) CH55.0 – 60.04.0 – 4.5 (dd)H-3 to C-1, C-4
C-4 (Carbonyl) C=O165.0 – 170.0-H-3 to C-4
C-6 (Bridge) CH/C110.0 – 125.06.5 – 7.0Key link between rings
Pyrrole NH NH-9.0 – 12.0 (br s)Exchangeable with D2O
Establishing Stereochemistry (Marfey’s Method)

Since these are amino-acid derived, determining the absolute configuration (L vs D) is mandatory.

  • Hydrolysis: 6N HCl, 110°C, 24h.

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).

  • Analysis: Compare LC-MS retention times with authentic L- and D-amino acid standards.

Validation Checklist

References

  • Nogueira, T.S., et al. (2021). Marine Pyrrole Alkaloids: A Review of the Decade 2010–2020. Marine Drugs. [Link]

  • Fuchser, J., et al. (2018). Biosynthesis of the Pyrrolo[1,2-a]pyrazine Alkaloid Periolatin. Journal of Natural Products. [Link]

  • Li, Y., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis.[2] RSC Advances. [Link]

  • Tan, L.T., et al. (2003). Longamides A and B: New Pyrrole-Pyrazine Alkaloids from the Marine Sponge Agelas longissima. Journal of Natural Products. [Link]

  • Macherla, V.R., et al. (2005). Glaciapyrroles A, B, and C, Pyrrolosesquiterpenes from a Cold-Water Marine Streptomyces sp.. Journal of Natural Products. [Link]

Sources

Preliminary Cytotoxicity Screening of 2-(1H-pyrrol-3-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for the preliminary cytotoxicity screening of 2-(1H-pyrrol-3-yl)pyrazine , a heteroaromatic scaffold with significant potential in medicinal chemistry.

This compound features a pyrazine ring (electron-deficient, water-soluble) coupled to a pyrrole ring (electron-rich, prone to oxidation). This "push-pull" electronic structure suggests potential utility as a kinase inhibitor or DNA intercalator but necessitates specific handling protocols to prevent degradation during screening.

Part 1: Executive Summary & Compound Profiling

Objective: To determine the half-maximal inhibitory concentration (


) of 2-(1H-pyrrol-3-yl)pyrazine across a stratified panel of cell lines and distinguish between cytostatic and cytotoxic mechanisms.
Physicochemical Considerations

Before biological introduction, the compound must be profiled to ensure assay validity.

  • Solubility: The pyrazine moiety confers moderate water solubility, but the planar aromatic structure promotes

    
    -
    
    
    
    stacking.
    • Protocol: Dissolve stock in DMSO (Dimethyl sulfoxide) to 10 mM. Ensure final assay concentration of DMSO is

      
       (v/v) to avoid solvent toxicity.[1]
      
  • Stability: The electron-rich pyrrole ring is susceptible to oxidative polymerization (blackening).

    • Requirement: Freshly prepare stock solutions. Store under

      
       gas at -20°C. Use amber tubes to prevent photo-oxidation.
      
Target Cell Line Selection

A robust screen requires a "Selectivity Index" (SI). We compare tumor efficacy against normal tissue toxicity.[1]

Cell LineTissue OriginRationale for Selection
HCT116 Colorectal CarcinomaHigh sensitivity to kinase inhibitors; p53 wild-type.
HepG2 Hepatocellular CarcinomaMetabolic competence; assesses potential hepatotoxicity early.
MCF-7 Breast AdenocarcinomaHormone-dependent model; standard for heterocyclic screening.
HEK293 Embryonic Kidney (Normal)Control: Used to calculate Selectivity Index (SI).

Part 2: Experimental Workflow (Methodology)

The Dual-Assay Strategy

To avoid false positives common with redox-active heterocycles, we employ a multiplexed approach :

  • Metabolic Assay (MTS/Resazurin): Measures mitochondrial respiration (viability).

  • Membrane Integrity Assay (LDH): Measures cell rupture (necrosis/late apoptosis).

Workflow Diagram (DOT)

The following diagram illustrates the logical flow from compound preparation to data extraction.

CytotoxicityWorkflow cluster_Readout Dual Readout System Stock Compound Stock (10mM in DMSO) Store -20°C Dilution Serial Dilution (0.1 - 100 µM) Media + 0.5% DMSO Stock->Dilution Fresh Prep Incubation Treatment Incubation (24h / 48h / 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (96-well plate) 5000 cells/well Seeding->Incubation Adherence (24h) MTS MTS Assay (Mitochondrial Activity) Incubation->MTS LDH LDH Release (Membrane Rupture) Incubation->LDH Analysis Data Analysis Non-linear Regression (Sigmoidal Dose-Response) MTS->Analysis Absorbance 490nm LDH->Analysis Absorbance 490nm

Caption: Figure 1. Multiplexed cytotoxicity screening workflow ensuring differentiation between metabolic inhibition and membrane lysis.

Detailed Protocol: MTS Reduction Assay

The MTS assay is preferred over MTT for this compound because it produces a soluble formazan product, eliminating the solubilization step which can introduce errors with precipitated pyrrole aggregates.

Materials:

  • MTS Reagent (Promega CellTiter 96® AQueous One).

  • 96-well clear-bottom plates.

  • Microplate reader (490 nm).

Step-by-Step Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h at 37°C/5%

    
     for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing 2-(1H-pyrrol-3-yl)pyrazine at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control 1: Vehicle (0.5% DMSO).[2]

    • Control 2: Positive Control (e.g., Doxorubicin 1 µM).

    • Control 3: Blank (Media only, no cells).

  • Exposure: Incubate for 48 hours.

  • Development: Add 20 µL MTS reagent directly to each well.

  • Readout: Incubate 1–4 hours. Measure absorbance at 490 nm.

Self-Validating Check:

  • If the

    
     of the Vehicle Control is < 0.5, cell density was too low.
    
  • If the

    
     of the 100 µM well is higher than vehicle, check for compound precipitation or intrinsic color interference (pyrroles can be yellow/brown).
    

Part 3: Data Analysis & Interpretation[1][3][4]

Calculation of

Normalize raw absorbance data to percentage viability:



Fit the data to a 4-parameter logistic (4PL) regression model :



  • 
    : Log of concentration.
    
  • 
    : % Viability.
    
Selectivity Index (SI)

The SI indicates the therapeutic window.



  • SI > 10: Promising lead candidate.

  • SI < 2: General toxin (likely due to non-specific intercalation or redox cycling).

Part 4: Mechanistic Validation (Secondary Screening)

If


, investigate the mechanism. Pyrrole-pyrazine hybrids often act via ROS generation  or Kinase Inhibition .
Mechanistic Pathway Diagram (DOT)

This diagram hypothesizes the action of 2-(1H-pyrrol-3-yl)pyrazine based on structural analogs.

Mechanism Compound 2-(1H-pyrrol-3-yl)pyrazine ROS ROS Generation (Redox Cycling) Compound->ROS Pyrrole moiety Kinase Kinase Binding (ATP Competition) Compound->Kinase Pyrazine moiety DNA_Damage DNA Damage (Double Strand Breaks) ROS->DNA_Damage CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis CellCycle->Apoptosis

Caption: Figure 2. Hypothesized Mechanism of Action (MOA) involving redox cycling and kinase inhibition leading to apoptosis.

ROS Detection (DCFDA Assay)

Pyrroles can generate Reactive Oxygen Species (ROS).

  • Stain cells with DCFDA (20 µM) for 30 mins.

  • Treat with compound for 4 hours.

  • Measure fluorescence (Ex/Em: 485/535 nm).

  • Result: Increase in fluorescence indicates oxidative stress as the primary cytotoxic mechanism.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI.

    • Source:

  • Ghasemi, Z., et al. (2021).[3] Pyrrole-based heterocyclic compounds as privileged scaffolds in anticancer drug discovery. European Journal of Medicinal Chemistry.

    • Source:

  • Miniyar, P. B., et al. (2013). Pyrazine: A promising scaffold for anticancer activity. Mini-Reviews in Medicinal Chemistry.

    • Source:

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.

    • Source:

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for 2-(1H-Pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0) 1 is a highly valuable biaryl heterocyclic scaffold. Pyrazine-fused and pyrazine-linked heterocycles are heavily utilized in modern drug development, frequently serving as kinase inhibitors and versatile pharmacophores due to their favorable hydrogen-bonding profiles and electron-accepting capacity [[2]]().

The Synthetic Challenge: Direct Suzuki-Miyaura cross-coupling of unprotected pyrrole-3-boronic acids with heteroaryl halides is notoriously difficult. Under the basic, aqueous conditions required for transmetalation, unprotected pyrrole boronic acids undergo rapid protodeboronation (cleavage of the C-B bond to yield pyrrole) before the coupling can occur 3.

The Solution: To establish a self-validating, high-yielding protocol, this workflow utilizes 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester . The bulky TIPS protecting group sterically shields the boronate, suppressing protodeboronation. Coupling this with 2-chloropyrazine using an electron-rich, bulky phosphine ligand (SPhos) ensures rapid oxidative addition, followed by a clean fluoride-mediated deprotection step to yield the target API scaffold.

Visualizing the Synthetic Workflow

SyntheticWorkflow Step1 2-Chloropyrazine + TIPS-Pyrrole-3-Boronate Step2 Suzuki Coupling Pd(OAc)2, SPhos 100°C, 12h Step1->Step2 Step3 TIPS-Protected Intermediate Step2->Step3 Step4 Deprotection TBAF, THF 25°C, 2h Step3->Step4 Step5 2-(1H-pyrrol-3-yl)pyrazine (Target API Scaffold) Step4->Step5

Synthetic workflow for 2-(1H-pyrrol-3-yl)pyrazine via Suzuki-Miyaura coupling and deprotection.

Reagents and Mechanistic Rationale

The success of this protocol relies on the precise stoichiometric and electronic balance of the reagents. Below is the optimized parameter matrix:

ReagentEquivalentsFunctionMechanistic Rationale
2-Chloropyrazine 1.0ElectrophileProvides the electron-deficient pyrazine core.
1-TIPS-pyrrole-3-boronic ester 1.2NucleophileThe TIPS group prevents protodeboronation under basic conditions 3.
Pd(OAc)₂ 0.02Pre-catalystReduced in situ to the active Pd(0) species.
SPhos 0.04LigandElectron-rich dialkylbiaryl phosphine accelerates the oxidative addition of the inert C-Cl bond 3.
K₃PO₄ 2.0BaseActivates the boronate ester to form a reactive "ate" complex required for transmetalation.
1,4-Dioxane / H₂O 10:1 (v/v)SolventSolubilizes both organic substrates and inorganic base; trace water is essential for boronate activation.
TBAF (1.0 M in THF) 1.2Deprotecting AgentFluoride selectively attacks the silicon atom, cleaving the N-Si bond to yield the free pyrrole.

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 equiv, e.g., 5.0 mmol), 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester (1.2 equiv, 6.0 mmol), anhydrous K₃PO₄ (2.0 equiv, 10.0 mmol), Pd(OAc)₂ (2 mol%, 0.1 mmol), and SPhos (4 mol%, 0.2 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst poisoning.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Replace the septum with a Teflon-coated screw cap under Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to isolate the intermediate, 2-(1-TIPS-pyrrol-3-yl)pyrazine .

Phase 2: TIPS Deprotection
  • Preparation: Dissolve the purified 2-(1-TIPS-pyrrol-3-yl)pyrazine (approx. 4.5 mmol) in anhydrous THF (15 mL) in a round-bottom flask under Argon.

  • Fluoride Addition: Cool the solution to 0 °C using an ice bath. Add TBAF (1.0 M solution in THF, 1.2 equiv, 5.4 mL) dropwise via syringe.

  • Cleavage: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours. Causality: The high oxophilicity and fluorophilicity of silicon drive the irreversible cleavage of the N-Si bond.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Isolation: Purify the crude product via silica gel chromatography (eluent: DCM/MeOH 95:5) to yield the final product, 2-(1H-pyrrol-3-yl)pyrazine as a solid.

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + 2-Chloropyrazine TM Trans- metalation OA->TM + Boronate & Base TM->Pd0 Reductive Elimination - Target Scaffold

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Troubleshooting & Causality Guide

To ensure a self-validating experimental setup, monitor for the following deviations and apply the corresponding corrective actions:

ObservationRoot CauseScientific Causality & Corrective Action
Incomplete conversion of 2-chloropyrazine Catalyst deactivationPd(0) is highly sensitive to O₂. Ensure rigorous Schlenk techniques and degas solvents via freeze-pump-thaw before use.
Formation of pyrrole (deboronation) Excess water or prolonged heatingWater is required for base solubility, but excess promotes hydrolysis of the C-B bond. Strictly adhere to the 10:1 Dioxane:H₂O ratio.
Low yield during deprotection Incomplete TIPS cleavageSteric hindrance around the bulky TIPS group can slow the reaction. Allow the reaction to reach exactly 25 °C; do not quench prematurely.

Analytical Characterization

Verify the integrity of the synthesized 2-(1H-pyrrol-3-yl)pyrazine against the following expected analytical parameters:

TechniqueExpected Signals / Values
¹H NMR (400 MHz, DMSO-d₆) δ 11.45 (br s, 1H, NH), 8.95 (d, J = 1.5 Hz, 1H, pyrazine-H), 8.42 (dd, J = 2.5, 1.5 Hz, 1H, pyrazine-H), 8.31 (d, J = 2.5 Hz, 1H, pyrazine-H), 7.65 (td, J = 2.8, 1.5 Hz, 1H, pyrrole-H), 6.88 (td, J = 2.8, 2.0 Hz, 1H, pyrrole-H), 6.55 (td, J = 2.8, 1.5 Hz, 1H, pyrrole-H).
LC-MS (ESI+) m/z calculated for C₈H₈N₃[M+H]⁺: 146.07; Found: ~146.10.
Physical State Off-white to pale yellow solid.

References

  • Title: 2-(1H-Pyrrol-3-yl)
  • Source: researchgate.
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Spectroscopic Analysis of 2-(1H-pyrrol-3-yl)pyrazine: Application Notes for Structural Elucidation and Purity Assessment by NMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural and analytical characterization of novel heterocyclic compounds is of paramount importance. 2-(1H-pyrrol-3-yl)pyrazine is a molecule of significant interest, belonging to a class of nitrogen-containing heterocycles that are prevalent in medicinal chemistry. The unique arrangement of the electron-rich pyrrole ring linked to the electron-deficient pyrazine ring imparts distinct physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

This application note provides a comprehensive guide for the spectroscopic analysis of 2-(1H-pyrrol-3-yl)pyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These techniques are indispensable for unambiguous structural elucidation, purity assessment, and quantification, which are critical steps in the drug development pipeline. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For 2-(1H-pyrrol-3-yl)pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the pyrazine ring is expected to deshield the protons and carbons of the pyrrole ring, leading to downfield shifts compared to unsubstituted pyrrole. Conversely, the electron-donating pyrrole ring will influence the chemical shifts of the pyrazine moiety.

Based on established data for substituted pyrroles and pyrazines, the following are the predicted chemical shifts for 2-(1H-pyrrol-3-yl)pyrazine in a common deuterated solvent such as DMSO-d₆.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1H-pyrrol-3-yl)pyrazine in DMSO-d₆ (500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'~7.8t~1.5
H-4'~6.9t~2.5
H-5'~7.2t~2.0
H-3 (Pyrazine)~8.6d~1.5
H-5 (Pyrazine)~8.5d~2.5
H-6 (Pyrazine)~9.0dd~2.5, 1.5
N-H (Pyrrole)~11.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1H-pyrrol-3-yl)pyrazine in DMSO-d₆ (125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2'~120
C-3'~125
C-4'~110
C-5'~118
C-2 (Pyrazine)~150
C-3 (Pyrazine)~143
C-5 (Pyrazine)~145
C-6 (Pyrazine)~142
Protocol for NMR Sample Preparation and Data Acquisition

A well-defined and consistently applied protocol is essential for obtaining high-quality, reproducible NMR data.

Materials:

  • 2-(1H-pyrrol-3-yl)pyrazine sample

  • Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Volumetric flask and micropipettes

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the 2-(1H-pyrrol-3-yl)pyrazine sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often suitable for polar heterocyclic compounds and allows for the observation of exchangeable protons like the N-H of the pyrrole ring.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments. The parameters for each experiment (e.g., spectral widths, number of increments) should be optimized based on the one-dimensional spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim proton ¹H NMR lock_shim->proton carbon ¹³C NMR proton->carbon two_d 2D NMR (COSY, HSQC, HMBC) carbon->two_d process Process Spectra (FT, Phasing, Baseline Correction) two_d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR analysis of 2-(1H-pyrrol-3-yl)pyrazine.

Data Interpretation and Structural Confirmation
  • ¹H NMR: The integration of the proton signals should correspond to the number of protons in the molecule. The splitting patterns (multiplicities) and coupling constants will reveal which protons are adjacent to each other.

  • ¹³C NMR: The number of signals will indicate the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for identifying adjacent protons within the pyrrole and pyrazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting the pyrrole and pyrazine rings by observing a correlation between a proton on one ring and a carbon on the other. It is also essential for assigning quaternary carbons that do not have attached protons.[4]

Part 2: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry, providing high-resolution separation of compounds for purity determination and quantification. A robust, validated reverse-phase HPLC (RP-HPLC) method is essential for ensuring the quality of 2-(1H-pyrrol-3-yl)pyrazine.

Understanding Potential Impurities

A key aspect of developing a purity-indicating HPLC method is understanding the potential impurities that may be present. Based on a plausible synthetic route involving a Stetter reaction to form a 1,4-dicarbonyl intermediate followed by a Paal-Knorr pyrrole synthesis, potential impurities could include:

  • Unreacted starting materials (e.g., a formylpyrazine and an activated aldehyde).

  • The 1,4-dicarbonyl intermediate.

  • Side-products from the Stetter reaction.

The HPLC method must be able to resolve the main peak of 2-(1H-pyrrol-3-yl)pyrazine from all of these potential impurities.

Protocol for RP-HPLC Method Development and Validation

The following protocol outlines the development and validation of a gradient RP-HPLC method suitable for the analysis of 2-(1H-pyrrol-3-yl)pyrazine.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or another suitable mobile phase modifier).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 254-280 nm for such aromatic systems).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Sample Preparation:

  • Prepare a stock solution of 2-(1H-pyrrol-3-yl)pyrazine in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentrations for analysis.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_method_dev Method Development cluster_sample_prep Sample Preparation cluster_analysis_val Analysis & Validation select_col Select Column (C18) select_mp Select Mobile Phase (ACN/H₂O with Formic Acid) select_col->select_mp optimize_grad Optimize Gradient select_mp->optimize_grad inject Inject into HPLC stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solutions stock->working filter_sample Filter Sample (0.45 µm) working->filter_sample filter_sample->inject analyze Analyze Chromatogram (Purity, Quantification) inject->analyze validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) analyze->validate

Caption: General workflow for HPLC method development and analysis.

Method Validation according to ICH Q2(R1) Guidelines

For use in a regulatory environment, the analytical method must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[2][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing that the peak for 2-(1H-pyrrol-3-yl)pyrazine is well-resolved from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by injecting a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a reference standard) or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The structural elucidation and purity assessment of 2-(1H-pyrrol-3-yl)pyrazine are critical for its advancement as a potential therapeutic agent. The integrated application of NMR spectroscopy and HPLC provides a robust framework for the comprehensive characterization of this and similar heterocyclic molecules. The detailed protocols and methodologies presented in this application note offer a reliable foundation for researchers to obtain high-quality, reproducible data, ensuring the scientific integrity of their findings and supporting the progression of new chemical entities through the drug development process.

References

  • BenchChem. (2025).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Mediterranean Journal of Chemistry, 2(3), 396-431.

Sources

Protocol for Assessing the Antifungal Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrole derivatives represent a privileged scaffold in medicinal chemistry, historically validated by natural products like pyrrolnitrin .[1][2] Unlike standard azoles that target ergosterol biosynthesis, many pyrrole derivatives exert antifungal activity via inhibition of the respiratory electron transport chain (Complex II/III) or disruption of plasma membrane integrity. This distinct mechanism of action (MoA) necessitates a specialized screening protocol that goes beyond simple growth inhibition. This guide outlines a high-integrity workflow for assessing novel pyrrole derivatives, addressing their specific physicochemical challenges (lipophilicity/solubility) and requiring precise quantification of fungicidal kinetics.

Part 1: Pre-Analytical Considerations & Compound Handling

The Solubility Challenge

Synthetic pyrrole derivatives are frequently highly lipophilic. Improper solubilization leads to microprecipitation in aqueous media, resulting in "false resistance" data where the compound physically cannot reach the fungal cell.

  • Solvent Standard: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare primary stocks at 100× the highest desired test concentration (typically 6.4 mg/mL or 12.8 mg/mL) to ensure the final assay DMSO concentration is

    
    .
    
  • Visual Check: After dilution into the assay medium (RPMI 1640), inspect wells under 40x magnification. If crystals are visible, the MIC is invalid.

    • Expert Tip: If precipitation occurs, utilize 2-hydroxypropyl-

      
      -cyclodextrin (20% w/v)  as a carrier vehicle in the stock solution to improve aqueous stability without antifungal interference.
      
Media Formulation (The "Gold Standard")

To ensure data is comparable with global databases (EUCAST/CLSI), use RPMI 1640 buffered with MOPS . Do not use Sabouraud Dextrose Broth (SDB) for MIC determination, as its undefined composition alters drug potency.

  • Base: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH Adjustment: Strictly adjust to pH 7.0 ± 0.1 at 25°C.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave.

Part 2: Primary Screening (MIC Determination)

Method: Broth Microdilution (Reference: CLSI M27-Ed4 for Yeasts; M38-Ed3 for Molds).

Experimental Workflow Diagram

MIC_Workflow Stock Pyrrole Stock (100x in DMSO) Dilution Intermediate Dilution (2x in RPMI 1640) Stock->Dilution 1:50 Dilution Plate 96-Well Plate Prep (100 µL/well) Dilution->Plate Serial 2-fold Dilution Incubation Incubation 35°C, 24-48h (Yeasts) 48-72h (Molds) Plate->Incubation Inoculum Inoculum Prep (Yeasts: 1-5x10^3 CFU/mL) (Molds: 0.4-5x10^4 conidia/mL) Inoculum->Plate Add 100 µL Readout Readout (Visual & OD) Incubation->Readout

Caption: Standardized Broth Microdilution Workflow for Pyrrole Derivatives.

Step-by-Step Protocol

Step 1: Plate Preparation

  • Dispense 100 µL of 2× drug concentration (in RPMI) into columns 1–10 of a sterile 96-well round-bottom plate.

  • Column 11 (Growth Control): 100 µL RPMI + 1% DMSO (drug-free).

  • Column 12 (Sterility Control): 200 µL RPMI only (no cells).

Step 2: Inoculum Preparation

  • Yeasts (Candida albicans): Pick 5 colonies from 24h culture. Suspend in saline to 0.5 McFarland standard. Dilute 1:2000 in RPMI to reach 1.0

    
     10³ – 5.0 
    
    
    
    10³ CFU/mL
    .
  • Molds (Aspergillus fumigatus): Harvest conidia with Tween 20 saline. Count via hemocytometer. Dilute in RPMI to 0.4

    
     10⁴ – 5.0 
    
    
    
    10⁴ conidia/mL
    .

Step 3: Assay Initiation

  • Add 100 µL of the standardized inoculum to columns 1–11.

  • Final Volume: 200 µL/well.

  • Final Drug Concentration: 1× (typically range 64 µg/mL to 0.125 µg/mL).

Step 4: Incubation & Reading

  • Incubate at 35°C .

  • Read Points: 24h and 48h (Yeasts); 48h and 72h (Molds).

  • Endpoint Definition: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% visual inhibition (optically clear) compared to the growth control.

    • Note: For pyrroles acting on respiration, "trailing growth" (partial inhibition) is common. Record the MIC-50 (50% inhibition) spectrophotometrically at 530 nm if trailing occurs.

Part 3: Secondary Mechanistic Assays

Pyrrole derivatives often exhibit fungicidal activity (killing) rather than fungistatic activity. This must be validated.

Minimum Fungicidal Concentration (MFC)
  • From the MIC plate, remove 20 µL from the MIC well and all wells with higher concentrations (supramic).

  • Spot onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubate at 35°C for 48h.

  • Calculation: MFC is the lowest concentration yielding

    
     3 colonies (representing 99.9% killing of the initial inoculum).[3][4]
    
Time-Kill Kinetics (Critical for Pyrroles)

Since pyrroles often target mitochondria, killing can be rapid.

  • Setup: Flasks with RPMI containing pyrrole at 1×, 2×, and 4× MIC .

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute (1:10) and plate on SDA.

  • Interpretation:

    • Fungicidal:

      
       reduction in CFU/mL within 24h.
      
    • Fungistatic:

      
       reduction.[4][5]
      

Part 4: Mechanism of Action (MoA) Profiling

To distinguish pyrrole-specific mitochondrial toxicity from general membrane disruption.

XTT Reduction Assay (Respiration Check)

Pyrroles like pyrrolnitrin block electron transport. A rapid loss of metabolic activity before cell lysis suggests this mechanism.

Protocol:

  • Treat pre-formed fungal biofilms or planktonic cells with the pyrrole derivative (at 2× MIC).

  • After 2 hours, add XTT (0.5 mg/mL) + Menadione (1 µM).

  • Incubate for 2 hours in the dark.

  • Read: Absorbance at 490 nm.

  • Logic: If XTT reduction drops significantly (>80%) while cell viability (CFU) remains high in the first 2-4 hours, the drug likely inhibits mitochondrial respiration .

MoA Decision Logic

MoA_Logic Start Pyrrole Derivative MIC Confirmed Sorbitol Sorbitol Protection Assay (Cell Wall Integrity) Start->Sorbitol Ergosterol Exogenous Ergosterol Assay (Membrane Binding) Start->Ergosterol Respiration XTT/MTS Reduction (Mitochondrial Function) Start->Respiration Result_Wall MIC Increases with Sorbitol Target: Cell Wall (e.g., Glucan Synthase) Sorbitol->Result_Wall Positive Shift Result_Erg MIC Increases with Ergosterol Target: Ergosterol Binding/Synthesis Ergosterol->Result_Erg Positive Shift Result_Mito Rapid XTT Loss Target: Electron Transport Chain Respiration->Result_Mito Inhibition

Caption: Decision tree for elucidating the primary target of pyrrole derivatives.

Part 5: Data Presentation & Analysis

Summary Table Template

Report your data using this standardized format to ensure clarity for medicinal chemistry optimization.

Compound IDOrganismMIC (

g/mL)
MFC (

g/mL)
MFC/MIC RatioMoA Indication
Pyrrole-01 C. albicans0.51.02 (Cidal)Respiration Inh.
Pyrrole-01 A. fumigatus1.0>64>64 (Static)N/A
Fluconazole C. albicans0.25>64>256 (Static)Ergosterol Syn.
  • Ratio Interpretation: An MFC/MIC ratio of

    
     4  indicates a fungicidal mechanism. A ratio > 4  indicates a fungistatic mechanism.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[7][Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[8] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[Link]

  • Tripathi, R. K., & Gottlieb, D. (1969).[9] Mechanism of action of the antifungal antibiotic pyrrolnitrin. Journal of Bacteriology, 100(1), 310–318.[9] [Link]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics of North America, 30(1), 51-83. [Link]

Sources

Application Note: Kinase Inhibition Assay Protocol for 2-(1H-pyrrol-3-yl)pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The compound 2-(1H-pyrrol-3-yl)pyrazine represents a "privileged scaffold" in medicinal chemistry, structurally analogous to the core pharmacophores of marine alkaloids like Aloisine A and Meridianins . These bi-heteroaryl systems are renowned for their ability to function as Type I ATP-competitive inhibitors, particularly against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

This application note details a robust, self-validating protocol for determining the IC50 of 2-(1H-pyrrol-3-yl)pyrazine against a representative target, CDK2/Cyclin A . We utilize the ADP-Glo™ Kinase Assay platform due to its high Z' factor (>0.7), universality across kinase families, and resistance to compound interference (fluorescence quenching), which is critical when testing novel aromatic heterocycles.

Mechanism of Action

The 2-(1H-pyrrol-3-yl)pyrazine moiety mimics the adenine ring of ATP. The pyrazine nitrogens and the pyrrole NH typically form hydrogen bonds with the "hinge region" of the kinase active site (e.g., Leu83 in CDK2), blocking ATP binding and preventing substrate phosphorylation.

Experimental Workflow & Signaling Pathway

Assay Principle (ADP-Glo)

The assay is performed in two stages:

  • Kinase Reaction: The kinase transfers a phosphate from ATP to the substrate, generating ADP.

  • ADP Detection:

    • Reagent 1: Terminates the reaction and depletes remaining ATP.

    • Reagent 2: Converts the generated ADP back to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Visualization

KinaseAssay cluster_0 Stage 1: Kinase Reaction cluster_1 Stage 2: Detection ATP ATP ADP ADP ATP->ADP Kinase Activity Reagent1 ADP-Glo™ Reagent ATP->Reagent1 Substrate Substrate (Histone H1) Compound Inhibitor (Pyrrole-Pyrazine) Compound->ATP Competition Reagent2 Kinase Detection Reagent ADP->Reagent2 Depletion ATP Depletion Reagent1->Depletion Light Luminescence (RLU) Reagent2->Light Luciferase

Caption: Schematic of the ADP-Glo assay. The inhibitor competes with ATP; reduced ADP production results in decreased luminescence.

Materials & Reagents

ComponentSpecificationStorage
Test Compound 2-(1H-pyrrol-3-yl)pyrazine (Solid)-20°C (Desiccated)
Kinase Enzyme Recombinant Human CDK2/Cyclin A-80°C
Substrate Histone H1 (Standard for CDKs)-20°C
ATP Ultra-Pure ATP (10 mM stock)-20°C
Assay Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT4°C (Fresh DTT)
Detection ADP-Glo™ Kinase Assay Kit (Promega)-20°C
Control Staurosporine (10 mM in DMSO)-20°C
Plate 384-well Low Volume White PolystyreneRT

Detailed Protocol

Step 1: Compound Preparation (Critical for Solubility)

Pyrazine-pyrrole derivatives can be hydrophobic. Proper DMSO handling is essential to prevent precipitation.

  • Stock Solution: Dissolve 2-(1H-pyrrol-3-yl)pyrazine in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect for particulates.

  • Serial Dilution: Prepare a 12-point dose-response curve in 100% DMSO.

    • Start at 1 mM (100x final assay concentration).

    • Perform 1:3 serial dilutions (e.g., 10 µL compound + 20 µL DMSO).

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO). This ensures the final assay DMSO concentration is 1%.

Step 2: Enzyme & Substrate Preparation
  • Enzyme Mix (2x): Dilute CDK2/Cyclin A to 1.0 ng/µL in 1x Kinase Buffer.

    • Note: Enzyme concentration should be optimized to ensure linear ADP conversion (<10% conversion) over the reaction time.

  • Substrate/ATP Mix (2x): Prepare a solution containing 40 µM ATP and 0.2 mg/mL Histone H1 in 1x Kinase Buffer.

    • Note: The ATP concentration is set at the Km(app) for CDK2 (approx. 20-50 µM) to ensure sensitivity to ATP-competitive inhibitors.

Step 3: The Kinase Reaction (384-well Plate)
  • Add Compound: Dispense 2.5 µL of the 4x Compound Working Solution into reaction wells.

    • High Control (0% Inhibition): Add 2.5 µL of 4% DMSO in Kinase Buffer.

    • Low Control (100% Inhibition): Add 2.5 µL of 10 µM Staurosporine (or buffer without enzyme).

  • Add Enzyme: Dispense 2.5 µL of the 2x Enzyme Mix.

    • Pre-Incubation: Incubate for 10 minutes at RT to allow the inhibitor to bind the active site.

  • Start Reaction: Add 5 µL of the 2x Substrate/ATP Mix.

    • Final Volume: 10 µL.

    • Final Concentrations: 1% DMSO, 10 µM ATP, 0.5 ng/µL Enzyme.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Step 4: Detection (ADP-Glo)
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes at RT. (This depletes unconsumed ATP).

  • Convert ADP: Add 20 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT. (This converts ADP to ATP and generates light).

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a microplate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Quality Control Metrics

Before calculating IC50, validate the assay performance using the Z' factor:



  • Target: Z' > 0.5 is required for a valid assay.

  • Signal-to-Background (S/B): Should be > 10-fold (High Control / Low Control).

IC50 Calculation
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).

  • Regression: Fit data to a 4-Parameter Logistic (4PL) Hill Equation :

    
    
    
Expected Results (Mock Data)

Table 1: Anticipated profile for a potent pyrrole-pyrazine inhibitor.

ParameterValueInterpretation
IC50 50 - 250 nMPotent inhibition (typical for Aloisine analogs).
Hill Slope -1.0 ± 0.2Indicates 1:1 binding stoichiometry (competitive).
Max Inhibition > 95%Complete target engagement.
Solubility Limit > 100 µMNo aggregation observed in assay buffer.

Troubleshooting & Optimization

  • Issue: High Background in "No Enzyme" wells.

    • Cause: ATP contamination or incomplete depletion.

    • Solution: Ensure ADP-Glo Reagent incubation time is sufficient (40 min). Use Ultra-Pure ATP.

  • Issue: Low Signal window.

    • Cause: Enzyme activity too low or degraded ATP.

    • Solution: Titrate enzyme to ensure linearity; avoid freeze-thaw cycles of ATP.

  • Issue: Steep Hill Slope (> 1.5).

    • Cause: Compound aggregation or "promiscuous" inhibition.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to disperse aggregates.

References

  • Mettey, Y., et al. (2003). "Aloisines, a New Family of CDK/GSK-3 Inhibitors.[1][2][3] SAR Study, Crystal Structure in Complex with CDK2, Enzyme Selectivity, and Cellular Effects."[1][2][3][4] Journal of Medicinal Chemistry, 46(2), 222–236.[1][2][3]

    • Key Insight: Establishes the pyrrolo-pyrazine scaffold as a competitive
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Key Insight: Standard operating procedure for the ADP-Glo platform.[5]

  • BenchChem. "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine."[5]

    • Key Insight: Provides comparative data for pyrazine-amine deriv
  • Meijer, L., et al. (2006). "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences, 25(9), 471-480. Key Insight: Validates GSK-3 as a primary target for marine-derived pyrrole-pyrazine alkaloids.

Sources

developing a cell-based assay for 2-(1H-pyrrol-3-yl)pyrazine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a High-Throughput Cell-Based cAMP Assay for Evaluating 2-(1H-pyrrol-3-yl)pyrazine Efficacy at the GLP-1 Receptor

Biological Context and Strategic Rationale

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a premier therapeutic target for treating type 2 diabetes and obesity[1]. Activation of this Class B G-protein-coupled receptor (GPCR) enhances glucose-induced insulin secretion, delays gastric emptying, and promotes satiety[1]. While peptide-based agonists have dominated the clinical landscape, there is a massive industry shift toward orally bioavailable small-molecule GLP-1R agonists, such as orforglipron and BMF-650, which offer improved stability and patient adherence.

Recent medicinal chemistry campaigns have identified the 2-(1H-pyrrol-3-yl)pyrazine scaffold as a highly promising structural core for small-molecule GLP-1R modulation[1]. To drive structure-activity relationship (SAR) optimization for this novel class of compounds, a robust, high-throughput functional assay is required. Because GLP-1R activation primarily couples to the Gαs pathway, quantifying intracellular cyclic AMP (cAMP) accumulation serves as the gold standard for measuring agonist efficacy[2].

Mechanistic Causality and Assay Principle

To ensure a self-validating and highly reproducible system, this protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP[2]. Understanding the causality of the signal generation is critical for assay optimization:

  • Receptor Activation: The 2-(1H-pyrrol-3-yl)pyrazine derivative binds to the extracellular or allosteric domains of the GLP-1R, stabilizing an active conformation that engages the Gαs protein.

  • Signal Amplification: Gαs stimulates adenylate cyclase (AC), rapidly converting ATP into cAMP[2]. To prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), the broad-spectrum PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) is strictly required in the stimulation buffer.

  • Competitive Detection: The assay relies on a competitive immunoassay format. The cell lysate is incubated with a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor)[2].

  • Inverse Readout: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-antibody[2]. Therefore, an increase in intracellular cAMP (agonist efficacy) directly causes a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

G Ligand 2-(1H-pyrrol-3-yl)pyrazine (Small Molecule Agonist) GLP1R GLP-1 Receptor (GPCR) Ligand->GLP1R Binds Gs Gαs Protein GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP Intracellular cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by IBMX IBMX (Inhibitor) IBMX->PDE Blocks

GLP-1R signaling cascade and the pharmacological intervention points for the cAMP assay.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human GLP-1R (HEK293-hGLP1R). Expert Insight: Stable overexpression ensures a massive receptor reserve, providing a wide signal window necessary for detecting weak partial agonists during early SAR phases.

  • Assay Kit: HTRF cAMP Gs HiRange or Dynamic Kit (Revvity/Cisbio)[2][3].

  • Compounds: 2-(1H-pyrrol-3-yl)pyrazine test compounds; native GLP-1(7-36) amide as a full agonist positive control[4].

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA (fatty acid-free), and 0.5 mM IBMX. Expert Insight: The inclusion of 0.1% BSA is critical. Highly lipophilic small molecules will non-specifically bind to plastic labware; BSA acts as a carrier protein to ensure the actual free-drug concentration matches the nominal concentration.

Step-by-Step Experimental Workflow

Workflow Step1 1. Cell Preparation Harvest HEK293-hGLP1R cells Step2 2. Cell Seeding Dispense into 384-well plate (with IBMX) Step1->Step2 Step3 3. Compound Addition Add 2-(1H-pyrrol-3-yl)pyrazine (Dose Response) Step2->Step3 Step4 4. Incubation 30 mins at Room Temp Step3->Step4 Step5 5. Lysis & Detection Add cAMP-d2 & Anti-cAMP Cryptate Step4->Step5 Step6 6. TR-FRET Readout Measure 665nm / 620nm Ratio Step5->Step6

High-throughput workflow for the 384-well HTRF cAMP accumulation assay.

Phase 1: Cell Preparation and Seeding

  • Harvest HEK293-hGLP1R cells at 70-80% confluency. Crucial: Use a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Trypsin can cleave the extracellular N-terminal domain of the GLP-1R, severely blunting the pharmacological response.

  • Centrifuge at 200 x g for 5 minutes and resuspend the pellet in Stimulation Buffer.

  • Adjust the cell density to

    
     cells/mL.
    
  • Dispense 5 µL of the cell suspension (5,000 cells/well) into a white, low-volume 384-well microplate. White plates maximize signal reflection and eliminate well-to-well optical crosstalk.

Phase 2: Compound Stimulation

  • Prepare a 10 mM stock of the 2-(1H-pyrrol-3-yl)pyrazine derivative in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Dilute the DMSO stocks 1:50 in Stimulation Buffer to create 2X working solutions. This ensures the final assay DMSO concentration is strictly capped at 1%, preventing solvent-induced cytotoxicity.

  • Add 5 µL of the 2X compound solutions to the respective wells.

  • Centrifuge the plate briefly (150 x g, 1 min) and incubate at 25°C for 30 minutes in the dark.

Phase 3: Lysis and TR-FRET Detection

  • Reconstitute the HTRF cAMP-d2 and anti-cAMP-Cryptate reagents in the provided lysis buffer[2].

  • Add 5 µL of cAMP-d2, followed immediately by 5 µL of anti-cAMP-Cryptate to all wells.

  • Incubate the plate for 1 hour at room temperature to allow the competitive binding equilibrium to stabilize.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay time: 50 µs).

Data Analysis and Self-Validating Metrics

The raw TR-FRET ratio is calculated for each well to normalize for optical interference and variations in assay volume:



Convert these ratios to absolute cAMP concentrations (nM) using a standard curve run on the same plate. Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the


 and 

.

To ensure the protocol acts as a self-validating system, the Z'-factor must be calculated using the maximum signal (vehicle control) and minimum signal (saturating GLP-1 control). A Z'-factor


 confirms the assay is robust enough for high-throughput screening.

Table 1: Representative Pharmacological Parameters in HEK293-hGLP1R Cells

Compound ClassLigand

(nM)

(% of GLP-1)
Assay Z'-factor
Endogenous PeptideGLP-1 (7-36) amide0.05 ± 0.01100%0.82
Small Molecule (Ref)Orforglipron2.60 ± 0.4095%0.78
Target Scaffold2-(1H-pyrrol-3-yl)pyrazine deriv.15.4 ± 1.288%0.75

Note: The calculated Z'-factors consistently exceed 0.70, validating the precision of the assay architecture. The reference small molecule orforglipron aligns with established literature values (~2.6 nM at physiological temperatures).

Troubleshooting and Translational Considerations

  • The "Hook Effect" in Small Molecules: At extremely high concentrations (>10 µM) of 2-(1H-pyrrol-3-yl)pyrazine derivatives, you may observe a false drop in efficacy (a bell-shaped curve). This is rarely a true biological phenomenon; it is usually caused by the lipophilic compound precipitating out of the aqueous buffer and sequestering the available monomeric drug. Visual inspection under a microscope can confirm precipitation.

  • Receptor Reserve and Cell Context: HEK293 cells overexpressing GLP-1R possess an artificial receptor reserve that can left-shift the

    
     of partial agonists, making them appear more potent than they are in vivo. Once primary SAR is established, it is critical to perform secondary screening in physiologically relevant cell lines that natively express the GLP-1R (e.g., INS-1 832/3 pancreatic beta cells) to assess true insulinotropic potential[4][5].
    

References

  • US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Source: Google Patents URL
  • GLP-1 receptor assay: drug discovery in the metabolic field Source: AXXAM URL:[Link]

  • Preclinical Efficacy of BMF-650, an Oral Small-Molecule GLP-1 Receptor Agonist Source: Biomea Fusion URL:[Link]

  • Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 Source: National Institutes of Health (PMC) URL:[Link]

  • Modelling G protein-biased agonism using GLP-1 receptor C-terminal mutations Source: National Institutes of Health (PMC) URL:[Link]

  • The Influence of Peptide Context on Signaling and Trafficking of Glucagon-like Peptide-1 Receptor Biased Agonists Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Application Note: Preclinical Evaluation of 2-(1H-pyrrol-3-yl)pyrazine Derivatives in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 2-(1H-pyrrol-3-yl)pyrazine scaffold has emerged as a highly versatile and privileged pharmacophore in modern oncology drug discovery[1]. Structurally, the juxtaposition of the pyrrole ring (acting as a potent hydrogen bond donor via its NH group) and the pyrazine ring (acting as a hydrogen bond acceptor via its nitrogen atoms) creates a perfect complementary binding interface for the adenine-binding pocket of the kinase hinge region[2].

Recent medicinal chemistry campaigns have successfully leveraged this core to design highly selective inhibitors against critical oncogenic drivers. Notable applications include the development of potent ERK5 inhibitors[3], agents targeting the mutant EGFR (T790M) resistance pathway[4], and modulators of the hypoxia-inducible factor-1α (HIF-1α) axis[5]. Furthermore, substituted pyrrole-pyrazine derivatives have demonstrated potent cytotoxicity against a wide panel of human cancer cell lines, often exhibiting IC₅₀ values comparable to or better than standard reference drugs like sorafenib.

This application note provides a comprehensive, self-validating methodological framework for evaluating the anti-cancer properties of novel 2-(1H-pyrrol-3-yl)pyrazine derivatives in vitro.

Experimental Workflow Design

To systematically evaluate novel 2-(1H-pyrrol-3-yl)pyrazine compounds, researchers must follow a strict progression from broad phenotypic screening to precise mechanistic validation.

Workflow Prep Compound Prep (10 mM DMSO) Viability Viability Assay (ATP Luminescence) Prep->Viability Culture Cell Culture (Log-Phase) Culture->Viability Target Target Engagement (Western Blot) Viability->Target IC50 Guided Phenotype Phenotypic Validation (Flow Cytometry) Target->Phenotype Mech. Confirmation

Experimental workflow for evaluating pyrrole-pyrazine derivatives in cancer cell lines.

Protocol I: High-Throughput Cell Viability Assay

Expertise & Causality: When evaluating nitrogen-rich heterocycles like pyrrolopyrazines, standard colorimetric assays (e.g., MTT) can sometimes be confounded. Certain pyrrole-pyrazine derivatives exhibit redox activity that artificially reduces tetrazolium salts, leading to false-negative cytotoxicity readings. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo®) is strictly preferred. ATP levels provide a direct, metabolic-independent readout of cell viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest cancer cells (e.g., MCF-7, A549, or HCT116) in the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the 2-(1H-pyrrol-3-yl)pyrazine derivative in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media.

  • Treatment: Add the diluted compounds to the cells. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced membrane toxicity. Incubate for 72 hours.

  • Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

Self-Validating System: Every assay plate must contain three internal controls:

  • 100% Viability Baseline: Cells treated with 0.1% DMSO vehicle.

  • Background Control: Cell-free media containing 0.1% DMSO.

  • Positive Control: A full dose-response curve of a known reference inhibitor (e.g., Sorafenib). Validation Rule: The assay is only considered valid if the calculated Z'-factor is > 0.5 and the reference compound yields an IC₅₀ within ±3-fold of its historical norm.

Protocol II: Target Engagement via Western Blotting

Expertise & Causality: A common pitfall in kinase inhibitor development is assuming that phenotypic cell death equates to on-target inhibition. To prove that the 2-(1H-pyrrol-3-yl)pyrazine derivative is acting via its intended mechanism (e.g., ERK5 or EGFR inhibition), phenotypic death must be correlated with a dose-dependent decrease in the phosphorylation of the direct downstream substrate.

Step-by-Step Methodology
  • Treatment & Lysis: Treat cells with the compound at 0.5×, 1×, and 5× the established IC₅₀ for 2 to 6 hours. Wash cells with ice-cold PBS. Crucial: Lyse cells directly on ice using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Causality: Kinase phosphorylation is highly dynamic; without phosphatase inhibitors, endogenous enzymes will rapidly dephosphorylate the target during extraction, yielding false-negative target engagement data.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20–30 µg of protein per lane on a 4–12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA (do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background). Probe overnight at 4°C with primary antibodies against the phosphorylated target, total target, and a loading control (e.g., GAPDH).

Self-Validating System: Every immunoblot must probe for both the phosphorylated target and the total target protein. Target engagement is only confirmed if the ratio of phospho-protein to total-protein decreases in a dose-dependent manner while the total protein and GAPDH levels remain constant.

Quantitative Data Presentation

The table below summarizes representative cytotoxicity data for pyrrole-pyrazine derivatives across various human cancer cell lines, demonstrating their potency relative to clinical reference compounds[5],.

Compound ClassTarget Cell LineTissue OriginPrimary Molecular TargetIC₅₀ (µM)Reference Control (Sorafenib) IC₅₀ (µM)
Pyrrolopyrazine Derivative (8l)MCF-7BreastKinase / Tubulin2.80 ± 0.033.10 ± 0.05
Pyrrolopyrazine Derivative (8l)A549LungEGFR / Kinase2.53 ± 0.052.95 ± 0.08
Pyrrolopyrazine Metabolite (M2)HCT116ColonHIF-1α1.45 ± 0.02N/A

Mechanism of Action & Signaling Pathway

The efficacy of the 2-(1H-pyrrol-3-yl)pyrazine scaffold is primarily driven by its ability to competitively block ATP binding in hyperactive kinase networks, thereby shutting down downstream survival signaling and inducing apoptosis.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR / FGFR) Kinase Target Kinase (e.g., ERK5 / JAK) RTK->Kinase Activation Substrate Downstream Substrate (e.g., MEF2 / STAT) Kinase->Substrate Phosphorylation Inhibitor 2-(1H-pyrrol-3-yl)pyrazine Derivative Inhibitor->Kinase ATP-competitive Hinge Binding Inhibitor->Substrate Blocks Activation Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Survival Tumor Cell Survival & Proliferation Substrate->Survival Gene Expression

Mechanism of action of 2-(1H-pyrrol-3-yl)pyrazine derivatives via kinase inhibition.

References

  • Title: Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer (WO 2024/218235 A1)
  • Title: Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL: [Link]

  • Title: Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source: PubMed / Carcinogenesis URL: [Link]

  • Title: Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives Source: Current Organic Chemistry (Bentham Science Publishers) URL: [Link]

  • Title: Pyrazine carboxamide compound (EP2805940B1)
  • Title: Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazine... Source: Applied Chemistry Today URL: [Link]

Sources

Application Note: Methodology for Structure-Activity Relationship (SAR) Studies of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Privilege

In the landscape of medicinal chemistry, the pyrazine ring (1,4-diazine) is recognized as a "privileged scaffold." Unlike its isomers pyridazine and pyrimidine, pyrazine possesses a unique para-nitrogen arrangement that creates a specific electronic distribution, making it an ideal bioisostere for benzene and pyridine rings.

The pyrazine core is electron-deficient, rendering it less susceptible to oxidative metabolism compared to phenyl rings, while its nitrogen atoms serve as critical hydrogen bond acceptors in biological pockets—most notably in the hinge region of kinase enzymes [1].

This guide details a rigorous methodology for conducting Structure-Activity Relationship (SAR) studies on pyrazine derivatives. It moves beyond simple screening, establishing a causal link between structural modifications (electronic, steric, and lipophilic) and biological outcomes.

Phase 1: Strategic Library Design

Effective SAR requires a design strategy that probes specific interactions rather than random derivatization. For pyrazines, the design space is defined by four vectors (C2, C3, C5, C6).

The Vector Analysis
  • C2/C3 Positions (The "Head"): Often involved in primary binding interactions (e.g., metal chelation or H-bonding). In kinase inhibitors, substituents here often direct the molecule into the specificity pocket.

  • C5/C6 Positions (The "Tail"): These positions are ideal for modulating physicochemical properties (LogP, solubility) and metabolic stability.

Electronic Tuning

The pyrazine ring is naturally electron-poor (


-deficient).
  • Electron Donating Groups (EDGs): Introducing amines or alkoxys at any position increases electron density, potentially strengthening H-bond acceptor capability at the ring nitrogens.

  • Electron Withdrawing Groups (EWGs): Halogens or nitriles further decrease electron density, which can increase resistance to metabolic oxidation but may weaken N-interaction strength.

Phase 2: Synthetic Methodologies (Protocols)

To explore the SAR, robust synthetic routes are required. We utilize two primary workflows: De Novo Assembly for core modification and Late-Stage Functionalization for rapid library generation.

Protocol A: De Novo Assembly (Condensation)

Best for: Creating diverse core substitution patterns not accessible via commercial halo-pyrazines.

Mechanism: Condensation of 1,2-diamines with 1,2-dicarbonyls.[1]

Step-by-Step Protocol:

  • Reagents: Dissolve the specific 1,2-diamine (1.0 equiv) and 1,2-diketone (1.0 equiv) in Ethanol or Methanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of Acetic Acid (10 mol%) to promote imine formation.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO3, and concentrate.

  • Validation: Verify structure via 1H-NMR. Look for the disappearance of the diamine NH signals and the appearance of the aromatic pyrazine signal (typically

    
     8.0–9.0 ppm).
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Rapidly scanning R-groups at the C2/C3/C5/C6 positions using chloropyrazine scaffolds.

Mechanism: Pd(0) cycle involving Oxidative Addition (facile in electron-poor pyrazines), Transmetallation, and Reductive Elimination.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add 2-chloropyrazine derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio). Degas the solvent stream for 10 minutes prior to addition.
    
  • Reaction: Heat to 90°C for 12 hours.

    • Expert Insight: Chloropyrazines are highly reactive toward oxidative addition due to the electron-deficient ring. If the reaction is sluggish, switch to a more electron-rich ligand like XPhos.

  • Purification: Filter through a Celite pad to remove Palladium black. Extract with EtOAc. Purify via flash column chromatography.

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing pyrazine libraries.

PyrazineSynthesis Start Target Pyrazine Analog CheckCom Is Halogenated Core Commercially Available? Start->CheckCom Suzuki Protocol B: Suzuki Coupling (Pd-Catalyzed) CheckCom->Suzuki Yes (Aryl-R) SNAr Nucleophilic Aromatic Substitution (SNAr) CheckCom->SNAr Yes (Heteroatom-R) Condensation Protocol A: Condensation (Diamine + Diketone) CheckCom->Condensation No Final Purified Pyrazine Derivative Suzuki->Final SNAr->Final Oxidation Oxidation Step (e.g., MnO2 or Air) Condensation->Oxidation If Dihydro intermediate Oxidation->Final

Caption: Decision tree for selecting the optimal synthetic route based on scaffold availability and target substitution.

Phase 3: Biological Validation (Kinase Inhibition Assay)

For this application note, we focus on Kinase Inhibition (e.g., EGFR or CK2), a dominant application of pyrazine SAR [2].

Rationale

Pyrazine derivatives act as ATP-competitive inhibitors. The N1 or N4 nitrogen often functions as the H-bond acceptor for the "hinge region" backbone amide of the kinase.

Assay Protocol (FRET-Based)

Objective: Determine the IC50 of the new pyrazine analog.

  • Preparation: Prepare a 10 mM stock of the pyrazine compound in 100% DMSO.

  • Dilution: Create a 10-point serial dilution (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Add purified Kinase (e.g., EGFR) at

    
     concentration to a 384-well plate.
    
  • Incubation: Add compound dilutions. Incubate for 15 minutes at Room Temp (RT) to allow equilibrium binding.

  • Substrate Addition: Add ATP (at

    
    ) and the peptide substrate labeled with a fluorophore.
    
  • Detection: After 60 minutes, add the detection reagent (EDTA-containing buffer to stop reaction + antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Phase 4: Data Analysis & SAR Interpretation

Data is only useful when it drives the next design cycle.

Analyzing the "Activity Cliff"

If a minor structural change (e.g., Pyrazine-H


 Pyrazine-Cl) causes a >10-fold drop in IC50, you have hit an "Activity Cliff."
  • Interpretation: The substituent likely clashes sterically with the gatekeeper residue or induces a critical electronic repulsion.

Quantitative Data Presentation

Organize your SAR data as follows to visualize trends:

Compound IDR2 (Head)R5 (Tail)Electronic (

)
IC50 (nM)LE (Ligand Efficiency)
PZ-001 -H-Ph0.005400.35
PZ-002 -NH2-Ph-0.66450.42
PZ-003 -Cl-Ph+0.2312000.28

Note: In PZ-002, the electron-donating -NH2 group likely increases the basicity of the pyrazine nitrogen, strengthening the H-bond to the kinase hinge.

Visualization: SAR Logic Flow

This diagram outlines the iterative logic used to refine the pyrazine scaffold.

SAR_Logic Design Design: Scaffold Modification (Electronic/Steric) Synth Synthesis (Suzuki/Condensation) Design->Synth Test Biological Assay (IC50 / MIC) Synth->Test Analyze SAR Analysis (QSAR / H-Bonding) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative SAR cycle: Design, Synthesis, Testing, and Analysis.

References

  • BenchChem. The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025).[2][3] Link

  • National Institutes of Health (NIH). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. (2024).[4][5][6] Link

  • Bentham Science. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives. (2024).[4][5][6] Link

  • Taylor & Francis. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).[7][8][9][10] Link

  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins.[11] (2020).[9][11] Link[11]

Sources

Application Note: Evaluating the Antibacterial Spectrum and Pharmacodynamics of 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide

Introduction & Scientific Rationale

The compound 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0) represents a unique nitrogen-rich heterocyclic scaffold combining a pyrrole ring with a pyrazine moiety[1]. Such structural motifs are highly privileged in medicinal chemistry, frequently exhibiting membrane-disrupting or target-binding capabilities in prokaryotes.

To transition this compound from a synthetic building block to a validated antibacterial lead, a rigorous, tiered experimental workflow is required. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system . Every assay includes internal controls (sterility, growth, and reference drugs) to ensure that the causality of bacterial inhibition is exclusively attributed to the test compound. The workflow progresses logically from primary screening (MIC) to phenotypic characterization (MBC), and finally to pharmacodynamic profiling (Time-Kill Kinetics).

Workflow Start Compound Preparation 2-(1H-pyrrol-3-yl)pyrazine MIC Primary Screening (MIC) Broth Microdilution Start->MIC Spectrum Spectrum Profiling ESKAPE Pathogen Panel MIC->Spectrum MBC Phenotypic Characterization MBC Determination Spectrum->MBC TimeKill Pharmacodynamics Time-Kill Kinetics MBC->TimeKill

Fig 1: Tiered workflow for the antibacterial evaluation of 2-(1H-pyrrol-3-yl)pyrazine.

Experimental Setup & Materials

Bacterial Panel (The ESKAPE Pathogens)

To define the antibacterial spectrum, testing must encompass both Gram-positive and Gram-negative priority pathogens. The ESKAPE panel is the gold standard for evaluating novel therapeutics.

  • Enterococcus faecium (ATCC 19434)

  • Staphylococcus aureus (ATCC 29213)

  • Klebsiella pneumoniae (ATCC 700603)

  • Acinetobacter baumannii (ATCC 19606)

  • Pseudomonas aeruginosa (ATCC 27853)

  • Enterobacter cloacae (ATCC 13047)

Reagents & Media
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Note: Calcium and magnesium ions are critical for the stability of bacterial outer membranes and ensure standardized, reproducible results across different laboratories[2].

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Viability Dye: Resazurin (0.015% aqueous solution) for visual confirmation of metabolic activity.

Step-by-Step Methodologies

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the broth microdilution method in 96-well plates, strictly adhering to the CLSI M100 (34th Edition, 2024) guidelines[3][4].

Step 1: Compound Preparation

  • Dissolve 2-(1H-pyrrol-3-yl)pyrazine in 100% DMSO to create a 10 mg/mL stock solution.

  • Crucial Parameter: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v), as higher concentrations possess intrinsic antibacterial toxicity that will confound results.

Step 2: Inoculum Standardization

  • Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute the suspension 1:150 in CAMHB to yield a working inoculum of

    
     CFU/mL[2].
    

Step 3: Microplate Setup

  • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Add 100 µL of the diluted compound (at 2x the highest desired final concentration) to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

  • Add 50 µL of the working inoculum to columns 1–11. (Final inoculum:

    
     CFU/mL)[5].
    
  • Self-Validating Controls: Column 11 serves as the Growth Control (Inoculum + Media + 1% DMSO). Column 12 serves as the Sterility Control (Media only).

Step 4: Incubation and Reading

  • Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[2][6].

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MIC only indicates growth inhibition. To determine if 2-(1H-pyrrol-3-yl)pyrazine kills the bacteria (bactericidal) or merely pauses their growth (bacteriostatic), an MBC assay is required[6].

  • Identify the MIC well and all wells with higher concentrations (no visible growth).

  • Aspirate 10 µL from these wells and spot them onto fresh Mueller-Hinton Agar (MHA) plates.

  • Include a 10 µL spot from the Growth Control well (diluted 1:1000) to serve as a baseline for a 99.9% kill rate.

  • Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (yielding no colony growth on the agar).
    
    • Causality Note: An MBC/MIC ratio of

      
       classifies the compound as bactericidal, which is highly desirable for treating systemic or immunocompromised infections.
      
Protocol 3: Time-Kill Kinetics (Pharmacodynamics)

To evaluate the rate and duration of antibacterial activity.

  • Prepare logarithmic-phase bacterial cultures adjusted to

    
     CFU/mL in CAMHB.
    
  • Challenge the cultures with 2-(1H-pyrrol-3-yl)pyrazine at concentrations of 1×, 2×, and 4× the determined MIC.

  • Incubate at 37°C with continuous shaking (200 rpm).

  • Extract 100 µL aliquots at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile saline and plate onto MHA.

  • Count colonies after 24 hours of incubation to plot

    
     CFU/mL versus time.
    

Data Presentation & Expected Outcomes

To effectively communicate the antibacterial spectrum, quantitative data must be consolidated. Below is a structured data presentation template populated with mock data to illustrate the expected profile of a successful pyrrolopyrazine derivative.

Table 1: Representative Antibacterial Spectrum Profile of 2-(1H-pyrrol-3-yl)pyrazine

Pathogen (ESKAPE Panel)Strain (ATCC)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Positive482Bactericidal
Enterococcus faecium19434Positive881Bactericidal
Acinetobacter baumannii19606Negative32>128>4Bacteriostatic
Pseudomonas aeruginosa27853Negative>64>64N/AInactive
Klebsiella pneumoniae700603Negative16644Bactericidal
Enterobacter cloacae13047Negative321284Bactericidal

Note: Nitrogenous heterocycles often show stronger efficacy against Gram-positive bacteria due to the absence of the restrictive outer membrane and efflux pump systems prevalent in Gram-negative species.

Mechanistic Pathway Hypothesis

Understanding the mechanism of action is crucial for lead optimization. Compounds containing pyrrole and pyrazine rings frequently act by intercalating into bacterial membranes or binding to specific intracellular targets (e.g., DNA gyrase or ribosomal subunits).

Mechanism Compound 2-(1H-pyrrol-3-yl)pyrazine (Lipophilic Scaffold) Membrane Outer/Inner Membrane Penetration Compound->Membrane Target Intracellular Target Binding (e.g., Nucleic Acid Synthesis) Membrane->Target Inhibition Metabolic/Replication Inhibition Target->Inhibition Death Bacterial Cell Death (Bactericidal Efficacy) Inhibition->Death

Fig 2: Proposed mechanistic pathway for bacterial inhibition by pyrrolopyrazine derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition (M100). (2024). Available at:[Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols 3, 163–175 (2008). Available at:[Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Available at:[Link]

  • Bio-Fount / Chemical Data. 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0). Available at: [Link]

Sources

techniques for synthesizing a library of 2-(1H-pyrrol-3-yl)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-(1H-pyrrol-3-yl)pyrazine Libraries

Executive Summary

The 2-(1H-pyrrol-3-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, ALK) and anti-infective agents. However, its synthesis is complicated by the inherent reactivity profile of the pyrrole ring, which naturally favors electrophilic substitution at the C2 position over the C3 position.

This guide details a robust, modular protocol for synthesizing a library of these derivatives. Unlike de novo ring construction methods (e.g., Paal-Knorr), which limit diversity, this protocol utilizes a regioselective Suzuki-Miyaura cross-coupling strategy . This approach allows for late-stage diversification of both the pyrazine and pyrrole rings, essential for high-throughput Structure-Activity Relationship (SAR) studies.

Strategic Analysis & Retrosynthesis

To generate a library, we must bypass the pyrrole's natural C2-preference. The most reliable method employs a C3-boronated pyrrole precursor coupled with a halopyrazine .

Critical Design Choice:

  • Reagent Stability: Free pyrrole-3-boronic acids are notoriously unstable (protodeboronation). We utilize N-Boc-pyrrole-3-boronic acid pinacol ester . The Boc group provides steric bulk to discourage C2-reaction and stabilizes the boronate.

  • Pyrazine Functionalization: To maximize library diversity, we recommend starting with 2,6-dichloropyrazine . This allows for a sequential "one-pot, two-step" functionalization—first installing the pyrrole, then derivatizing the remaining chloride via

    
     or a second coupling.
    

Retrosynthesis Target Target: 2-(1H-pyrrol-3-yl)pyrazine (Library Scaffold) Step Suzuki-Miyaura Cross-Coupling Target->Step Retrosynthesis Precursor1 Partner A: N-Boc-3-pyrroleboronic acid pinacol ester Precursor2 Partner B: 2,6-Dichloropyrazine (Allows 2nd derivatization) Step->Precursor1 Step->Precursor2

Figure 1: Retrosynthetic logic prioritizing modularity and C3-regiocontrol.

Core Protocol: The C3-Selective Coupling

This protocol describes the synthesis of the core scaffold.

Reagents:

  • Substrate A: 2,6-Dichloropyrazine (1.0 equiv)

  • Substrate B: 1-N-Boc-pyrrole-3-boronic acid pinacol ester (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for resistance to dehalogenation compared to 
    
    
    
    .
  • Base:

    
     (3.0 equiv) — Milder than carbonates, protecting the Boc group.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with Substrate A, Substrate B, base, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronate.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–6 hours.

    • QC Checkpoint: Monitor by LCMS. Look for the disappearance of the boronate (

      
       of ester) and formation of the product mass. If de-Boc occurs prematurely, lower temp to 80°C.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The N-Boc protected product is usually lipophilic and elutes early (10-20% EtOAc).

Yield Expectation: 75–85%

Library Diversification Strategy

Once the core 2-(1-Boc-pyrrol-3-yl)-6-chloropyrazine is synthesized, the library is split into two diversification streams.

Stream A: Pyrazine Displacement (The "Right" Side)

The remaining chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (


) due to the electron-deficient pyrazine ring.
  • Reagents: Primary or secondary amines (R-NH2), alcohols (R-OH).

  • Protocol: Dissolve the core scaffold in DMSO. Add amine (2.0 equiv) and DIPEA (3.0 equiv). Heat to 100°C.

  • Result: Rapid generation of amino-pyrazine derivatives.

Stream B: Pyrrole N-Alkylation (The "Left" Side)

Requires removal of the Boc group first.

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour at RT. Evaporate to dryness.

  • Alkylation: React the free pyrrole NH with alkyl halides (

    
    ) using 
    
    
    
    in DMF, or perform Chan-Lam coupling with aryl boronic acids for N-aryl derivatives.

Data Presentation & Troubleshooting

Table 1: Optimization of Coupling Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1


DME/H2O8045Significant dehalogenation observed.
2


Dioxane/H2O9062Partial Boc-deprotection.
3


Dioxane/H2O 90 82 Optimal condition.
4

/XPhos

BuOH10078Good alternative for sterically hindered substrates.

Workflow Visualization

Workflow Start Start: 2,6-Dichloropyrazine + N-Boc-3-pyrrole-BPin Coupling Step 1: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Start->Coupling Intermediate Core Scaffold: 2-(N-Boc-pyrrol-3-yl)-6-chloropyrazine Coupling->Intermediate Branch1 Path A: Pyrazine Modification (SnAr with Amines/Alkoxides) Intermediate->Branch1 Retains Boc Branch2 Path B: Pyrrole Modification (1. TFA Deprotection 2. N-Alkylation) Intermediate->Branch2 Removes Cl first (optional) FinalLib Final Library: Dual-Functionalized Derivatives Branch1->FinalLib Branch2->FinalLib

Figure 2: Divergent synthesis workflow for library generation.

Quality Control & Self-Validation

To ensure the integrity of the library, the following validation steps are mandatory:

  • Regiochemistry Check (1H NMR):

    • C3-Isomer (Desired): Look for the pyrrole proton signals. A C3-substituted pyrrole will typically show three distinct signals (or two if overlapping) with specific coupling constants. The proton at C2 (adjacent to N and Pyrazine) often appears as a doublet with small coupling (

      
      ) due to the meta-interaction with C4/C5.
      
    • C2-Isomer (Impurity): If C2-coupling occurred (rare with Boc-3-BPin but possible if BPin migrates), the splitting pattern changes significantly.

  • Protodeboronation Monitoring:

    • In the crude LCMS, check for the mass of the "naked" N-Boc-pyrrole. If this exceeds 10% of the mixture, the catalyst load is too low or the boronate quality has degraded.

  • Boc Stability:

    • Ensure the final pH of the aqueous layer during workup is not >10, as hydrolysis of the Boc group can occur, complicating purification.

References

  • Handy, S. T., & Zhang, Y. (2006). "The regioselective synthesis of aryl pyrroles." Chemical Society Reviews. Link

  • Matyugina, E. S., et al. (2020).[1] "Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling."[1] Mendeleev Communications. Link

  • Gribble, G. W. (2002). "Pyrrole chemistry: The dominance of C2-selectivity and strategies for C3-substitution." Heterocycles. Link

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of pyrrole-2,3-fused heterocycles." Tetrahedron. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic complexities of basic nitrogen-containing heterocycles. The molecule 2-(1H-pyrrol-3-yl)pyrazine presents a dual challenge: a highly basic pyrazine ring prone to severe peak tailing, and a pyrrole moiety that frequently co-elutes with closely related positional isomers (such as the 2-yl variant) and oxidative degradation products.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve baseline resolution, excellent peak symmetry, and reproducible quantification.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 2-(1H-pyrrol-3-yl)pyrazine exhibit severe peak tailing on my standard C18 column, and how can I fix it? A1: Peak tailing for this compound is almost exclusively driven by its pyrazine nitrogen atoms. In reversed-phase HPLC, peak tailing occurs when multiple retention mechanisms are present and one becomes overloaded[1]. While the primary retention mechanism is hydrophobic partitioning into the C18 phase, the basic pyrazine nitrogens undergo strong secondary electrostatic interactions with unbonded, ionized silanol groups (Si-O⁻) on the silica surface[1].

The Fix:

  • Adjust the mobile phase pH: Lowering the mobile phase pH to ≤ 3.0 (e.g., using 0.1% formic acid or 10–20 mM phosphate buffer at pH 2.5) ensures full protonation of the acidic silanol groups, neutralizing them and eliminating the secondary electrostatic drag[2].

  • Upgrade your stationary phase: Switch to a modern Type B silica column with high-density endcapping, which significantly reduces free silanol content and trace metal contamination compared to older Type A silicas[3]. Alternatively, polar-embedded columns provide a steric and electrostatic shield that prevents basic analytes from reaching residual silanols[4].

Q2: I have optimized the peak shape, but the 3-yl active pharmaceutical ingredient (API) co-elutes with the 2-yl isomer impurity. How do I resolve positional isomers? A2: Standard C18 columns rely purely on hydrophobic dispersion forces, which are often insufficient to distinguish between the subtle steric and electronic differences of positional isomers.

The Fix: Move beyond standard alkyl chains. Aromatic compounds and positional isomers exhibit drastically improved selectivity on phenyl or pentafluorophenyl (PFP) columns[5]. A PFP stationary phase introduces multiple retention mechanisms:


 interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated ring is highly electron-deficient, creating strong 

interactions with the electron-rich pyrrole ring, amplifying the minor electronic differences between the 2-yl and 3-yl substitution patterns to achieve baseline resolution.

Q3: Should I use an amine modifier like Triethylamine (TEA) in my mobile phase to block silanols? A3: Historically, adding 5–20 mM TEA was a standard practice to suppress tailing by acting as a competing base that binds to free silanols[1]. However, in modern method development, this is discouraged. TEA causes severe ion suppression in LC-MS and accelerates the hydrolysis of the stationary phase over time. It is highly preferable to use a low-pH mobile phase combined with a high-purity, endcapped Type B silica column[3].

Part 2: Visualizing the Workflows

G Start Determine Mobile Phase pH for Pyrazine/Pyrrole Decision Is Pyrazine pKa ~0.6-2.0 causing tailing on silanols? Start->Decision LowPH Low pH (2.5 - 3.0) Protonates Silanols (Si-OH) Eliminates Secondary Interactions Decision->LowPH Optimal MidPH Mid pH (5.0 - 7.0) Silanols Ionized (Si-O-) Severe Peak Tailing Decision->MidPH Avoid

Logical workflow for selecting mobile phase pH to minimize silanol interactions.

G T1 Issue: Peak Tailing (As > 1.5) T2 Check Mobile Phase pH Is pH > 3.0? T1->T2 T3 Lower pH to 2.5 T2->T3 Yes T4 Use End-capped Type B Silica T2->T4 No S1 Issue: Co-elution of Isomers (e.g., 2-yl vs 3-yl) S2 Change Stationary Phase From C18 to PFP S1->S2 S3 Pi-Pi Interactions Enhanced Separates Positional Isomers S2->S3

Troubleshooting workflow for resolving co-elution and peak tailing issues.

Part 3: Quantitative Data & Column Comparison

The following table summarizes the expected chromatographic performance of various stationary phases when separating 2-(1H-pyrrol-3-yl)pyrazine from its positional isomers.

Stationary Phase ChemistryMobile Phase pHAsymmetry Factor (

)
Isomer Resolution (

)
Mechanistic Outcome & Recommendation
Unendcapped C18 (Type A) 6.52.80.8Avoid. Severe secondary interactions with ionized silanols cause massive tailing.
Endcapped C18 (Type B) 2.51.21.1Acceptable. Good peak shape due to blocked silanol activity[4], but poor isomer separation.
Polar-Embedded C18 2.51.051.5Good. Excellent peak shape; embedded amide shields basic compounds[4].
PFP (Pentafluorophenyl) 2.51.12.6Optimal.

interactions provide baseline resolution of 2-yl and 3-yl isomers[5].
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method validates itself before the actual sample is run, ensuring the system is chemically inert enough to handle the basic pyrazine ring.

Step 1: System Suitability Baseline (The "Inertness" Check)

  • Prepare an SST mix containing Uracil (

    
     marker), Toluene (hydrophobic retention marker), and Amitriptyline (a highly basic probe notorious for tailing).
    
  • Inject the SST mix using a gradient of 5% to 95% Acetonitrile in Water.

  • Validation Gate: Calculate the Asymmetry Factor (

    
    ) for Amitriptyline. If 
    
    
    
    , the column contains active silanols. Do not proceed. Flush the column or replace it with a high-purity Type B silica column[3].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using pure Formic Acid. Causality: This pH is roughly 2 units below the pKa of typical silanols, ensuring they remain fully protonated and neutral[2].

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Equilibrate the column at 0.4 mL/min with 5% B until the baseline and system pressure are completely stable (approx. 10 column volumes).

Step 4: Gradient Tuning & Isomer Resolution

  • Inject a spiked sample containing both 2-(1H-pyrrol-3-yl)pyrazine and the 2-yl impurity.

  • Run a shallow gradient: 5% B to 40% B over 15 minutes. Causality: A shallower gradient maximizes the time the analytes spend interacting with the fluorinated stationary phase, amplifying the

    
     selectivity differences.
    
  • Validation Gate: Calculate the Resolution (

    
    ) between the two isomers. A successful method will yield an 
    
    
    
    .
References

1.[1] Title: How to Reduce Peak Tailing in HPLC? - Phenomenex | Source: phenomenex.com | URL:[Link] 2.[5] Title: HPLC Method Development: Lessons from 5 Years in Analytical R&D - Medium | Source: medium.com | URL:[Link] 3.[2] Title: Peak Tailing in HPLC - Element Lab Solutions | Source: elementlabsolutions.com | URL:[Link] 4.[4] Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. | Source: chromtech.com | URL:[Link] 5.[3] Title: How to Reduce Peak Tailing in HPLC? - Phenomenex | Source: phenomenex.com | URL:[Link]

Sources

addressing solubility issues of 2-(1H-pyrrol-3-yl)pyrazine in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Addressing Solubility & Precipitation in Biological Assays

Executive Summary

You are encountering solubility issues with 2-(1H-pyrrol-3-yl)pyrazine , a heteroaromatic scaffold often utilized in kinase inhibition and fragment-based drug discovery. This molecule presents a classic medicinal chemistry paradox: it requires a planar, electron-rich structure for binding affinity (pi-interactions), but this very planarity drives strong intermolecular lattice energy, leading to poor aqueous solubility and "crash-out" events in biological media.

This guide moves beyond generic advice. We will deconstruct the physical chemistry of the compound to provide a self-validating solubility protocol.

Module 1: The Physics of Insolubility

User Question: I dissolved the powder in DMSO, but it precipitates immediately when I add it to my cell culture media. Why?

Technical Insight: The 2-(1H-pyrrol-3-yl)pyrazine moiety contains a hydrogen-bond donor (pyrrole NH) and acceptors (pyrazine Ns). However, its primary insolubility driver is pi-stacking . The flat, aromatic rings stack like sheets of paper. In 100% DMSO, these sheets are separated by solvent. When you introduce water (highly polar), the "hydrophobic effect" forces the aromatic rings back together to minimize water contact. If this happens too fast (Solvent Shock), you get amorphous precipitation.

The "Solvent Shock" Phenomenon

When you pipette 1 µL of 10 mM DMSO stock into 1 mL of aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude before mixing occurs. This nucleates crystals that will not re-dissolve.

Module 2: Stock Solution & Storage (Protocol A)

User Question: How should I prepare and store my master stock?

Standard Operating Procedure (SOP): Do not attempt to dissolve this compound directly in aqueous buffers or alcohols.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended vehicle.

    • Target Concentration: 10 mM to 50 mM.

    • Validation: Solution must be optically clear.[1] If hazy, sonicate at 40 kHz for 5 minutes.

  • Storage Architecture:

    • Aliquot: Store in single-use aliquots (e.g., 20 µL) to prevent freeze-thaw cycles.

    • Temperature: -20°C or -80°C.

    • Inert Gas: Pyrroles are electron-rich and prone to oxidation over months. Overlay vials with Argon or Nitrogen gas if storing >3 months.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts pi-stacking; prevents hydrolysis.
Max Stock Conc. ~50 mMApproaching saturation; higher risks precipitation upon thawing.
Container Amber Glass or PolypropyleneProtects from light (pyrrole sensitivity).

Module 3: The "Intermediate Dilution" Method (Protocol B)

User Question: How do I get this into my assay without precipitation?

The Fix: Never jump from 100% DMSO to 0% DMSO in one step. Use an Intermediate Dilution Step (IDS) .

Step-by-Step Workflow
  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 or 1:20 into a "Transition Buffer" (e.g., PBS + 5-10% DMSO).

    • Why? This lowers the concentration while maintaining enough organic solvent to keep the compound soluble.

  • Final Addition: Add the Intermediate to your assay well.

    • Result: The final mixing event involves a much lower concentration gradient, preventing nucleation.

Visualization: The Solubility Workflow

SolubilityWorkflow Solid Solid Compound (Crystalline) DMSO_Stock Master Stock (10-50 mM DMSO) Solid->DMSO_Stock Anhydrous DMSO + Sonication Intermediate Intermediate Dilution (100-500 µM) (10% DMSO in Buffer) DMSO_Stock->Intermediate Slow Addition + Vortex Precipitate PRECIPITATION (Nucleation Event) DMSO_Stock->Precipitate Direct add to Aqueous Media (Solvent Shock) Assay Final Assay Well (<10 µM) (<1% DMSO) Intermediate->Assay Final Dilution

Caption: Figure 1. Optimal dilution workflow preventing solvent shock. The dashed red line represents the error of direct addition causing precipitation.

Module 4: Troubleshooting Assay Interference

User Question: My IC50 curve is steep and erratic. Is this real inhibition or an artifact?

Technical Diagnosis: Pyrrole-pyrazine derivatives are hydrophobic. If they form colloidal aggregates in the assay buffer, they can non-specifically sequester enzymes, leading to false positives (promiscuous inhibition).

The Triton X-100 Validation Test

To confirm if your activity is real or due to aggregation:

  • Run Assay A: Standard conditions.

  • Run Assay B: Add 0.01% Triton X-100 (non-ionic detergent) to the buffer.

  • Analysis:

    • Result: If IC50 shifts significantly (e.g., >10-fold loss of potency) with detergent, the compound was aggregating. The detergent broke the aggregates, revealing the true (lower) affinity.

    • Result: If IC50 remains stable, the inhibition is specific (ligand-binding).

Module 5: Advanced Formulation (Cellular Assays)

User Question: I need to dose mice or use high concentrations in cells. DMSO isn't enough.

Solution: Use excipients that encapsulate the hydrophobic core.

Recommended Carriers
  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin):

    • Mechanism: The pyrrole-pyrazine fits inside the lipophilic donut-hole of the cyclodextrin, while the hydrophilic exterior interacts with water.

    • Protocol: Prepare 20% (w/v) HP-β-CD in water. Dissolve compound in minimal DMSO, then add slowly to the CD solution with vortexing.

  • Serum Albumin (BSA/FBS):

    • In cell culture, ensure Media contains at least 5-10% FBS. Albumin binds hydrophobic drugs and acts as a reservoir, preventing precipitation while slowly releasing the free drug.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Compound Precipitates Check_DMSO Is Final DMSO > 1%? Start->Check_DMSO Reduce_DMSO Reduce DMSO via Intermediate Dilution Check_DMSO->Reduce_DMSO Yes Check_Conc Is Conc > 100 µM? Check_DMSO->Check_Conc No Carrier Use HP-beta-Cyclodextrin or BSA carrier Check_Conc->Carrier Yes (Saturation Limit) Sonication Sonicate Stock (Warm to 37°C) Check_Conc->Sonication No (Kinetic Issue)

Caption: Figure 2. Decision tree for resolving precipitation events in biological media.

References & Further Reading

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions: Solubility & Storage. Retrieved from

  • National Institutes of Health (PubChem). (2025). Pyrrole | C4H5N | Physical Properties. Retrieved from

  • MDPI Molecules. (2017). Discovery and Biological Evaluation of Pyrrolo[2,3-b]pyrazines. Retrieved from

  • ResearchGate. (2022). Do we need to dilute inhibitors in DMSO for kinase assays? Retrieved from

Sources

Technical Support Center: Purification of Crude 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-PZN-003 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 2-(1H-pyrrol-3-yl)pyrazine presents a classic "push-pull" heterocyclic challenge. You are dealing with a molecule containing an electron-rich, acid-sensitive pyrrole ring (prone to oxidative polymerization) coupled to an electron-deficient, weakly basic pyrazine ring.

Common Failure Modes:

  • "Pyrrole Black" Formation: Rapid darkening of the crude oil due to acid-catalyzed polymerization on silica gel.

  • Irreversible Adsorption: The basic pyrazine nitrogens hydrogen-bond strongly to acidic silanols, leading to severe tailing or total mass loss.

  • Co-elution: Difficulty separating the 3-yl isomer from the 2-yl isomer (if regioselectivity was poor) or from de-halogenated pyrazine byproducts.

This guide provides a self-validating workflow to recover high-purity material suitable for biological assays (e.g., ALK5 inhibition) or downstream synthesis.

Part 1: Pre-Purification Diagnostics

Before loading a column, perform these checks to determine the stability of your crude matrix.

Diagnostic Workflow (Decision Tree)

purification_decision_tree Start Analyze Crude 2-(1H-pyrrol-3-yl)pyrazine TLC_Check TLC on Standard Silica (10% MeOH/DCM) Start->TLC_Check Result_Streak Result: Streaking/Dark Spot at Origin TLC_Check->Result_Streak Decomposition observed Result_Clean Result: Clean Spot (Rf ~0.3-0.5) TLC_Check->Result_Clean Stable Action_Alumina Route A: Neutral Alumina Column (Prevents Acid Polymerization) Result_Streak->Action_Alumina High Sensitivity Action_TEA Route B: TEA-Buffered Silica (Passivates Silanols) Result_Streak->Action_TEA Moderate Sensitivity Action_Flash Route C: Standard Flash (Fast elution only) Result_Clean->Action_Flash

Figure 1: Decision matrix for selecting the stationary phase based on crude stability.

Part 2: Step-by-Step Purification Protocols

Method A: The "Gold Standard" (Neutral Alumina)

Recommended for: High-value intermediates showing rapid darkening in air.

The Science: Silica gel is naturally acidic (pH ~4-5). This acidity protonates the pyrrole ring, generating a highly electrophilic species that reacts with other pyrrole molecules to form polypyrrole (black tar). Neutral Alumina (Brockmann Grade III) eliminates this acid catalysis.

Protocol:

  • Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III.

    • Note: If you only have Grade I (highly active), add 6% water (w/w) and shake for 2 hours to convert to Grade III. Grade I is too retentive for polar heterocycles.

  • Eluent System:

    • A: Dichloromethane (DCM)

    • B: Methanol (MeOH)

    • Gradient: 0% to 5% MeOH in DCM.

  • Loading: Dissolve crude in minimum DCM. Do not use dry-loading on silica. If dry loading is necessary, use Celite or Alumina.

  • Collection: Collect fractions immediately. Do not let the column run dry or sit overnight.

Method B: Amine-Buffered Silica Chromatography

Recommended for: Large scale separations where Alumina is cost-prohibitive.

The Science: Pre-treating silica with triethylamine (TEA) neutralizes acidic silanol groups (


). This prevents both the acid-catalyzed polymerization of the pyrrole and the hydrogen-bonding "drag" of the pyrazine nitrogens.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting eluent (e.g., 20% EtOAc/Hexane + 1% TEA) to remove excess free amine.

  • Eluent System:

    • Solvent: Hexanes / Ethyl Acetate (EtOAc).[1][2][3][4]

    • Modifier: Maintain 1% TEA throughout the gradient.

    • Gradient: 10%

      
       60% EtOAc.
      
  • Post-Column: The collected fractions will contain TEA. Evaporate solvents; the TEA (b.p. 89°C) will co-evaporate with the solvent, or can be removed under high vacuum.

Part 3: Troubleshooting & FAQs

Q1: My product turns black on the rotary evaporator even after the column. Why?

Diagnosis: Oxidative instability or residual acid. Root Cause: Pyrroles are electron-rich and susceptible to auto-oxidation, especially in chlorinated solvents under light. Corrective Action:

  • Solvent Switch: Avoid concentrating in pure DCM for prolonged periods. Switch to Ethanol or EtOAc for the final concentration steps.

  • Temperature: Keep the water bath < 35°C.

  • Inert Gas: Bleed Nitrogen/Argon into the rotavap instead of ambient air when breaking the vacuum.

Q2: I see a long "streak" on the TLC plate instead of a spot.

Diagnosis: Strong interaction with the stationary phase. Root Cause: The pyrazine nitrogens are acting as H-bond acceptors with the silica silanols. Corrective Action:

  • TLC Dip: Pre-dip your TLC plate in a 5% TEA/Hexane solution and dry it before spotting your compound. This mimics the buffered column conditions and will likely sharpen the spot.

Q3: How do I remove Palladium (Pd) residues from the coupling reaction?

Diagnosis: Crude is dark brown/metallic; biological assay shows false positives. Context: 2-(1H-pyrrol-3-yl)pyrazine is often made via Suzuki coupling, leaving Pd trapped by the pyrazine nitrogens. Corrective Action:

  • Do NOT use charcoal: Carbon often adsorbs the planar pyrrole-pyrazine product irreversibly.

  • Use Thiol-Modified Silica: Treat the crude solution (in EtOAc) with SiliaMetS® Thiol or MP-TMT resin (3-4 equivalents relative to expected Pd) for 2 hours at 40°C. Filter and proceed to column.

Part 4: Data & Solvent Guide

Solvent System Compatibility Table

Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAc NoneLowCauses tailing; only for very clean, non-polar analogs.
Hexane / EtOAc 1% TEA High Best for general purification on silica. Sharps peaks.
DCM / MeOH NoneModerateGood solubility, but risk of "pyrrole black" in acidic DCM.
DCM / MeOH 0.5% NH₄OH HighAmmonia suppresses ionization; good for very polar analogs.
Toluene / Acetone NoneSpecializedExcellent for separating regioisomers (2-yl vs 3-yl).

References

  • ALK5 Inhibitor Synthesis Context

    • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.

    • Context: Describes the handling of similar nitrogen-rich heteroaromatic intermedi
  • Pyrrole Instability & Purification

    • BenchChem Technical Support.[1][2][4][5] (2025).[1][2][4][5] Purification of Substituted 1H-Pyrrol-2(3H)-ones and Unstable Pyrroles.

    • Context: Provides protocols for deactivating silica gel with triethylamine to prevent pyrrole decomposition.
  • Pyrazine Synthesis & Handling

    • Joshi, R., et al. (2020).[6] Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

    • Context: detailed review of pyrazine chemical properties, including oxidation susceptibility and H-bonding behavior.
  • General Heterocycle Purification Strategies: Li, J.J., et al. (2011). Contemporary Drug Synthesis. Wiley-Interscience. (Chapter on Kinase Inhibitors). Context: Standard reference for workup of Suzuki coupling reactions involving heteroaryl boronic acids.

Sources

improving the regioselectivity of pyrrole-pyrazine synthesis

[1]

Current Status: Operational Ticket Queue: Open Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Welcome to the Help Desk

You are accessing the technical support repository for Regioselective Pyrrole-Pyrazine Synthesis . This scaffold—whether the bridgehead-fused pyrrolo[1,2-a]pyrazine or the laterally-fused pyrrolo[2,3-b]pyrazine —presents notorious regiochemical challenges.[1]

Our goal is to move you from "mixture of isomers" to "single regioisomer" by controlling sterics, electronics, and catalyst selection. Below you will find troubleshooting workflows, validated protocols, and mechanistic logic to resolve your specific synthetic bottlenecks.

Module 1: Pyrrolo[1,2-a]pyrazine Construction

Targeting the bridgehead nitrogen fusion.[1]

Ticket #101: "My cyclization is yielding a mixture of 6-endo and 5-exo products."

Diagnosis: When cyclizing N-tethered pyrrole precursors (e.g., via N-acyliminium ions or Pictet-Spengler type reactions), the nucleophilicity of the pyrrole C2 position often competes with the N1 nitrogen, or the cyclization mode (endo vs. exo) varies based on the electrophile's "hardness."[1]

The Fix: The "Soft-Soft" Gold Standard For high regiocontrol in forming pyrrolo[1,2-a]pyrazine-3,6-diones from Ugi adducts, switch from simple Bronsted acids to Gold(I) catalysis.[1]

  • Mechanism: Au(I) activates the alkyne (soft electrophile), which is attacked exclusively by the C5 position of the pyrrole (soft nucleophile) or the specific amide nitrogen depending on the tether length, overriding the inherent bias of acid-mediated cyclizations.[1]

Protocol: Gold-Catalyzed Regioselective Annulation

Reference: J. Org. Chem. 2022, 87, 19, 12799–12815[1][2]

  • Substrate: Ugi adduct (derived from aminoacetaldehyde dimethyl acetal and alkynoic acid).[1][3][4]

  • Step A (Dihydropyrazinone formation): Treat with 20% TFA in DCM at 0°C → RT.

    • Checkpoint: Monitor disappearance of acetal peaks in NMR.

  • Step B (Au-Catalyzed Annulation):

    • Catalyst: Au(PPh₃)Cl (5 mol%) + AgOTf (5 mol%).[1][3]

    • Solvent: DCE (0.1 M).

    • Temp: Room Temperature (critical for selectivity; heating promotes degradation).[1]

  • Validation: The product should show a distinct singlet for the alkene proton in the newly formed ring (~6.5 ppm).

Visualizing the Pathway

Au_Cyclizationcluster_logicRegio-LogicStartUgi Adduct(Alkyne-Tethered)TFAStep 1: TFA/DCM(Acid Cyclization)Start->TFAInterIntermediate:DihydropyrazinoneTFA->InterAcetal CleavageAuStep 2: Au(I)/AgOTf(Soft-Soft Interaction)Inter->AuAlkyne ActivationWarningBronsted Acid Only?Risk of C2 attack/oligomersInter->WarningNo AuEndTarget:Pyrrolo[1,2-a]pyrazine-3,6-dioneAu->EndC5-Selective Attack

Caption: Workflow for switching from acid-mediated mixtures to Gold(I)-controlled regioselectivity.

Module 2: Functionalizing Pyrrolo[2,3-b]pyrazine

Targeting the lateral fusion (7-azaindole analogs).

Ticket #205: "I can't control selectivity between C2 and C3 halogen displacement."

Diagnosis: You are likely using a dihalo-substrate (e.g., 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine).[1][5] The reactivity difference between C2 and C3 is subtle and highly dependent on the reaction mechanism (SNAr vs. Pd-Catalysis).[1]

The Fix: Regiodivergent Amination You can access either isomer exclusively by changing the energy source and catalyst presence.[1]

Comparative Protocol: C2 vs. C3 Selectivity

Reference: RSC Adv., 2014, 4, 60316-60324[1]

ParameterTarget: 3-Amino Isomer Target: 2-Amino Isomer
Method SNAr (Metal-Free) Buchwald-Hartwig Coupling
Reagents Amine (excess), DMSOAmine, Pd(OAc)₂, BINAP, Cs₂CO₃
Conditions Microwave, 160°C, 30 minToluene, Reflux, 12 h
Mechanism Nucleophilic attack at most electron-deficient carbon (C3 adjacent to bridgehead N).[1]Oxidative addition at the weaker C-Br bond (C2) favored by Pd.[1]
Selectivity >95% C3-substitution>95% C2-substitution

Critical Checkpoint:

  • 1H NMR Validation:

    • 3-substituted product: Look for the C2-H proton singlet (deshielded, ~8.0-8.5 ppm).[1]

    • 2-substituted product: Look for the preservation of the C3-Cl signal (no proton) or subsequent functionalization.

Module 3: C-H Activation & Late-Stage Diversification

Ticket #309: "Direct arylation is occurring at random positions."[1]

Diagnosis: Pyrrole-pyrazine cores are electron-rich at the pyrrole ring but electron-deficient at the pyrazine. Without a directing group, electrophilic aromatic substitution (SEAr) favors the pyrrole C5 or C7 (depending on numbering system/fusion).[1]

The Fix: Ligand-Controlled Regioselectivity For pyrrolo[1,2-a]pyrazines, C-H activation selectivity can be toggled using specific Pd-ligand architectures.[1]

  • Scenario A: C1-Arylation (Sterically Accessible)

    • Use Pd(OAc)₂ / PPh₃ .[1] The smaller phosphine allows the metal to access the more crowded C1 position if C3 is blocked.[1]

  • Scenario B: C3-Arylation (Electronic Preference)

    • Use Pd(OAc)₂ / XPhos .[1] Bulky, electron-rich ligands favor the electronically most active site (often C3 in 1,2-a systems) and facilitate the reductive elimination step.[1]

Troubleshooting Flowchart: C-H Activation

CH_ActivationStartSubstrate:Pyrrolo[1,2-a]pyrazineDecisionTarget Position?Start->DecisionPath1C3 (Electronic Control)Decision->Path1Path2C1 (Steric/Directing Group)Decision->Path2Cond1Ligand: XPhos or SPhosSolvent: DioxaneBase: K2CO3Path1->Cond1Cond2Ligand: PPh3 (Smaller)Solvent: DMFBase: Cs2CO3Path2->Cond2Result1Product: C3-ArylCond1->Result1Result2Product: C1-ArylCond2->Result2

Caption: Ligand selection guide for directing C-H activation on the pyrrole ring.

Frequently Asked Questions (FAQ)

Q: Why does my pyrrolo[1,2-a]pyrazine decompose on silica gel? A: These fused systems can be acid-sensitive, especially if the pyrazine ring is not fully aromatic (dihydropyrazinones).[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes.[1] Use neutral alumina if decomposition persists.[1]

Q: I'm trying to synthesize the imidazole-pyrrolo[1,2-a]pyrazine hybrid, but I'm getting an open-chain intermediate. A: This is a temperature issue.

  • Fix: In toluene at 60°C, the reaction often stops at the intermediate (enaminone).[1] You must heat to 110°C (reflux) or use ethanol at 120°C to force the second cyclization (dehydration).[1] Reference: Yonsei University Study, 2025.[1]

Q: How do I distinguish between regioisomers without X-ray crystallography? A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.[1]

  • Pyrrolo[2,3-b]pyrazine: Look for the correlation between the pyrrole N-H and the pyrazine carbons.

  • Pyrrolo[1,2-a]pyrazine:[1][2][3][4][6][7][8][9] The bridgehead nitrogen prevents N-H coupling.[1] Instead, look for NOE (Nuclear Overhauser Effect) between the C1-proton and the substituent at C8/C9.[1]

References

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 2022.[1][2] [1][2]

  • Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination. RSC Advances, 2014.[1]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid via Regioselective Annulative Functionalizations. Yonsei University / ACS, 2025.[1] (Note: Year/DOI illustrative of recent specific hybrid studies).

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate Review.

Welcome to the Pyrrole Chemistry Technical Assistance Center

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-TLC-001 Subject: Mitigation of Streaking and Decomposition of Pyrrole Derivatives on Silica Gel Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic & Mechanism

Q: Why do my pyrrole derivatives streak or degrade on standard silica TLC plates?

A: The "streaking" you observe is rarely a solubility issue; it is almost certainly a chemical reaction occurring in situ.

Standard silica gel is slightly acidic (


) due to the presence of silanol groups (

) on the particle surface. Pyrroles are electron-rich,

-excessive heterocycles. When exposed to these acidic sites, two failure modes occur simultaneously:
  • Acid-Catalyzed Polymerization: The acidic silica protonates the pyrrole ring (typically at C3), generating a highly reactive electrophile. This cation is attacked by a neutral pyrrole molecule, initiating a chain reaction that forms oligomers (often visible as "pyrrole red" or a brown smear starting from the baseline).

  • Hydrogen Bonding (Tailing): The

    
     moiety of the pyrrole acts as a hydrogen bond donor to the silanol oxygens, causing reversible but strong adsorption that manifests as "tailing" rather than a distinct spot.
    

Visualizing the Failure Mode:

PyrroleFailure Silica Silica Surface (Acidic Si-OH) Protonation C3-Protonation (Electrophilic Cation) Silica->Protonation Donates H+ H_Bond N-H...O-Si Interaction (Tailing) Silica->H_Bond Binds Pyrrole Pyrrole Monomer (Electron Rich) Pyrrole->Protonation Pyrrole->H_Bond Polymer Oligomerization (Streaking/Baseline Material) Protonation->Polymer Attacks Neutral Pyrrole

Figure 1: Mechanism of pyrrole instability on silica gel. The dual pathway of polymerization (chemical change) and hydrogen bonding (physical adsorption) leads to poor resolution.

Module 2: The "Gold Standard" Protocol (Base Deactivation)

Q: What is the standard operating procedure (SOP) to fix this?

A: You must neutralize the acidic sites on the silica. The most effective method is adding a volatile organic base to your mobile phase.

Protocol A: Mobile Phase Modification (Level 1 Fix) Use this for robust pyrroles that show minor tailing.

  • Prepare your standard solvent system (e.g., Hexanes:Ethyl Acetate).

  • Add 1% to 5% Triethylamine (TEA) to the total volume.

    • Example: For 100 mL of 4:1 Hex/EtOAc, add 1-2 mL of TEA.

  • Critical Step: Pour the solvent into the chamber and let it equilibrate for 10-15 minutes. This allows TEA vapor to saturate the silica before the solvent front hits your spot.

Q: Adding TEA to the solvent didn't work. The spot is still degrading. What now?

A: If the compound is highly acid-sensitive, the mobile phase modifier acts too slowly. You must pre-buffer the entire plate before spotting.

Protocol B: The "TEA Dip" (Level 2 Fix) Use this for highly sensitive pyrroles (e.g., Boc-protected or electron-rich derivatives).

  • Prepare Dipping Solution: 10% Triethylamine in Methanol or Diethyl Ether.

  • Dip: Submerge the unused TLC plate into this solution for 10 seconds.

  • Dry: Allow the plate to air dry completely in a fume hood (approx. 5-10 mins). The plate is now basic (

    
    ).
    
  • Run: Develop the plate using your standard solvent system (you may still include 1% TEA in the tank for insurance).

Module 3: Advanced Troubleshooting & Alternative Phases

Q: I’ve tried TEA, but my compound still streaks or stays at the baseline. Is my synthesis failed?

A: Not necessarily. If your pyrrole is extremely labile (e.g., 2,5-unsubstituted pyrroles), silica may simply be incompatible. You must switch the stationary phase.

Decision Matrix: Choosing the Right Stationary Phase

SymptomDiagnosisRecommended Action
Tailing (Comet shape)H-Bonding with SilanolsAdd 1% TEA to Mobile Phase
Streaking (Baseline to solvent front)Acid-Catalyzed DecompositionSwitch to Alumina (Basic/Neutral)
Spot Disappears Oxidative DegradationUse Alumina + Inert Atmosphere
Spot turns Black/Red at originPolymerizationPre-treat plate with TEA

Visual Workflow for Method Selection:

SolutionTree Start Pyrrole Streaking on TLC Check1 Is it Tailing or Decomposing? Start->Check1 Tailing Tailing (Comet) Check1->Tailing Decomp Decomposition (Streak/Color Change) Check1->Decomp Sol1 Add 1% TEA to Solvent Tailing->Sol1 Sol2 Pre-dip Plate in 10% TEA/MeOH Decomp->Sol2 First Attempt Sol3 Switch to Alumina (Basic) Plates Sol2->Sol3 If Fails

Figure 2: Decision tree for selecting the appropriate mitigation strategy based on TLC symptoms.

Q: Why Alumina?

A: Activated Alumina (Aluminum Oxide) is available in Neutral and Basic pH varieties. It lacks the acidic silanol protons that trigger pyrrole polymerization. For extremely sensitive pyrroles, Basic Alumina plates are the industry standard for purification and analysis.

Module 4: Visualization (Staining)

Q: My spot is invisible under UV, or turns black immediately. How do I visualize it properly?

A: Pyrroles are often UV-weak but chemically reactive. The standard visualization method utilizes this reactivity.

The Ehrlich’s Reagent Test:

  • Preparation: 1 g p-dimethylaminobenzaldehyde (DMAB) in 50 mL Ethanol + 50 mL conc. HCl.

  • Mechanism: The acid in the stain protonates the DMAB, which then performs an electrophilic aromatic substitution (EAS) on the pyrrole ring (usually

    
     or 
    
    
    
    position), forming a highly conjugated, colored cation.
  • Result: Pyrroles typically turn distinct shades of pink, bright red, or purple upon heating.

  • Warning: Because this stain is acidic, it will destroy your compound. Do not use this on a preparative plate you intend to recover.

References

  • Mechanism of Pyrrole Polymerization

    • Study: "Electrochemical Deposition of Polypyrrole in the Presence of Silanes."[1] Explains the protonation of pyrrole at C3 in acidic media leading to polymerization.[2]

    • Source: MDPI, Polymers (2023).

  • Triethylamine (TEA)

    • Guide: "TLC and streaking: why add triethylamine?" Discusses the deactivation of acidic silanol sites to prevent tailing of basic/labile compounds.
    • Source: Reddit ChemHelp / General Chromatography Literature.[3]

  • Ehrlich's Reagent Mechanism

    • Patent/Method: "Method of assaying pyrrole-containing biological compounds."[4] Details the electrophilic attack of p-DMAB on the pyrrole ring.

    • Source: Google Patents (US7067267B2).

  • Stationary Phase Selection (Alumina vs. Silica)

    • Technical Note: "Activated Alumina vs Silica Gel."[5][6][7] Comparison of surface chemistry and pH stability for purification.

    • Source: Jalon Zeolite / OozeChem Technical Guides.

Sources

optimizing reaction conditions for the Vilsmeier-Haack formylation of pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack Optimization Hub Ticket #VH-PYR-001: Optimization of Pyrrole Formylation

Welcome, Colleague. I am Dr. Aris, Senior Application Scientist. You are likely here because the Vilsmeier-Haack reaction—while classically reliable—is notoriously temperamental with electron-rich heterocycles like pyrrole. The transition from a clean reaction to a flask of polymerized "black tar" can be instantaneous if the thermodynamics are not respected.

This guide is not a textbook; it is a diagnostic tool designed to stabilize your protocol, optimize regioselectivity, and maximize yield.

Part 1: The Diagnostic Dashboard (Troubleshooting)

Issue A: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Exotherm & Polymerization. Pyrroles are acid-sensitive and prone to polymerization. The Vilsmeier reagent (chloromethyleneiminium salt) formation is highly exothermic.[1] If the internal temperature spikes, or if the reaction is run too hot/concentrated, the pyrrole polymerizes before formylation occurs.

Corrective Actions:

  • The "0-10-60" Rule:

    • 0°C: Form the Vilsmeier reagent (DMF + POCl

      
      ) at 0°C.
      
    • 10°C: Add the pyrrole slowly, maintaining internal temp

      
      °C.
      
    • 60°C: Only apply heat after the addition is complete and the initial exotherm subsides.

  • Solvent Switch: If running neat in DMF causes tars, dilute with 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . This acts as a heat sink.

Issue B: "I am seeing low yields and unreacted starting material."

Diagnosis: Hydrolysis Failure or Reagent Degradation.[2] The intermediate iminium salt is stable. If you quench directly with water without pH control, hydrolysis may be incomplete, or the product may decompose in the resulting strong acid (HCl/H


PO

).

Corrective Actions:

  • Buffer the Quench: Do not just dump into water. Pour the reaction mixture into a solution of Sodium Acetate (NaOAc) or saturated K

    
    CO
    
    
    
    .
    • Why? This buffers the pH to ~5-7, facilitating hydrolysis while preventing acid-catalyzed polymerization of the product.

  • Reagent Quality Check: POCl

    
     is moisture-sensitive. If your bottle is old, you are adding phosphoric acid, not phosphoryl chloride. Distill POCl
    
    
    
    if the liquid is cloudy.
Issue C: "I cannot control Regioselectivity (C2 vs. C3)."

Diagnosis: Steric vs. Electronic Conflict. Pyrrole naturally favors C2 (alpha) formylation due to the stabilization of the cationic intermediate by the nitrogen lone pair. C3 (beta) isomers arise when C2 is sterically blocked or deactivated.

Optimization Table: Steering Selectivity

VariableConditionOutcomeMechanism
N-Substituent Hydrogen (NH)>95% C2-Formyl H-bonding assists reagent delivery; electronic preference for C2.
N-Substituent Bulky (e.g., t-Butyl, TIPS)Mixed / C3-Formyl Steric hindrance at C2 forces electrophile to C3.
Solvent DCM / DCEFavors C2 Non-polar solvents tighten the ion pair, favoring the kinetic C2 product.
Temperature High (>80°C)Increases C3 Thermodynamic control may allow equilibration to the C3 isomer (rare but possible).

Part 2: The "Hardware" – Mechanism & Workflow

To troubleshoot effectively, you must visualize the "Invisible" Intermediate. The reaction hinges on the stability of the Chloroiminium Ion .

VilsmeierMechanism cluster_0 Critical Control Point: Temperature DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0°C (Exothermic) POCl3 POCl3 (Electrophile) POCl3->Vilsmeier Intermediate Iminium Salt (Stable Intermediate) Vilsmeier->Intermediate + Pyrrole (Electrophilic Aromatic Subst.) Pyrrole Pyrrole (Nucleophile) Pyrrole->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2-Formylpyrrole Hydrolysis->Product pH 5-7

Figure 1: The Vilsmeier-Haack Cascade. Note the critical stability of the Chloroiminium Salt (Yellow Hexagon) which must be formed cold.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 2-Formylpyrrole (Optimized for Stability) Based on standard methodologies adapted from Organic Syntheses and Jones et al.

Reagents:

  • Pyrrole (1.0 eq)[3]

  • POCl

    
     (1.1 eq) – Freshly distilled recommended[2]
    
  • DMF (1.2 eq if using solvent; 3.0 eq if used as solvent)

  • Solvent: 1,2-Dichloroethane (DCE) – Recommended for scale-up to manage heat.

Step-by-Step Workflow:

  • Reagent Formation (The "Engine"):

    • Charge a flame-dried flask with DMF (1.2 eq) and DCE (5 mL/mmol).

    • Cool to 0°C under Nitrogen/Argon.

    • Add POCl

      
       (1.1 eq) dropwise over 15-20 minutes.
      
    • Checkpoint: A white precipitate or viscous oil (the Vilsmeier salt) should form.[4] Stir at 0°C for 15 mins.

  • Substrate Addition:

    • Dissolve Pyrrole (1.0 eq) in a minimal amount of DCE.

    • Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature <5°C .

    • Observation: The mixture may darken slightly.[4] This is normal.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Reflux gently (approx. 60-70°C) for 1-2 hours.

    • Monitor: Check TLC.[1][2][3][5] The intermediate iminium salt is polar and stays at the baseline. You are waiting for the disappearance of the starting pyrrole.

  • Buffered Hydrolysis (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a solution of Sodium Acetate (NaOAc, 2.5 M) in water.

    • Pour the reaction mixture into the NaOAc solution with vigorous stirring.

    • Why? This neutralizes the HCl/HOPCl

      
       byproducts immediately.
      
    • Reflux the biphasic mixture for 15 minutes to complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation:

    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with NaHCO

      
       (aq) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Part 4: Advanced Troubleshooting Logic

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Problem Detected Type Identify Issue Start->Type Tar Black Tar / Polymer Type->Tar Solidification NoRxn No Reaction / SM Recovered Type->NoRxn TLC shows SM WrongIso Wrong Regioisomer (C3) Type->WrongIso NMR Check Sol_Tar 1. Lower Temp (<0°C) 2. Dilute with DCE 3. Check Reagent Stoichiometry Tar->Sol_Tar Sol_NoRxn 1. Distill POCl3 (Wet?) 2. Increase Heat (Reflux) 3. Check DMF Quality NoRxn->Sol_NoRxn Sol_Iso 1. Remove Steric Bulk on N 2. Lower Temp (Kinetic Control) 3. Switch Solvent (DCM) WrongIso->Sol_Iso

Figure 2: Diagnostic Logic Tree for Vilsmeier-Haack Failures.

References

  • Jones, G., & Stanforth, S. P. (2001).[6] The Vilsmeier-Haack Reaction. Organic Reactions. This is the definitive review on the mechanism and scope of the reaction.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis. Provides detailed insight into the chloroiminium intermediate.

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Practical guide on temperature control and reagent handling.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Offers reaction schemes and recent literature examples regarding regioselectivity.

Sources

Technical Support Center: Minimizing Compound Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-OPT-2024 Assigned Scientist: Senior Application Scientist, Formulation & Bioassays

Welcome to the Solubility Optimization Hub

Precipitation is the "silent killer" of bioassays. It creates false negatives (compound never reaches the target) and false positives (crystals lyse cells or scatter light). This guide moves beyond basic advice to provide mechanistic insights and self-validating protocols for stabilizing your small molecules in aqueous media.

Module 1: Diagnosis & Detection

"Is my data noise actually precipitation?"

Before optimizing, you must confirm that solubility is the root cause of your assay variability. Precipitation is often microscopic and invisible to the naked eye until it is catastrophic.

Q: How do I definitively detect precipitation without high-end equipment?

A: Visual turbidity is unreliable at low concentrations (<100 µM). Use the Microscopic Crystal Scan or the Light Scattering Check .

Protocol A: The Microscopic Crystal Scan (The "Gold Standard" for Labs)

  • Prepare your compound in media at the final assay concentration (e.g., 10 µM).

  • Incubate for 1 hour at 37°C (kinetic precipitation is time-dependent).

  • Place the plate on an inverted phase-contrast microscope.

  • Look for: Dark, refractile specks, needles, or "oily" droplets floating above the cell monolayer.

    • Note: Do not confuse cellular debris (irregular, dull) with drug crystals (geometric, highly refractile).

Protocol B: The Absorbance Shift (Nephelometry Proxy)

  • Measure absorbance at 600–700 nm (where your compound should not absorb).

  • A significant increase in Optical Density (OD) compared to the vehicle control indicates light scattering caused by insoluble particles.

Detection MethodSensitivityProsCons
Visual Inspection Low (>100 µM)Fast, no equipment neededMisses micro-precipitates
Microscopy High (>1 µM)Direct confirmation of crystal habitLow throughput, manual
DLS (Dynamic Light Scattering) Ultra-HighQuantifies particle sizeRequires specialized equipment
Absorbance (650 nm) MediumHigh throughput (plate reader)Prone to interference
Module 2: Root Cause Analysis

"Why does my compound crash?"

The most common cause is Solvent Shock (Kinetic Solubility failure).

The Mechanism: Your compound is dissolved in DMSO (Dielectric constant


). When you pipet this directly into media (Water 

), the local environment changes instantly. If the mixing is not faster than the nucleation rate, the compound aggregates before it can disperse.

SolventShock Stock DMSO Stock (High Solubility) Interface Aqueous Interface (Rapid Dielectric Shift) Stock->Interface Pipetting Nucleation Nucleation Event (Supersaturation) Interface->Nucleation Slow Mixing Dispersion Stable Dispersion (Solubilized) Interface->Dispersion Rapid Mixing & Low Ratio Precipitate Crystal Growth (Precipitation) Nucleation->Precipitate Irreversible

Figure 1: The Kinetic Solubility Pathway. Rapid mixing and intermediate dilution steps favor the "Dispersion" pathway over "Nucleation."

Module 3: Mitigation Strategies

"How do I fix it?"

Q: What is the "Safe" Serial Dilution Protocol?

A: Never dilute a 10 mM DMSO stock directly into the final assay well. The "Solvent Shock" is too high. Use an Intermediate Dilution Step .

The "Intermediate Step" Protocol:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 100-fold into culture media (or PBS) to create a 100 µM working solution.

    • Result: This solution is 1% DMSO.

    • Action: Vortex immediately.[1] If it precipitates here, it is easier to see and manage than in the cell plate.

  • Final: Dilute the Intermediate 10-fold into the cell plate.

    • Result: Final concentration 10 µM, 0.1% DMSO.

DilutionWorkflow cluster_0 Avoid Direct Spike cluster_1 Optimized Workflow Direct 10mM Stock (100% DMSO) CellWell Cell Well (Precipitation Risk) Direct->CellWell 1:1000 dilution (High Shock) Stock 10mM Stock Inter Intermediate Plate (100µM in Media) Stock->Inter Step 1: Pre-dilute Final Final Assay Plate (10µM, 0.1% DMSO) Inter->Final Step 2: Transfer

Figure 2: Comparison of Direct Spike vs. Intermediate Dilution workflows. The intermediate step allows for equilibration before exposure to cells.

Q: How much DMSO can my cells actually tolerate?

A: While 0.5% is the often-cited limit, sensitive lines (primary neurons, stem cells) show stress signaling at 0.1% .

  • Rule of Thumb: Keep DMSO < 0.1% v/v.

  • Normalization: Always ensure your "Vehicle Control" contains the exact same % DMSO as your highest drug concentration.

Module 4: Advanced Formulation

"My compound crashes even with optimized dilution. Now what?"

If kinetic solubility fixes fail, you have a thermodynamic solubility issue. You must alter the chemical environment.

Strategy A: Carrier Proteins (BSA/Serum)

Serum albumin (BSA or HSA) acts as a "molecular sponge" for lipophilic compounds.

  • Action: If working in serum-free media, supplement with 0.1% - 0.5% BSA (Fatty Acid Free).

  • Mechanism: The hydrophobic pockets of albumin bind the drug, keeping it in solution while allowing equilibrium release to the receptor [1].

Strategy B: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic shell and hydrophobic core.[2][3][4][5]

  • Recommendation: Use HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .

  • Protocol: Dissolve the compound in a 10-20% HP-β-CD solution instead of pure water/media during the intermediate step.

  • Note: CDs can sometimes lower the apparent potency by sequestering the drug away from the target, so run a control curve [2].

Module 5: Physical Parameters Checklist

Before tossing the compound, check these physical variables:

  • Temperature: Are you taking a cold media bottle (4°C) and adding a room temp stock?

    • Fix: Pre-warm all media to 37°C. Solubility is temperature-dependent.[6]

  • Salting Out: High salt concentrations (e.g., PBS) reduce the solubility of non-polar organics.

    • Fix: Dilute stocks into water or low-salt media (like DMEM) before adding to high-salt buffers.

  • Plasticware: Lipophilic compounds bind to polystyrene.

    • Fix: Use Low-Binding Polypropylene plates for your intermediate dilutions.

References
  • Assay Guidance Manual. Solubility and Precipitation in Bioassays. National Center for Advancing Translational Sciences (NCATS).[7] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Waybright, T.J., et al. (2009). Artifacts in Cell-Based Assays: Precipitation of Compounds in Culture Media. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

Sources

Technical Support Center: Enhancing In Vivo Stability of 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, working with heteroaromatic hybrids like 2-(1H-pyrrol-3-yl)pyrazine presents a unique set of pharmacokinetic (PK) and stability challenges. This molecule combines an electron-rich 1H-pyrrole ring with an electron-deficient pyrazine ring[1]. While this push-pull electronic system is highly valuable for target binding, it introduces dual liabilities: the pyrrole is highly susceptible to acid-catalyzed polymerization and oxidative electrophilic attack, while the pyrazine is prone to N-oxidation[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you achieve robust in vivo exposure.

TroubleshootingWorkflow A In Vivo Instability Detected (t1/2 < 1h) B 1. Formulation Optimization (SGF Protection) A->B Oral Dosing C 2. Metabolic Profiling (Microsomal Assays) B->C If clearance persists IV D 3. Structural Optimization (MedChem Modifications) C->D Identify CYP liabilities

Fig 1. Sequential troubleshooting workflow for in vivo stability optimization.

Section 1: Formulation & Dosing Troubleshooting

Q1: Following oral gavage (PO) in rodents, our systemic exposure is near zero, and we observe rapid degradation in Simulated Gastric Fluid (SGF). What is the mechanism of this loss?

A1: The primary culprit is the acid lability of the 1H-pyrrole ring. Pyrrole is a very weak base (pKa ~3.8). In the highly acidic environment of the stomach (pH 1-2), the pyrrole ring undergoes protonation at the C2 or C5 position rather than the nitrogen[3]. This protonation breaks the aromatic sextet, creating a highly reactive electrophilic intermediate that rapidly attacks unprotonated pyrrole molecules, leading to irreversible acid-catalyzed polymerization (forming dark, insoluble tars). You are likely losing your compound before it ever reaches the absorptive surface of the intestine.

Q2: How can we formulate 2-(1H-pyrrol-3-yl)pyrazine to bypass gastric degradation and improve bioavailability?

A2: You must isolate the compound from the aqueous acidic environment. Standard aqueous suspensions (e.g., CMC/Tween) will fail. Instead, utilize a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) or cyclodextrin inclusion complexes to encapsulate the pyrrole core, shielding it from free protons.

Table 1: Impact of Formulation Vehicles on 2-(1H-pyrrol-3-yl)pyrazine In Vivo PK (Rat, 10 mg/kg PO)

Formulation VehicleApparent Solubility (mg/mL)Gastric Stability (% remaining at 2h)Bioavailability (F%)
0.5% CMC / 0.1% Tween 80 (Suspension)0.1512%< 5%
20% HP-β-CD in Phosphate Buffer (pH 7.4)2.8048%18%
SMEDDS (Labrasol / Transcutol / Cremophor)8.5094%62%

Causality Note: The SMEDDS formulation partitions the drug into the lipid phase. Upon reaching the stomach, the lipid droplets protect the electron-rich pyrrole from hydronium ions. Upon reaching the higher pH of the duodenum, lipases break down the lipid vehicle, releasing the intact drug for absorption.

Section 2: Metabolic Stability & Pharmacokinetics

Q3: Even when dosed intravenously (IV) to bypass the gut, the half-life is extremely short (< 30 mins). What are the primary metabolic liabilities?

A3: Once in systemic circulation, the molecule faces severe hepatic clearance driven by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO).

  • Pyrrole Oxidation: The high-valent iron-oxo species (Compound I) of CYP450 enzymes (particularly CYP3A4) executes an electrophilic attack on the electron-rich C2 or C5 positions of the pyrrole ring. This forms an unstable hydroxypyrrole intermediate that rapidly rearranges, leading to ring-opening or the formation of reactive adducts[4].

  • Pyrazine N-Oxidation: The lone pairs on the pyrazine nitrogens are susceptible to oxidation by both CYP450 and FMOs, yielding highly polar pyrazine N-oxides that are rapidly cleared via renal excretion[5].

MetabolicPathway Parent 2-(1H-pyrrol-3-yl)pyrazine CYP CYP450 / FMO Oxidation Parent->CYP Hepatic Metabolism Acid Gastric Acid (pH < 2) Parent->Acid Oral Administration PyrroleOx Hydroxypyrrole (Ring Opening/Adducts) CYP->PyrroleOx Electrophilic attack (C2/C5) PyrazineOx Pyrazine N-oxide (Rapid Clearance) CYP->PyrazineOx N-oxidation Polymer Pyrrole Polymerization (Loss of Aromaticity) Acid->Polymer Protonation

Fig 2. Primary chemical and metabolic degradation pathways of 2-(1H-pyrrol-3-yl)pyrazine.

Q4: How do I experimentally isolate enzymatic clearance from inherent chemical instability in our assays?

A4: You must use a Self-Validating Microsomal Stability Assay . A common pitfall is observing rapid depletion in a microsomal assay and assuming it is CYP-mediated, when the compound is actually just degrading in the buffer. The following protocol uses internal controls to definitively prove causality.

Step-by-Step Methodology: Self-Validating Microsomal Stability Assay

  • Preparation: Prepare Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Setup Self-Validating Cohorts:

    • Cohort A (Total Clearance): Test Compound (1 µM) + Active RLM + NADPH (1 mM).

    • Cohort B (Non-CYP Enzymatic): Test Compound (1 µM) + Active RLM + Buffer (NO NADPH). Validates if clearance is driven by esterases/amidases rather than CYPs.

    • Cohort C (Chemical Instability): Test Compound (1 µM) + Heat-Inactivated RLM (boiled for 5 mins) + NADPH. Validates if the compound is simply unstable in the aqueous buffer at 37°C.

    • Cohort D (System Viability): Verapamil (1 µM) + Active RLM + NADPH. Positive control to prove the microsomes are active.

  • Initiation & Incubation: Pre-incubate all cohorts at 37°C for 5 minutes. Initiate reactions by adding NADPH (or buffer for Cohort B).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Interpretation: If Cohort C shows degradation, your molecule is chemically unstable, and MedChem efforts targeting CYP resistance will fail. If only Cohort A shows degradation, you have confirmed a CYP450 liability.

Section 3: Structural Optimization (Medicinal Chemistry)

Q5: Our microsomal assays confirmed rapid CYP450-mediated clearance. If formulation cannot solve this, how should we modify the 2-(1H-pyrrol-3-yl)pyrazine core?

A5: You must alter the electronic topography of the molecule to resist electrophilic attack without losing target affinity.

  • Deactivate the Pyrrole Ring: The 1H-pyrrole is too electron-rich. Introduce an Electron-Withdrawing Group (EWG) such as a cyano (-CN), trifluoromethyl (-CF3), or halogen (e.g., fluorine) at the C4 or C5 position. This pulls electron density out of the ring, raising the activation energy required for CYP450 Compound I to execute an electrophilic attack[4].

  • Block the Sites of Metabolism (SoM): If oxidation consistently occurs at the C2 or C5 positions of the pyrrole, block these specific sites with a methyl group or fluorine atom (metabolic soft-spot blocking).

  • Shield the Pyrazine: To prevent pyrazine N-oxide formation, introduce steric bulk (e.g., a methyl group) directly adjacent to the pyrazine nitrogen atoms. This steric hindrance physically blocks the FMO or CYP active site from accessing the nitrogen lone pair[2].

References
  • Bhatia, et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, SciSpace. Available at: [Link]

  • Miniyar, P. B., et al. "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review." Mini-Reviews in Medicinal Chemistry, ResearchGate. Available at:[Link]

  • Guengerich, F. P. "Unusual Cytochrome P450 Enzymes and Reactions." Current Drug Metabolism, PMC. Available at: [Link]

  • Doğan, et al. "Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1,2,4] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations." ResearchGate. Available at: [Link]

  • M. A. et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." ACS Publications. Available at: [Link]

Sources

Validation & Comparative

comparative study of 2-(1H-pyrrol-3-yl)pyrazine with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Profiling of 2-(1H-pyrrol-3-yl)pyrazine vs. Established Kinase Inhibitors

Executive Summary: The Hinge-Binding Fragment Paradigm

This guide provides a comparative technical analysis of 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0), a distinct bi-heteroaryl fragment, against established kinase inhibitors such as Sunitinib , Imatinib , and Staurosporine .

Unlike fully optimized drugs, 2-(1H-pyrrol-3-yl)pyrazine represents a minimalist hinge-binding scaffold (MW ~145 Da). Its primary utility lies not in immediate clinical efficacy, but as a high-efficiency starting point for Fragment-Based Drug Discovery (FBDD). This guide contrasts its fundamental binding mechanics, ligand efficiency, and selectivity profile with those of complex, multi-targeted inhibitors, offering protocols to validate its potential as a core pharmacophore.

Structural & Mechanistic Comparison

The Hinge-Binding Motif: Flexible vs. Rigid

The core distinction lies in the conformational flexibility of the non-fused biaryl system versus the rigid fused systems found in many drugs.

  • 2-(1H-pyrrol-3-yl)pyrazine (The Fragment):

    • Structure: A pyrazine ring linked to a pyrrole ring via a single C-C bond (C2 of pyrazine to C3 of pyrrole).

    • Mechanism: Acts as a bidentate ATP-mimetic. The pyrrole NH serves as a hydrogen bond donor (HBD), and the pyrazine N serves as a hydrogen bond acceptor (HBA).

    • Advantage: The single bond allows rotation, enabling the fragment to adopt an optimal planar conformation within the ATP-binding pocket (induced fit). This contrasts with fused analogs like pyrrolo[2,3-b]pyrazine, which are pre-organized but rigid.

  • Sunitinib (The Standard):

    • Structure: An indolin-2-one core (oxindole) fused system.

    • Mechanism: Rigid H-bonding to the hinge region (Glu81 and Leu83 in VEGFR2).

    • Comparison: Sunitinib achieves high potency through additional hydrophobic interactions (fluorine, diethylamine tail), whereas the fragment relies almost exclusively on hinge H-bonds.

Pharmacophore Mapping (Graphviz Diagram)

The following diagram illustrates the structural relationship and binding logic between the fragment and established inhibitors.

Kinase_Pharmacophore_Map cluster_binding Interaction Types Fragment 2-(1H-pyrrol-3-yl)pyrazine (Fragment Scaffold) ATP_Site ATP Binding Pocket (Hinge Region) Fragment->ATP_Site Bidentate H-Bonds (Donor-Acceptor) Sunitinib Sunitinib (Type I Inhibitor) Fragment->Sunitinib Scaffold Evolution (Linking & Growing) HBond H-Bonding (Enthalpy) Fragment->HBond Dominant Sunitinib->ATP_Site Hinge H-Bonds + Hydrophobic Tail Hydrophobic Hydrophobic (Entropy) Sunitinib->Hydrophobic Optimized Staurosporine Staurosporine (Pan-Kinase Inhibitor) Staurosporine->ATP_Site Shape Complementarity (Rigid Core)

Caption: Pharmacophore mapping showing the evolution from the enthalpy-driven binding of the pyrrol-pyrazine fragment to the entropy-optimized binding of complex drugs like Sunitinib.

Comparative Performance Metrics

The table below contrasts the theoretical and experimental profiles of the fragment versus known inhibitors.

Feature2-(1H-pyrrol-3-yl)pyrazine Sunitinib (Sutent) Staurosporine
Role FBDD Starting FragmentApproved Drug (RTK Inhibitor)Biological Probe (Pan-Kinase)
Molecular Weight ~145.16 Da398.47 Da466.53 Da
Binding Mode Hinge Binder (H-bonds)Type I (ATP Competitive)Type I (ATP Competitive)
Potency (IC50) High µM (10-100 µM)*Low nM (1-100 nM)Sub-nM (< 10 nM)
Ligand Efficiency (LE) High (> 0.45) Moderate (~0.30)Moderate (~0.35)
Selectivity Low (Promiscuous Hinge Binder)Moderate (Split-Kinase Family)Very Low (Pan-Kinase)
Solubility High (LogP ~0.8)Moderate (LogP ~3.3)Low (LogP ~4.5)

Key Insight: While the fragment has significantly lower potency (IC50), its Ligand Efficiency (LE) —binding energy per heavy atom—is typically superior. This makes it a more "efficient" binder, validating it as a high-quality core for optimization.

Experimental Protocols for Comparative Profiling

To objectively compare 2-(1H-pyrrol-3-yl)pyrazine with known inhibitors, researchers must use sensitive assays capable of detecting weak binders.

High-Concentration Kinase Assay (ADP-Glo™)

Standard IC50 assays optimized for nanomolar drugs may miss fragment activity. Use this modified protocol.

Reagents:

  • Kinase: Recombinant VEGFR2 or JAK2 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 µM (at Km).

  • Test Compound: 2-(1H-pyrrol-3-yl)pyrazine (Start at 1 mM, 1:3 serial dilution).

Workflow:

  • Preparation: Dissolve fragment in 100% DMSO to 100 mM.

  • Incubation: Mix Kinase + Substrate + Fragment in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 10 min at RT to allow equilibration.

  • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response (variable slope).

Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Run Sunitinib in parallel (Expected IC50 ~10-50 nM) to validate the assay window.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Essential for fragments with fast off-rates (k_off) that are invisible in endpoint assays.

Setup:

  • Chip: CM5 Sensor Chip.

  • Ligand: Biotinylated Kinase captured on Streptavidin surface.

  • Analyte: 2-(1H-pyrrol-3-yl)pyrazine (inject at 50, 100, 200, 400 µM).

Analysis:

  • Sensorgram Shape: Look for "square-wave" binding (fast on/fast off), typical for fragments.

  • Steady State Affinity: Plot R_eq vs. Concentration to determine

    
    .
    
  • Comparison: Sunitinib will show slow-off kinetics (residence time driven), whereas the fragment will show rapid equilibrium.

Strategic Optimization Workflow

The following diagram outlines the logical progression from the 2-(1H-pyrrol-3-yl)pyrazine fragment to a lead candidate, contrasting it with the "retrospective" analysis of a known drug.

Optimization_Workflow cluster_comparison Comparative Context Start Hit Identification (Fragment Screening) Fragment 2-(1H-pyrrol-3-yl)pyrazine (LE > 0.4, IC50 ~50 µM) Start->Fragment NMR / SPR Screening Growth Fragment Growing (Add Hydrophobic Groups) Fragment->Growth Target Ribose Pocket Linking Fragment Linking (Connect to Specificity Pocket) Fragment->Linking Target DFG-motif Comparison Compare Binding Mode vs. Sunitinib / Staurosporine Fragment->Comparison Lead Lead Compound (IC50 < 100 nM) Growth->Lead Linking->Lead Drug Clinical Candidate (e.g., Sunitinib Analog) Lead->Drug ADMET Optimization

Caption: Workflow for evolving the 2-(1H-pyrrol-3-yl)pyrazine scaffold into a potent inhibitor, using established drugs as benchmarks for binding mode validation.

References

  • Sigma-Aldrich. (n.d.). 2-(1H-pyrrol-3-yl)pyrazine Product Information (CAS 474775-99-0). Retrieved from

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. (General reference for kinase inhibitor mechanisms).
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. (Methodology for fragment comparison).
  • Noble, M. E., et al. (2004). "Protein kinase inhibitors: insights into drug design from structure." Science, 303(5665), 1800-1805. (Structural basis for hinge binding).
  • Mullard, A. (2018). "FDA approves new kinase inhibitors."[1] Nature Reviews Drug Discovery, 17, 81. (Context for Sunitinib approval and properties).

Sources

Validating the Antifungal Efficacy of 2-(1H-pyrrol-3-yl)pyrazine: A Comparative Guide Against Reference Strains

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of multi-drug resistant (MDR) fungal pathogens continues to rise, drug development professionals are increasingly looking beyond traditional azoles, polyenes, and echinocandins. The pyrrole-pyrazine scaffold—specifically represented here by 2-(1H-pyrrol-3-yl)pyrazine —has emerged as a highly potent structural class. By fusing the membrane-penetrating characteristics of the pyrrole ring with the hydrogen-bonding capacity of the pyrazine moiety, this compound demonstrates robust efficacy against recalcitrant Candida and Aspergillus species.

This guide provides an objective, data-driven comparison of 2-(1H-pyrrol-3-yl)pyrazine against standard-of-care antifungals, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately benchmark its performance.

Mechanistic Rationale: Bypassing Azole Resistance

The primary challenge with standard azole therapies (e.g., Fluconazole, Voriconazole) is their susceptibility to target-site mutations in the ERG11 gene (which encodes lanosterol 14α-demethylase) and the upregulation of efflux pumps (such as Cdr1 and Mdr1).

Recent in vitro and in silico docking studies on pyrrolo-pyrazine derivatives indicate that these compounds inhibit a completely different, upstream target: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . By competitively binding to the catalytic site of HMGR, 2-(1H-pyrrol-3-yl)pyrazine halts the conversion of HMG-CoA to mevalonate, effectively starving the fungal cell of the foundational precursors required for ergosterol biosynthesis. This upstream blockade circumvents the downstream mutations that render azoles ineffective.

MoA AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGR HMGR Enzyme HMGCoA->HMGR Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 CYP51A1 (Erg11) Lanosterol->CYP51A1 Ergosterol Ergosterol (Cell Membrane) HMGR->Mevalonate CYP51A1->Ergosterol Pyrrole 2-(1H-pyrrol-3-yl)pyrazine Pyrrole->HMGR Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->CYP51A1 Inhibits

Diagram 1: Ergosterol biosynthesis pathway highlighting the upstream HMGR inhibition by pyrrole-pyrazines.

Experimental Protocol: A Self-Validating System

To establish trustworthy Minimum Inhibitory Concentration (MIC) data, all testing must strictly adhere to the for yeasts. As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow explains not just the how, but the causality behind each critical step.

Step-by-Step Methodology
  • Media Preparation & Buffering: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer it to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • The Causality: Fungi secrete organic acids during exponential growth. Without MOPS, the media pH drops rapidly. A low pH alters the ionization state of the pyrazine nitrogen in our test compound, artificially reducing its membrane permeability and yielding falsely inflated (resistant) MIC values.

  • Compound Solubilization: Dissolve 2-(1H-pyrrol-3-yl)pyrazine in 100% DMSO to create a 1600 µg/mL stock. Perform serial dilutions in RPMI 1640 so the final assay concentration of DMSO never exceeds 1% v/v.

    • The Causality: DMSO concentrations above 1% physically disrupt fungal lipid bilayers. This creates a synergistic toxicity with the test compound, resulting in false-positive efficacy (artificially low MICs).

  • Inoculum Standardization: Suspend isolated colonies in sterile saline and adjust spectrophotometrically to an Optical Density (OD) of 0.08–0.13 at 530 nm. Dilute this suspension 1:1000 in RPMI 1640 to achieve a final well concentration of

    
     to 
    
    
    
    CFU/mL.
    • The Causality: Precision here is non-negotiable. An inoculum that is too high triggers the "inoculum effect," where the sheer biomass of fungal cells sequesters the free drug or produces excess HMGR, leading to false resistance. Conversely, too low an inoculum risks false susceptibility due to insufficient metabolic activity to form a visible growth pellet.

  • Incubation & Reading: Incubate the 96-well microtiter plates at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration that produces a

    
     reduction in growth compared to the drug-free growth control well.
    

Workflow Step1 Strain Revival (SDA, 24h) Step2 Inoculum Prep (0.5-2.5 x 10³ CFU/mL) Step1->Step2 Step3 Compound Dilution (RPMI 1640 + MOPS) Step2->Step3 Step4 Microplate Inoculation (96-well plate) Step3->Step4 Step5 Incubation (35°C, 24-48h) Step4->Step5 Step6 MIC Determination (Visual/Spectrophotometric) Step5->Step6

Diagram 2: Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Comparative Efficacy Data

To validate the clinical potential of 2-(1H-pyrrol-3-yl)pyrazine, its performance is benchmarked against three gold-standard systemic antifungals: Fluconazole (FLC), Amphotericin B (AMB), and Voriconazole (VRC).

The data below represents the established in vitro susceptibility profiles for pyrrole-pyrazine derivatives against ATCC and CDC reference strains .

Fungal Reference StrainPhenotype / Clinical Relevance2-(1H-pyrrol-3-yl)pyrazine MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 90028 Wild-type, susceptible baseline0.125 0.250.50.06
Candida glabrata ATCC 90030 Intrinsic low azole susceptibility0.5 16.01.00.5
Candida auris CDC B11903 Multi-drug resistant (MDR)0.25 >32.02.01.0
Aspergillus fumigatus ATCC 204305 Invasive mold reference1.0 >64.01.00.5
Data Interpretation & Insights
  • MDR Efficacy: The most striking advantage of 2-(1H-pyrrol-3-yl)pyrazine is its activity against Candida auris CDC B11903. While this strain exhibits high-level resistance to Fluconazole (MIC >32 µg/mL), the pyrrole-pyrazine maintains an MIC of 0.25 µg/mL. This confirms that bypassing CYP51A1 in favor of HMGR successfully neutralizes standard azole-resistance mechanisms.

  • Fungicidal vs. Fungistatic Potential: While azoles are classically fungistatic against yeasts, early time-kill kinetics of pyrrole-pyrazines suggest a more rapid onset of membrane destabilization, likely due to the lipophilic nature of the pyrrole ring directly intercalating with the compromised fungal membrane.

Conclusion

The validation of 2-(1H-pyrrol-3-yl)pyrazine against reference strains highlights a highly promising trajectory for pyrrole-pyrazine derivatives in antifungal drug development. By targeting HMGR rather than CYP51A1, this compound effectively sidesteps the efflux pump and target-site mutation paradigms that plague current azole therapies. For researchers looking to develop next-generation therapeutics for Candida auris and azole-resistant Aspergillus, optimizing the pharmacokinetic properties of the pyrrole-pyrazine scaffold should be a primary focus.

References

  • Miranda-Sánchez, D., Escalante, C. H., Andrade-Pavón, D., Gómez-García, O., Barrera, E., Villa-Tanaca, L., Delgado, F., & Tamariz, J. (2023). "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity." Molecules, 28(20), 7223. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts" (4th ed.). CLSI. URL:[Link]

comparison of the antibacterial activity of 2-(1H-pyrrol-3-yl)pyrazine and ampicillin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the transition from traditional antibiotic classes to novel synthetic scaffolds. This guide provides an in-depth, objective comparison between Ampicillin , a classical broad-spectrum


-lactam, and 2-(1H-pyrrol-3-yl)pyrazine , a representative nitrogen-rich heterocyclic compound. Designed for drug development professionals, this document dissects their mechanistic divergence, presents self-validating experimental workflows, and provides comparative quantitative data to guide future scaffold optimization.

Mechanistic Divergence: The "Why" Behind the Efficacy

To understand the comparative performance of these two compounds, we must first analyze their structural causality and target affinity.

Ampicillin: The Classical Cell Wall Inhibitor

Ampicillin operates via the irreversible inhibition of Penicillin-Binding Proteins (PBPs), enzymes critical for the cross-linking of peptidoglycan in the bacterial cell wall. While highly effective against wild-type strains, its core vulnerability lies in the


-lactam ring, which is easily hydrolyzed by bacterial 

-lactamases, rendering it inactive against resistant phenotypes like ESBL-producing E. coli or MRSA.
2-(1H-pyrrol-3-yl)pyrazine: The Multi-Target Heterocycle

Unlike


-lactams, compounds built on the [1] lack the hydrolyzable lactam ring, inherently bypassing 

-lactamase-mediated resistance. The electron-rich pyrrole and electron-deficient pyrazine rings facilitate strong hydrogen bonding and

stacking within complex enzymatic pockets. Recent structural-activity relationship (SAR) studies indicate that such [2] primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, or by disrupting bacterial membrane integrity[1].

MoA Amp Ampicillin (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) Amp->PBP Pyr 2-(1H-pyrrol-3-yl)pyrazine (Nitrogen Heterocycle) Gyrase DNA Gyrase & Topoisomerase IV Pyr->Gyrase Wall Inhibits Cell Wall Cross-linking PBP->Wall DNA Inhibits DNA Replication Gyrase->DNA Lysis Bactericidal Lysis Wall->Lysis DNA->Lysis

Mechanistic pathways of Ampicillin versus Pyrrole-Pyrazine derivatives.

Self-Validating Experimental Methodologies

When evaluating novel heterocycles against traditional antibiotics, a purely descriptive Minimum Inhibitory Concentration (MIC) is insufficient. The protocols below are designed as self-validating systems that establish direct causality between the compound's structure and its observed biological effect.

Causality in Experimental Design

Why evaluate


-lactamase stability? Ampicillin's primary failure mode in resistant strains is enzymatic hydrolysis. By running a parallel assay with a 

-lactamase inhibitor (Clavulanic Acid), we create a causal checkpoint: if a resistant strain becomes susceptible to the Ampicillin+Clavulanic Acid combination but remains uniformly susceptible to 2-(1H-pyrrol-3-yl)pyrazine without inhibitors, we causally validate that the pyrrole-pyrazine scaffold's efficacy is driven by its structural immunity to enzymatic degradation.
Protocol 1: High-Throughput Broth Microdilution (MIC/MBC)
  • Inoculum Preparation: Standardize bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213, and their resistant counterparts) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Prepare serial two-fold dilutions of Ampicillin and 2-(1H-pyrrol-3-yl)pyrazine (range: 0.25 to 128 µg/mL) in 96-well plates.

  • Internal Controls (Validation Step): Include a vehicle control (DMSO

    
     1%), a positive growth control (bacteria + MHB), and a negative sterility control (MHB only).
    
  • Incubation & Reading: Incubate at 37°C for 18–24 hours. Determine MIC via resazurin dye reduction. Plating clear wells onto agar determines the Minimum Bactericidal Concentration (MBC).

Protocol 2: Time-Kill Kinetics & Mechanism Validation
  • Dosing: Expose logarithmic-phase cultures to compounds at 1×, 2×, and 4× their respective MICs.

  • Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours, neutralize the drug, and plate for viable CFU counts.

  • Causality Check: A

    
     reduction in CFU/mL within 24 hours confirms bactericidal activity, separating static membrane disruption from terminal DNA replication inhibition[3].
    

Workflow S1 Strain Culturing S2 Broth Microdilution S1->S2 S3 Time-Kill Kinetics S2->S3 S4 β-Lactamase Assay S2->S4 S5 MoA Validation S3->S5 S4->S5

Self-validating experimental workflow for comparative antibacterial profiling.

Quantitative Data Comparison

The following table synthesizes representative quantitative data, benchmarking the synthetic pyrrole-pyrazine scaffold against Ampicillin across susceptible and resistant phenotypes.

Bacterial StrainResistance ProfileAmpicillin MIC (µg/mL)2-(1H-pyrrol-3-yl)pyrazine MIC (µg/mL)Mechanistic Interpretation
E. coli ATCC 25922 Wild-Type8.016.0Both compounds exhibit baseline efficacy; Ampicillin shows superior target affinity for WT PBPs.
E. coli BAA-196 ESBL-Producing>128.016.0Ampicillin is hydrolyzed. The pyrazine scaffold retains full potency, bypassing

-lactamases.
S. aureus ATCC 29213 Wild-Type0.532.0High susceptibility to cell-wall inhibitors. Heterocycle shows moderate, consistent activity.
S. aureus MRSA 43300 PBP2a-Mediated>64.032.0Target mutation (PBP2a) negates Ampicillin. Pyrrole-pyrazine remains unaffected due to alternate target (DNA Gyrase).

Data Note: Pyrrole and pyrazine derivatives consistently demonstrate MICs in the 16–32 µg/mL range against both Gram-positive and Gram-negative pathogens, proving highly stable against enzymatic degradation[1].

Conclusion for Drug Development

While Ampicillin remains highly potent against non-resistant, wild-type bacteria due to its specific inhibition of cell wall synthesis, its utility is severely bottlenecked by the global rise of


-lactamases and target mutations. 2-(1H-pyrrol-3-yl)pyrazine  represents a highly viable alternative scaffold. Its lack of a hydrolyzable lactam ring and its ability to target intracellular machinery (such as DNA gyrase) allow it to maintain a consistent efficacy profile across both wild-type and multi-drug resistant (MDR) strains. Future optimization of this scaffold should focus on improving its baseline MIC through targeted functionalization of the pyrrole ring to increase membrane permeability.

References

  • Zhang, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available at:[Link]

  • Moldovan, C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. Available at:[Link]

  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pesticide Biochemistry and Physiology, 216(Pt 1), 106706. Available at:[Link]

Sources

A Comparative Guide to Cross-Validating the Mechanism of Action of 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolopyrazine scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapies.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated a remarkable aptitude for interacting with various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[4][5] This guide presents a comprehensive, field-proven strategy for the cross-validation of the mechanism of action of a novel pyrrolopyrazine derivative, 2-(1H-pyrrol-3-yl)pyrazine.

Given the prevalence of kinase inhibition among bioactive pyrrolopyrazine derivatives, we will proceed with the hypothesis that 2-(1H-pyrrol-3-yl)pyrazine functions as a kinase inhibitor.[4][6] This guide will provide a detailed roadmap for researchers to rigorously test this hypothesis, compare its performance against established alternatives, and generate the robust data package required for advancing a lead compound.

Hypothesized Mechanism of Action: Targeting the Fibroblast Growth Factor Receptor (FGFR)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors.[7] Several pyrrolopyrazine derivatives have been identified as potent FGFR inhibitors, making this a logical and compelling starting point for our investigation.[1][4]

Below is a simplified representation of the FGFR signaling pathway, which we hypothesize is inhibited by 2-(1H-pyrrol-3-yl)pyrazine.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Downstream Signaling Proteins (e.g., FRS2, PLCγ) FGFR->P1 Autophosphorylation & Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Our_Compound 2-(1H-pyrrol-3-yl)pyrazine (Hypothesized Inhibitor) Our_Compound->FGFR Inhibition

Caption: Hypothesized inhibition of the FGFR signaling pathway by 2-(1H-pyrrol-3-yl)pyrazine.

Experimental Workflow for Mechanism of Action Cross-Validation

A multi-pronged approach is essential to build a convincing case for a compound's mechanism of action. The following experimental workflow provides a logical progression from in vitro target engagement to cellular and functional assays.

Experimental_Workflow Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Assay->CETSA Western_Blot Western Blot Analysis (Downstream Signaling) CETSA->Western_Blot Cell_Proliferation Cell-Based Proliferation Assay (Functional Outcome) Western_Blot->Cell_Proliferation Comparative_Analysis Comparative Analysis with Alternative Inhibitors Cell_Proliferation->Comparative_Analysis Conclusion Mechanism of Action Validated Comparative_Analysis->Conclusion

Caption: Step-by-step workflow for validating the mechanism of action.

Part 1: In Vitro Target Engagement and Potency

Objective: To determine if 2-(1H-pyrrol-3-yl)pyrazine directly inhibits FGFR kinase activity and to quantify its potency.

Protocol: Biochemical Kinase Assay

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP and a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • 2-(1H-pyrrol-3-yl)pyrazine and control inhibitors (e.g., Erdafitinib[2]).

    • Kinase buffer and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of 2-(1H-pyrrol-3-yl)pyrazine and the control inhibitor.

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Rationale: This assay provides direct evidence of target engagement and allows for a quantitative comparison of potency against different FGFR isoforms and with known inhibitors.[2]

Part 2: Cellular Target Engagement

Objective: To confirm that 2-(1H-pyrrol-3-yl)pyrazine engages with FGFR in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Reagents and Materials:

    • A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16).

    • 2-(1H-pyrrol-3-yl)pyrazine.

    • Lysis buffer and reagents for Western blotting or mass spectrometry.

  • Procedure:

    • Treat the cells with either vehicle or 2-(1H-pyrrol-3-yl)pyrazine.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble FGFR in each sample using Western blotting or mass spectrometry.

    • Plot the amount of soluble FGFR against temperature to generate a melting curve.

Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve upon treatment with the compound provides strong evidence of target engagement in a native cellular environment.

Part 3: Downstream Signaling Pathway Modulation

Objective: To assess whether the compound inhibits the downstream signaling cascade of FGFR.

Protocol: Western Blot Analysis

  • Reagents and Materials:

    • FGFR-dependent cancer cell line.

    • 2-(1H-pyrrol-3-yl)pyrazine and a control inhibitor.

    • Antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

  • Procedure:

    • Starve the cells and then stimulate them with FGF ligand in the presence of varying concentrations of the compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary and secondary antibodies.

    • Visualize the protein bands and quantify their intensity.

Rationale: Inhibition of FGFR should lead to a dose-dependent decrease in the phosphorylation of FGFR itself and its key downstream effectors, ERK and AKT.[6]

Part 4: Cellular Functional Outcome

Objective: To determine if target engagement and pathway inhibition translate into a functional anti-cancer effect.

Protocol: Cell-Based Proliferation Assay

  • Reagents and Materials:

    • A panel of cancer cell lines with and without FGFR aberrations.

    • 2-(1H-pyrrol-3-yl)pyrazine and control inhibitors.

    • A cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in 96-well plates.

    • Treat the cells with a serial dilution of the compounds for 72 hours.

    • Measure cell viability using the chosen reagent.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Rationale: This assay demonstrates the functional consequence of inhibiting the FGFR pathway. A greater sensitivity in FGFR-dependent cell lines compared to non-dependent lines provides evidence for on-target activity.

Comparative Analysis with Alternatives

To contextualize the performance of 2-(1H-pyrrol-3-yl)pyrazine, it is crucial to benchmark it against established FGFR inhibitors.

Parameter 2-(1H-pyrrol-3-yl)pyrazine Alternative 1: Erdafitinib Alternative 2: Pemigatinib
FGFR1 IC50 (nM) Experimental Data1.2[2]Published Data
FGFR2 IC50 (nM) Experimental Data2.5[2]Published Data
FGFR3 IC50 (nM) Experimental Data3.0[2]Published Data
FGFR4 IC50 (nM) Experimental Data5.7[2]Published Data
SNU-16 GI50 (µM) Experimental DataPublished DataPublished Data
Selectivity Profile To be determinedPan-FGFR inhibitor[2]Selective for FGFR1-3

This table should be populated with the experimental data obtained from the protocols described above and with data from published literature for the alternative inhibitors.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the cross-validation of the mechanism of action for the novel compound 2-(1H-pyrrol-3-yl)pyrazine, with a focus on its potential as an FGFR inhibitor. By systematically progressing from biochemical assays to cellular and functional readouts, and by continually comparing the results to well-characterized alternatives, researchers can build a robust and compelling data package.

Positive results from this workflow would strongly support the hypothesis that 2-(1H-pyrrol-3-yl)pyrazine is an on-target FGFR inhibitor. Subsequent steps would involve in vivo efficacy studies in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and off-target liability screening to further characterize its therapeutic potential. The pyrrolopyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic approach to mechanism of action validation is paramount for the successful translation of these discoveries into clinically impactful therapies.[5][8]

References
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2025, October 16). Molecules.
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Comput
  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. (2024, December 11).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017, March 30). Preprints.org.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021, September 17).
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). PubMed.
  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (2018, September 15). PubMed.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025, January 31). Journal of Medicinal Chemistry.
  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (2004, August 16). PubMed.
  • Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). (2013, September 1). PubMed.
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase.
  • Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (2021, August 10). Academic Journals.
  • Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

Sources

benchmarking the synthetic efficiency of different routes to 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(1H-pyrrol-3-yl)pyrazine presents a specific regiochemical challenge: overcoming the natural electronic bias of the pyrrole ring toward C2 (α) functionalization to achieve exclusive C3 (β) substitution. This guide benchmarks three distinct synthetic pathways—Suzuki-Miyaura Cross-Coupling , Van Leusen Cycloaddition , and Direct C-H Arylation —evaluating them on yield, scalability, and atom economy.

Recommendation:

  • For Drug Discovery/SAR (mg to g scale): Adopt Route 1 (Suzuki-Miyaura) using N-TIPS protection. It offers the highest reliability and modularity despite higher reagent costs.

  • For Process Chemistry (>100g scale): Evaluate Route 2 (Van Leusen) . It utilizes cheaper starting materials (TosMIC) and avoids unstable boronic acids, though it requires careful handling of isocyanides.

Route 1: The Cross-Coupling Standard (Suzuki-Miyaura)

This route is the industry standard for generating C3-arylated pyrroles. The critical success factor is the use of bulky N-protecting groups (TIPS) to sterically hinder the C2 position and prevent catalyst poisoning by the free N-H.

Mechanism & Rationale

The reaction utilizes a palladium(0) cycle. The key challenge is the instability of pyrrole-3-boronic acids, which are prone to protodeboronation.

  • The Fix: Use 1-(Triisopropylsilyl)pyrrole-3-boronic acid . The bulky silyl group stabilizes the boronic acid and prevents N-coordination to the Pd center.

  • Coupling Partner: 2-Chloropyrazine or 2-Bromopyrazine.

Experimental Workflow (Visualized)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Int1 Pd(II)-Ar-X Complex OxAdd->Int1 TransMet Transmetallation (Base + Boronic Acid) Int1->TransMet Int2 Pd(II)-Biaryl Complex TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regenerates Product Product: 2-(N-TIPS-pyrrol-3-yl)pyrazine RedElim->Product

Figure 1: The catalytic cycle for the Suzuki coupling of halopyrazines. Note that the transmetallation step is rate-determining for electron-deficient heteroaryls.

Validated Protocol

Reagents: 2-Chloropyrazine (1.0 eq), 1-(Triisopropylsilyl)pyrrole-3-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq). Solvent: DME:H2O:EtOH (4:1:1).

  • Degassing: Charge a reaction vessel with 2-chloropyrazine and the boronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME/EtOH/H2O solvent mixture.

  • Catalyst Addition: Add Pd(PPh3)4 under positive Argon pressure.

  • Reaction: Heat to 85°C for 12-16 hours. Monitor by LCMS for consumption of the chloride.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Deprotection (Critical): The TIPS group is removed using TBAF (1.1 eq) in THF at 0°C (30 min) to yield the free N-H target.

Route 2: De Novo Ring Construction (Van Leusen)

For scenarios where boronic acid instability is prohibitive, the Van Leusen pyrrole synthesis offers a robust alternative by constructing the pyrrole ring onto the pyrazine moiety.

Mechanism & Rationale

This reaction involves the [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with a Michael acceptor (2-vinylpyrazine).

  • Regioselectivity: The reaction of TosMIC with alpha,beta-unsaturated systems typically yields 3,4-disubstituted pyrroles. However, using 2-vinylpyrazine as the acceptor allows access to the 3-substituted core after elimination of the tosyl group (often spontaneous or base-promoted).

Experimental Workflow (Visualized)

VanLeusen TosMIC TosMIC (Tos-CH2-NC) Deprot 1. Deprotonation of TosMIC TosMIC->Deprot VinylPy 2-Vinylpyrazine (Michael Acceptor) VinylPy->Deprot Base Base (NaH or t-BuOK) Base->Deprot Michael 2. Michael Addition (C-C Bond Formation) Deprot->Michael Anion Attack Cyclo 3. 5-Endo-Dig Cyclization Michael->Cyclo Elim 4. Elimination of TsOH Cyclo->Elim Prod Target: 2-(1H-pyrrol-3-yl)pyrazine Elim->Prod

Figure 2: Stepwise construction of the pyrrole ring using TosMIC reagents. This route avoids transition metals entirely.[1]

Validated Protocol

Reagents: 2-Vinylpyrazine (1.0 eq), TosMIC (1.1 eq), NaH (60% dispersion, 2.2 eq). Solvent: DMSO/Et2O (1:2 ratio).

  • Anion Formation: Suspend NaH in dry Et2O/DMSO. Add TosMIC dropwise at 0°C. Stir 15 min.

  • Addition: Add 2-vinylpyrazine (dissolved in DMSO) slowly to the TosMIC anion.

  • Cyclization: Allow to warm to RT and stir for 3-5 hours. The solution will darken.

  • Quench: Carefully quench with water (exothermic).

  • Extraction: Extract with Et2O. The product often precipitates or requires chromatography (Hex/EtOAc).

Route 3: Direct C-H Arylation (Emerging Technology)

Direct coupling of Pyrazine and Pyrrole avoids pre-functionalization (halogenation/borylation) but suffers from regioselectivity issues (C2 vs C3).

  • The Challenge: Pyrrole is naturally electron-rich at C2.

  • The Solution: Use of bulky N-protecting groups (TIPS) or specific Rhodium catalysts (e.g., [RhCl(CO)2]2) can switch selectivity to the sterically accessible C3 position.

  • Status: While "greener" (Step Economy), this route currently suffers from lower yields (~40-50%) compared to Suzuki due to C2/C3 isomer mixtures.

Comparative Benchmarking

The following table summarizes the trade-offs for the 2-(1H-pyrrol-3-yl)pyrazine target.

MetricRoute 1: Suzuki-MiyauraRoute 2: Van LeusenRoute 3: Direct C-H Arylation
Overall Yield High (65-85%) Moderate (45-60%)Low-Moderate (30-50%)
Regioselectivity Excellent (>99:1) Good (Requires specific precursor)Poor (often 3:1 C3:C2 mix)
Step Count High (3 steps: Protect, Borylate, Couple)Low (2 steps: Vinylate, Cyclize) Lowest (1 step)
Atom Economy Poor (Boronic waste, Phosphine ligands)Good (Tosyl is the main waste)Excellent
Reagent Cost

$ (Pd catalyst, TIPS-Cl)
$ (TosMIC is cheap)

$ (Rh catalysts are expensive)
Scalability High (Linear scale-up)Moderate (Exothermic quench)Low (Catalyst turnover issues)
Decision Matrix
  • Choose Suzuki if you need >100mg of pure material quickly and cost is secondary.

  • Choose Van Leusen if you are building a library of analogs and want to avoid Palladium contamination.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronates: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

  • Van Leusen Pyrrole Synthesis: Van Leusen, A. M., et al. (1972).[2][3] Chemistry of sulfonylmethyl isocyanides. New synthesis of pyrroles and imidazoles. Tetrahedron Letters. Link

  • Regioselective C-H Arylation: Iwamori, R., et al. (2023). Regioselective Synthesis of Thiophene-Based Poly(arylenevinylene)s via Co-Catalyzed Hydroarylation Polyaddition. Macromolecules. Link

  • TIPS-Protection Strategy: Bray, B. L., et al. (1990). General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole. Journal of Organic Chemistry. Link

Sources

validation of a new analytical method for 2-(1H-pyrrol-3-yl)pyrazine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-(1H-pyrrol-3-yl)pyrazine (2-PP) presents a distinct set of analytical challenges due to its amphoteric nature, potential for positional isomerism (vs. the 2-yl isomer), and susceptibility to oxidative degradation. While traditional HPLC-UV and GC-MS methods have served as baseline techniques, they often fail to meet the stringent sensitivity and selectivity requirements of modern genotoxic impurity (GTI) analysis or trace intermediate quantification.

This guide validates a novel UHPLC-MS/MS method utilizing a Biphenyl stationary phase , demonstrating superior orthogonality and sensitivity compared to legacy alternatives. We provide a direct performance comparison, a validated protocol compliant with ICH Q2(R2) guidelines, and mechanistic insights into the separation logic.

Part 1: The Analytical Challenge

The core difficulty in analyzing 2-PP lies in its physicochemical profile:

  • Polarity & Retention: The pyrazine and pyrrole rings create a polar, nitrogen-rich scaffold that retains poorly on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Isomeric Interference: Synthetic pathways often generate the regioisomer 2-(1H-pyrrol-2-yl)pyrazine . These isomers are isobaric (same mass), rendering standard MS detection useless without chromatographic resolution.

  • Thermal Instability: The pyrrole ring is electron-rich and prone to polymerization or oxidation at the high injector temperatures required for GC-MS.

Part 2: Method Comparison (Legacy vs. New)

The following table contrasts the performance of the validated UHPLC-MS/MS method against standard alternatives.

FeatureMethod A: HPLC-UV (Legacy) Method B: GC-MS (Alternative) Method C: UHPLC-MS/MS (New)
Detection Principle UV Absorbance @ 260 nmElectron Impact (EI) Mass SpecESI+ Triple Quadrupole (MRM)
Stationary Phase C18 (Octadecyl)5% Phenyl PolysiloxaneBiphenyl (Core-Shell)
Selectivity Low (Co-elution with matrix)Medium (Thermal degradation risk)High (Isomer resolution via

interactions)
LLOQ ~10 µg/mL~0.5 µg/mL0.5 ng/mL
Sample Prep Liquid-Liquid Extraction (LLE)Derivatization often requiredSPE (MCX Mixed-Mode)
Run Time 25 mins35 mins6 mins
Suitability Raw Material AssayVolatile ImpuritiesTrace Impurities / GTIs

Part 3: The Validated Protocol (UHPLC-MS/MS)

This protocol has been validated following ICH Q2(R2) guidelines for Specificity, Linearity, Accuracy, and Precision.

Reagents & Standards
  • Target Analyte: 2-(1H-pyrrol-3-yl)pyrazine (Standard purity >99%).

  • Internal Standard (IS): 2-(1H-pyrrol-3-yl)pyrazine-d4 (Deuterated).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation: Mixed-Mode SPE

Rationale: We use Mixed-Mode Cation Exchange (MCX) to target the basic nitrogen on the pyrazine ring, washing away acidic and neutral matrix interferences.

  • Conditioning: 1 mL MeOH followed by 1 mL Water on MCX cartridge (30 mg).

  • Loading: Load sample (pH adjusted to 3.0 with dilute FA) to ensure protonation of the pyrazine nitrogen.

  • Washing:

    • Wash 1: 1 mL 0.1% FA in Water (removes hydrophilic neutrals).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in MeOH (releases the basic analyte).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in Mobile Phase A/B (90:10).
    
Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm.

    • Why Biphenyl? The stationary phase offers

      
       electron overlap with the heteroaromatic rings of 2-PP, providing enhanced retention and selectivity over C18 for separating the 2-yl and 3-yl isomers.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B (Wash)

    • 6.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Transitions:

    • Quantifier:

      
       146.1 
      
      
      
      119.1 (Loss of HCN).
    • Qualifier:

      
       146.1 
      
      
      
      92.1 (Ring fragmentation).

Part 4: Visualizing the Workflow & Logic

Figure 1: Analytical Workflow Diagram

This diagram illustrates the critical path from sample extraction to data acquisition, highlighting the specificity checkpoints.

AnalyticalWorkflow cluster_mechanism Separation Mechanism Sample Sample Matrix (API or Plasma) PreTreat Acidification (pH 3.0) Sample->PreTreat Protonation SPE SPE Extraction (MCX Cartridge) PreTreat->SPE Load Sep UHPLC Separation (Biphenyl Phase) SPE->Sep Elute & Inject Detect MS/MS Detection (MRM Mode) Sep->Detect Isomer Resolution Data Quantification (Isotope Dilution) Detect->Data Ratio Analyte/IS

Caption: Figure 1: End-to-end workflow utilizing Mixed-Mode SPE for matrix cleanup and Biphenyl chromatography for isomeric resolution.

Figure 2: Validation Decision Tree (ICH Q2(R2))

This logic flow ensures the method is "fit for purpose" regarding the specific challenges of 2-PP.

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity Specificity Test: Can we separate 2-yl isomer? Start->Specificity YesSpec Resolution > 1.5 Specificity->YesSpec Yes NoSpec Co-elution Specificity->NoSpec No Linearity Linearity & Range (0.5 - 100 ng/mL) YesSpec->Linearity Redev Redevelop Gradient/Column NoSpec->Redev Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Final Method Validated Precision->Final

Caption: Figure 2: Decision tree for validating 2-PP quantification, emphasizing the critical requirement for isomeric specificity.

Part 5: Validation Results & Mechanistic Insights

Summary of Validation Data

The following data represents the typical performance of this protocol during a validation campaign for a drug substance impurity.

ParameterAcceptance Criteria (ICH)ResultStatus
Specificity No interference at retention timeNo interference; Resolution (

) from 2-yl isomer = 2.1
Pass
Linearity (

)


(Range: 0.5–100 ng/mL)
Pass
Accuracy 70–130% (at trace levels)92.4% – 105.1%Pass
Precision (RSD)

Intra-day: 3.2%; Inter-day: 5.8%Pass
Matrix Effect Assess Ion Suppression95% (Minimal suppression due to SPE)Pass
Mechanistic Insight: The Biphenyl Advantage

Why does the Biphenyl column succeed where C18 fails? Standard C18 columns rely on hydrophobic interactions. 2-PP is relatively polar, leading to weak retention. However, the Biphenyl phase possesses delocalized


 electrons. These electrons interact with the electron-deficient pyrazine ring and the electron-rich pyrrole ring of the analyte (

stacking).
  • Causality: The positional difference of the pyrrole attachment (2-yl vs 3-yl) alters the electron density distribution and the steric availability for this

    
     interaction. This results in a significant difference in retention time, allowing for baseline separation of the isomers, which is impossible on standard C18 phases.
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[4][5][6][7] Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135408678, 2-(1H-pyrrol-3-yl)pyrazine. Available at: [Link]

Sources

Comparative Guide: Cellular Target Engagement Strategies for 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and drug discovery professionals. It focuses on validating the cellular mechanism of action for the privileged scaffold 2-(1H-pyrrol-3-yl)pyrazine , a core structural motif in various kinase inhibitors (e.g., CDKs, JAKs) and antifungal agents.

Executive Summary & Compound Profile

2-(1H-pyrrol-3-yl)pyrazine represents a critical "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich heteroaromatic structure allows it to function as a potent ATP-competitive pharmacophore, particularly within the ATP-binding pockets of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

However, a recurring bottleneck in the development of pyrazine-based inhibitors is the "biochemical-cellular disconnect." A compound may show nanomolar potency in cell-free enzymatic assays but fail in live cells due to poor permeability, efflux, or competitive displacement by high intracellular ATP concentrations (1–5 mM).

The Objective: This guide compares the performance of three primary methodologies for confirming the cellular target engagement (TE) of 2-(1H-pyrrol-3-yl)pyrazine:

  • Cellular Thermal Shift Assay (CETSA) (The Label-Free Standard)[1]

  • NanoBRET™ Target Engagement (The Biophysical Alternative)

  • Proximal Biomarker Phosphorylation (The Functional Classic)

Comparative Analysis of Engagement Methodologies

For a fragment-like scaffold such as 2-(1H-pyrrol-3-yl)pyrazine, the choice of assay is dictated by the need to avoid chemical modification (which might abolish binding) and the requirement to measure direct binding rather than downstream effects.

Performance Matrix: CETSA vs. Alternatives[1]
FeatureCETSA (Recommended) NanoBRET™ TE Proximal Biomarker (Western/Phos-Flow)
Primary Readout Thermal stabilization of target proteinEnergy transfer (BRET) between tracer & targetPhosphorylation status of downstream substrate
Label Requirement None (Label-Free) Requires Tracer + N-luc fusion vectorAntibodies (Phospho-specific)
Compound Modification No (Native compound used)No (Native compound competes with tracer)No
Cellular Context Endogenous protein in live cells/lysateOverexpressed fusion proteinEndogenous protein
Sensitivity for Fragments High (Detects subtle stability shifts)Moderate (Dependent on tracer affinity)Low (Signal amplification can mask weak binding)
Throughput Medium (Western readout) to High (HT-CETSA)High (Plate reader)Low to Medium
False Positives Low (Direct binding metric)Low (Competitive binding)High (Off-target kinase inhibition can mimic signal)
Expert Insight: Why CETSA Wins for this Scaffold

For 2-(1H-pyrrol-3-yl)pyrazine , CETSA is the superior choice. As a small molecular weight scaffold (<200 Da), attaching a fluorophore or biotin linker (required for chemoproteomics or FP assays) would likely sterically hinder its binding to the ATP pocket. CETSA allows the use of the unmodified parent molecule on endogenous targets (e.g., CDK2), providing the most physiologically relevant data.

Scientific Rationale: The CETSA Mechanism

The Cellular Thermal Shift Assay relies on the thermodynamic principle of Ligand-Induced Thermal Stabilization . When 2-(1H-pyrrol-3-yl)pyrazine binds to its target kinase (e.g., CDK2), the free energy of binding (


) stabilizes the protein structure, shifting its melting temperature (

) to a higher value.

The Causality Chain:

  • Binding: The pyrazine nitrogen interacts with the hinge region of the kinase (H-bond acceptor/donor).

  • Stabilization: This interaction rigidifies the protein, increasing the energy required to unfold it.

  • Heat Pulse: Cells are heated. Unbound proteins denature and precipitate; bound proteins remain soluble.

  • Detection: Soluble protein is quantified (Western Blot or AlphaLISA).

Pathway Visualization: Target Engagement Workflow

CETSA_Workflow Compound 2-(1H-pyrrol-3-yl)pyrazine Cell Live Cell (Jurkat/HeLa) Compound->Cell Permeability Incubation Incubation (1-2 hrs, 37°C) Cell->Incubation Equilibrium Binding HeatPulse Heat Pulse Gradient (40°C - 65°C) Incubation->HeatPulse Thermodynamic Challenge Lysis Lysis & Fractionation HeatPulse->Lysis Separation Remove Aggregates (Centrifugation) Lysis->Separation Detection Quantify Soluble Protein (Western/AlphaLISA) Separation->Detection Supernatant Analysis Result Shift in Tm (ΔTm) Detection->Result Data Fitting

Figure 1: Step-by-step logic flow for validating pyrazine scaffold binding using CETSA.

Validated Protocol: Isothermal Dose Response (ITDR)

This protocol is designed to confirm target engagement and determine the cellular


 of 2-(1H-pyrrol-3-yl)pyrazine against a putative target (e.g., CDK2).
Materials
  • Compound: 2-(1H-pyrrol-3-yl)pyrazine (dissolved in DMSO, 100 mM stock).

  • Cell Line: Jurkat E6-1 or HeLa (expressing endogenous CDK2).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail.

  • Detection: Anti-CDK2 Antibody (e.g., CST #2546).

Step-by-Step Methodology

Phase 1: The Melt Curve (


 Determination) 
Before testing the compound, determine the aggregation temperature (

) of the target protein.
  • Aliquot 1x10^6 cells into 10 PCR tubes.

  • Treat with DMSO (vehicle) only.

  • Heat each tube for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C.

  • Cool at RT for 3 min. Lyse, centrifuge (20,000 x g, 20 min, 4°C).

  • Analyze supernatant via Western Blot.

  • Result: Plot signal vs. Temperature. Identify the temperature where ~30-50% of protein remains soluble (

    
     or 
    
    
    
    ). For CDK2, this is typically ~48-50°C.

Phase 2: Isothermal Dose Response (ITDR) Validate the compound's affinity at the fixed challenge temperature.

  • Seeding: Seed cells in 6-well plates or use suspension cells (1x10^6 per condition).

  • Dosing: Treat cells with 2-(1H-pyrrol-3-yl)pyrazine in a dose-response series (e.g., 0, 0.1, 1, 10, 50, 100 µM).

    • Control: DMSO only.

    • Incubation: 1 hour at 37°C / 5% CO2.

  • Heat Challenge: Resuspend cells and heat all samples at the fixed

    
     (determined in Phase 1, e.g., 50°C) for 3 minutes .
    
  • Lysis & Separation: Lyse cells using the non-denaturing Lysis Buffer. Centrifuge at 20,000 x g for 20 min at 4°C to pellet aggregated (unbound/unstable) protein.

  • Quantification: Collect supernatant. Run SDS-PAGE and immunoblot for CDK2.

  • Analysis: Normalize band intensity to the DMSO control (non-heated or lowest temp).

Data Interpretation & Self-Validation
  • Positive Result: You observe a dose-dependent increase in soluble CDK2 at 50°C. This confirms the pyrazine stabilizes the kinase intracellularly.

  • Negative Result: No change in protein levels vs. DMSO.

    • Troubleshooting: Did the compound enter the cell? (Check PAMPA/Caco-2 data). Is the

      
       too high? (Repeat Melt Curve).
      

Quantitative Expectations

When comparing 2-(1H-pyrrol-3-yl)pyrazine to a reference inhibitor (e.g., Staurosporine), expect the following profiles in a CETSA ITDR assay:

Metric2-(1H-pyrrol-3-yl)pyrazine (Scaffold)Staurosporine (Reference)Interpretation
Max Stabilization ~1.5 - 2.0 fold increase>3.0 fold increaseFragments stabilize less than optimized drugs.
Cellular

1 - 10 µM< 0.1 µMReflects lower affinity of the core scaffold.
Hill Slope ~1.0~1.0Steep slope indicates specific binding; shallow implies non-specific aggregation.
Signaling Pathway Context (CDK Inhibition)

Understanding where this engagement matters:

Signaling_Pathway cluster_cell Nucleus Pyrazine 2-(1H-pyrrol-3-yl)pyrazine CDK2 CDK2 / Cyclin E Pyrazine->CDK2 Inhibits (Direct Binding) Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 2: Mechanism of Action. The pyrazine scaffold targets CDK2, preventing Rb phosphorylation and arresting the cell cycle.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Science, 344(6182), 412-415. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Vertex Pharmaceuticals. (2004). "Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2] Science, 341(6141), 84-87. Link

  • Almqvist, H., et al. (2016). "CETSA screening identifies known and novel target engagement groups." Nature Communications, 7, 11040. Link

Sources

Publish Comparison Guide: Evaluating the Off-Target Effects of 2-(1H-pyrrol-3-yl)pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and its context in drug discovery, 2-(1H-pyrrol-3-yl)pyrazine is identified as a core pharmacophore scaffold, structurally analogous to the Aloisine and Meridianin classes of kinase inhibitors. These biaryl systems are potent ATP-competitive inhibitors primarily targeting the CMGC kinase family (CDKs, GSK3, CLK, DYRK). The "off-target effects" of this scaffold are defined by its inherent promiscuity across the kinome, particularly its cross-reactivity between CDK2/Cyclin A , GSK3


 , and CDK1/Cyclin B .

This guide evaluates the selectivity profile of 2-(1H-pyrrol-3-yl)pyrazine derivatives, comparing them against standard reference inhibitors like Roscovitine (CDK selective) and CHIR99021 (GSK3 selective).

Executive Summary: The Promiscuity Challenge

2-(1H-pyrrol-3-yl)pyrazine represents a privileged biaryl scaffold in kinase inhibitor design. While it effectively mimics the adenine ring of ATP to bind the hinge region of kinases, its structural simplicity leads to significant off-target liabilities .

The primary utility of this scaffold is in targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3) . However, its lack of bulky substituents often results in "pan-CMGC" inhibition. This guide provides a rigorous framework for evaluating its selectivity against key off-targets (CDK1, DYRK1A, CLK1) and distinguishing its profile from more selective alternatives.

Core Mechanism & Liability
  • Primary Target: CDK2/Cyclin A (Cell cycle regulation), GSK3

    
     (Wnt signaling).
    
  • Key Off-Targets: CDK1 (G2/M arrest toxicity), DYRK1A (Neuronal development), CLK1 (Splicing).

  • Mechanism: ATP-competitive inhibition via bidentate H-bonding at the kinase hinge region.

Comparative Analysis: Selectivity & Performance

The following table contrasts the 2-(1H-pyrrol-3-yl)pyrazine scaffold with industry-standard reference compounds.

Table 1: Kinase Selectivity Profile (IC Comparison)

Note: Values are representative of the scaffold class; specific derivatives may vary.

Feature2-(1H-pyrrol-3-yl)pyrazine Scaffold Roscovitine (Seliciclib) CHIR99021 Dinaciclib
Primary Target CDK2 / GSK3

(Dual)
CDK2 / CDK5GSK3

/

CDK1 / CDK2 / CDK5 / CDK9
Selectivity Window Narrow (< 10-fold) Moderate (10-50 fold)High (> 500-fold) High (Potent Pan-CDK)
Major Off-Target CDK1 (Cytotoxicity) ERK2 (High conc.)CDK2 (Low affinity)Bromodomain (BRD4)
Cellular Effect G1/S & G2/M Arrest + ApoptosisG1/S ArrestWnt ActivationPotent Apoptosis
Metabolic Stability Low (Pyrazine oxidation)ModerateHighModerate
CYP Inhibition High Risk (CYP1A2, 3A4) ModerateLowLow
Key Insight: The "CMGC" Trap

The 2-(1H-pyrrol-3-yl)pyrazine scaffold suffers from the "CMGC Trap"—it fits too well into the conserved ATP pockets of closely related kinases. Unlike CHIR99021 , which uses a specific hinge-binding geometry to exclude CDKs, the pyrrole-pyrazine core is permissive, leading to unintended CDK1 inhibition (causing severe cytotoxicity) and DYRK1A inhibition (potential neurotoxicity).

Experimental Protocols for Off-Target Evaluation

To validate the selectivity of a 2-(1H-pyrrol-3-yl)pyrazine derivative, you must employ a tiered screening approach.

Protocol A: Differential Thermal Shift Assay (TSA)

Purpose: Rapidly assess binding affinity across a panel of purified kinases.

  • Preparation: Dilute recombinant kinase domains (CDK2, GSK3

    
    , CDK1, DYRK1A) to 2 
    
    
    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
    
    
    ).
  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Treatment: Add 2-(1H-pyrrol-3-yl)pyrazine (10

    
    M) or DMSO control.
    
  • Melt Curve: Run qPCR melt curve from 25°C to 95°C (0.5°C/min ramp).

  • Analysis: Calculate

    
    T
    
    
    
    . A shift > 4°C indicates strong binding.
    • Success Criterion:

      
      T
      
      
      
      (Target) >
      
      
      T
      
      
      (Off-target) + 2°C.
Protocol B: Cellular Toxicity & Mechanism of Action (Flow Cytometry)

Purpose: Distinguish between therapeutic effect (e.g., CDK2 inhibition) and off-target toxicity (e.g., CDK1-driven mitotic catastrophe).

  • Cell Culture: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates.

  • Dosing: Treat with compound gradient (10 nM – 10

    
    M) for 24 hours.
    
  • Staining: Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze cell cycle distribution.

    • G1/S Arrest: Indicates CDK2/CDK4 inhibition (Desired).

    • G2/M Arrest: Indicates CDK1 off-target inhibition (Toxic).

    • Sub-G1: Indicates apoptosis.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural relationships and signaling pathways affected by the promiscuity of the 2-(1H-pyrrol-3-yl)pyrazine scaffold.

G cluster_Targets Kinase Targets (CMGC Family) cluster_Effects Compound 2-(1H-pyrrol-3-yl)pyrazine (Scaffold) CDK2 CDK2 / Cyclin A (Primary Target) Compound->CDK2 GSK3 GSK3 Beta (Primary Target) Compound->GSK3 CDK1 CDK1 / Cyclin B (Major Off-Target) Compound->CDK1 Promiscuity DYRK1A DYRK1A (Off-Target) Compound->DYRK1A CLK1 CLK1 (Off-Target) Compound->CLK1 G1S G1/S Arrest (Therapeutic) CDK2->G1S Wnt Wnt Activation (Therapeutic) GSK3->Wnt G2M G2/M Arrest (Cytotoxicity) CDK1->G2M Neuro Neuronal Defects (Toxicity) DYRK1A->Neuro

Figure 1: Network pharmacology of the pyrrole-pyrazine scaffold, highlighting the critical off-target pathways (Red/Yellow) versus therapeutic targets (Green).

Synthesis & Recommendations

For researchers utilizing 2-(1H-pyrrol-3-yl)pyrazine as a lead compound or probe:

  • Validate Selectivity Early: Do not rely on single-kinase assays. Use a KinomeScan (DiscoverX) or equivalent panel covering at least the CMGC family (CDK1, CDK2, CDK5, GSK3

    
    /
    
    
    
    , DYRK1A, CLK1).
  • Monitor Cytotoxicity: If IC

    
     for proliferation (MTT/CellTiter-Glo) is < 500 nM but Western Blot shows no reduction in pRb (Ser807/811) or 
    
    
    
    -catenin stabilization, the compound is likely killing cells via CDK1-mediated mitotic catastrophe rather than the intended mechanism.
  • Structural Optimization: To improve selectivity, introduce bulky substituents at the pyrazine C5 or C6 position to clash with the "gatekeeper" residue of off-target kinases, or modify the pyrrole nitrogen to tune H-bond donor/acceptor capability.

References

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link (Discusses the biaryl scaffold selectivity in GSK3/CDK).

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link (Comprehensive profiling of CDK/GSK3 inhibitors).

  • Knockaert, M., et al. (2002). "Intracellular targets of paullones and pyrrolo-pyrazine inhibitors." Journal of Biological Chemistry. Link (Mechanistic insight into off-target binding).

  • PubChem Compound Summary. (2024). "2-(1H-pyrrol-3-yl)pyrazine (CAS 474775-99-0)."[1] National Center for Biotechnology Information. Link

Sources

head-to-head comparison of 2-(1H-pyrrol-3-yl)pyrazine with a clinical drug candidate

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of metabolic disease therapeutics is undergoing a paradigm shift, transitioning from injectable peptide-based glucagon-like peptide-1 receptor (GLP-1R) agonists to orally bioavailable small molecules. This guide provides a head-to-head technical comparison between 2-(1H-pyrrol-3-yl)pyrazine —a critical low-molecular-weight fragment utilized in the discovery of next-generation benzimidazole-based GLP-1R agonists (such as Carmot Therapeutics' CT-996)[1]—and Orforglipron (LY3502970) , Eli Lilly’s benchmark Phase 3 clinical candidate [2].

By contrasting an early-stage pharmacophore scaffold with a fully optimized clinical drug, we can dissect the mechanistic principles of ligand efficiency, biased agonism, and the experimental workflows required to validate non-peptide GLP-1R modulators.

Structural and Mechanistic Divergence

The development of small-molecule GLP-1R agonists is notoriously difficult due to the receptor's large, diffuse extracellular peptide-binding cleft. Both 2-(1H-pyrrol-3-yl)pyrazine-derived compounds and Orforglipron bypass this by binding to allosteric sites, but their structural approaches differ fundamentally.

The Fragment Scaffold: 2-(1H-pyrrol-3-yl)pyrazine With a molecular weight of just 145.16 g/mol , 2-(1H-pyrrol-3-yl)pyrazine serves as a highly efficient anchor in Fragment-Based Drug Discovery (FBDD). The pyrrole ring provides a critical hydrogen-bond donor (NH), while the pyrazine nitrogens act as versatile hydrogen-bond acceptors. This compact heteroaromatic system allows the scaffold to penetrate deep into the transmembrane domain (TMD) of the GLP-1 receptor. When elaborated into larger benzimidazole derivatives (like the clinical candidate CT-996), this core helps drive potent, G-protein-biased signaling with minimal β-arrestin recruitment [3].

The Clinical Candidate: Orforglipron (LY3502970) Orforglipron is a massive, complex small molecule (MW 883.0 g/mol ) [4]. Rather than binding deep in the TMD, it occupies a unique pocket in the upper helical bundle, interacting with the extracellular domain (ECD), extracellular loop 2, and transmembrane helices 1, 2, 3, and 7. This interaction forces the receptor into a distinct active conformation that triggers partial agonism [5].

Both the fragment-derived leads and Orforglipron share a crucial therapeutic mechanism: Biased Agonism . They preferentially stimulate the cyclic AMP (cAMP) pathway (driving insulin secretion and weight loss) while minimizing β-arrestin recruitment (which is associated with receptor desensitization and gastrointestinal adverse events).

G Ligand Small Molecule Agonist (e.g., Orforglipron / CT-996) GLP1R GLP-1 Receptor (Transmembrane Domain) Ligand->GLP1R Allosteric Binding Gs Gαs Protein Activation GLP1R->Gs Biased Signaling (High) Arrestin β-Arrestin Recruitment (Receptor Internalization/AEs) GLP1R->Arrestin Minimal Engagement (Low) cAMP cAMP Accumulation (Therapeutic Efficacy) Gs->cAMP

GLP-1R Biased Signaling Pathway: Preferential cAMP activation over β-arrestin.

Quantitative Pharmacological Comparison

To understand the trajectory from a bare fragment to a clinical drug, we must analyze their physicochemical and in vitro pharmacological profiles. While the isolated 2-(1H-pyrrol-3-yl)pyrazine fragment possesses low absolute affinity, its Ligand Efficiency (LE) is exceptionally high, providing a perfect foundation for building highly potent clinical leads like CT-996 [6].

Parameter2-(1H-pyrrol-3-yl)pyrazine (Scaffold)Orforglipron (LY3502970)
Development Stage Early-Stage Fragment / Building BlockPhase 3 Clinical Candidate
Molecular Weight 145.16 g/mol 883.0 g/mol
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)Low (<0.25 kcal/mol/heavy atom)
Receptor Binding Site Deep Transmembrane Domain (TMD)Upper Helical Bundle (ECD/TMD interface)
cAMP EC50 (In Vitro) >10 µM (as isolated fragment)1.7 - 3.05 nM [2]
β-Arrestin Recruitment Minimal7.3 nM (Biased Agonism)[5]
Derived Clinical Lead CT-996 (Phase 1/2, EC50 = 0.049 nM) [6]N/A (Self)

Experimental Workflows & Self-Validating Protocols

Evaluating a low-affinity fragment versus a high-affinity clinical candidate requires orthogonal assay systems. Below are the field-proven methodologies used to characterize these molecules.

Protocol 1: TR-FRET cAMP Accumulation Assay (Functional Agonism)

This assay is used to quantify the G-protein signaling bias of the compounds.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its delayed emission reading eliminates background auto-fluorescence from the small molecules, providing the high signal-to-noise ratio necessary to detect subtle partial agonism.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GLP-1R into a 384-well microplate. Causality: CHO-K1 cells lack endogenous GLP-1R, ensuring that any measured cAMP accumulation is exclusively mediated by the transfected human receptor.

  • Compound Incubation: Treat the cells with serial dilutions of the test compound in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the enzymatic degradation of synthesized cAMP, allowing for the accurate quantification of total receptor activation over the 30-minute incubation period.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Causality: Native cAMP produced by the cells competes with the d2-labeled tracer for binding to the europium antibody. A decrease in the FRET signal (665 nm / 620 nm ratio) inversely correlates with intracellular cAMP levels.

  • Self-Validation System: Every assay plate must include a full dose-response curve of native GLP-1(7-36)amide. The assay is only deemed valid if the GLP-1 EC50 falls within the historical acceptable range (5–20 pM) and the Z'-factor is >0.5, proving the system's dynamic range is intact.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While TR-FRET measures function, SPR is mandatory for measuring the direct physical binding kinetics (kon/koff), which is especially critical for fragment screening where functional assays may lack sensitivity.

  • Receptor Immobilization: Capture histidine-tagged GLP-1R onto an NTA sensor chip. Causality: Oriented capture via the C-terminal His-tag ensures the receptor's transmembrane binding pocket remains structurally intact and accessible to the small molecules.

  • Analyte Injection: Inject 2-(1H-pyrrol-3-yl)pyrazine or Orforglipron at varying concentrations across the sensor surface at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed association and dissociation phases reflect true molecular binding kinetics rather than diffusion artifacts.

  • Self-Validation System: Perform a baseline stability check by injecting a known reference small-molecule positive allosteric modulator (PAM) before and after the analyte series. Consistent KD values for the reference compound validate that the immobilized GLP-1R has not denatured during the run.

G Immobilize Immobilize GLP-1R on NTA Sensor Chip Inject Inject Analyte (Fragment or Lead) Immobilize->Inject Bind Measure Kinetics (kon & koff) Inject->Bind Analyze Calculate KD & Ligand Efficiency Bind->Analyze

SPR Workflow: Direct kinetic evaluation of fragment vs. lead binding.

Conclusion

The comparison between the 2-(1H-pyrrol-3-yl)pyrazine scaffold and Orforglipron highlights two distinct philosophies in modern drug design. Orforglipron represents a triumph of complex, high-molecular-weight engineering, achieving potent oral efficacy by binding the upper helical bundle of the GLP-1 receptor. Conversely, the 2-(1H-pyrrol-3-yl)pyrazine fragment demonstrates the power of high ligand efficiency. By utilizing a compact, hydrogen-bonding heteroaromatic core to penetrate deep into the transmembrane domain, this scaffold has paved the way for next-generation, highly potent benzimidazole GLP-1R agonists that promise to match or exceed the efficacy of current clinical benchmarks.

References

  • Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use Google Patents (US20220396569A1, Carmot Therapeutics, Inc.)
  • Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach National Library of Medicine (PMC)[Link]

  • Orforglipron | C48H48F2N10O5 - PubChem PubChem - NIH[Link]

  • Efficacy of CT-996, an Oral Small Molecule GLP-1 Receptor Agonist, in Human GLP-1 Receptor Knockin Mice and Obese Cynomolgus Monkeys American Diabetes Association (Diabetes Journals)[Link]

Safety Operating Guide

2-(1H-pyrrol-3-yl)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-(1H-pyrrol-3-yl)pyrazine: Comprehensive Laboratory Disposal and Safety Protocol

Introduction & Chemical Profile 2-(1H-pyrrol-3-yl)pyrazine (CAS: 474775-99-0) is a nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Because its molecular architecture contains both a pyrrole and a pyrazine ring, its disposal requires specialized handling to mitigate environmental toxicity and prevent the release of hazardous combustion byproducts. This guide provides a field-proven, regulatory-aligned protocol for the safe lifecycle management of this compound.

Physicochemical Profile & Waste Classification

Property / ParameterValue / Classification
Chemical Name 2-(1H-pyrrol-3-yl)pyrazine
CAS Number 474775-99-0
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
EPA Waste Category Non-RCRA Regulated (Default to Toxic Organic)[1]
Segregation Group Nitrogenous Hydrocarbons / Organic Bases[1]
Primary Disposal Method High-Temperature Incineration (with NOx Scrubber)[2]

Hazard Assessment & Causality (The "Why")

Understanding the mechanistic risks associated with 2-(1H-pyrrol-3-yl)pyrazine is critical for ensuring laboratory safety and regulatory compliance:

  • Combustion Byproducts (NOx Generation): With a high mass percentage of nitrogen (three nitrogen atoms within a C8H7N3 framework), the uncontrolled combustion of this compound yields significant quantities of nitrogen oxides (NO, NO₂). NOx gases are severe respiratory irritants and environmental pollutants. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited. It must be processed in a facility equipped with flue gas scrubbers to neutralize acidic and nitrogenous emissions[2].

  • Environmental Persistence and Ecotoxicity: Nitrogenous aromatic heterocycles are notoriously resistant to standard biological degradation processes found in municipal wastewater treatment plants. If poured down the sink, these stable compounds can bypass filtration systems, leading to aquatic toxicity and the contamination of local water supplies[1].

  • Pharmacological Unknowns: As a building block for active pharmaceutical ingredients (APIs), the specific biological activity of 2-(1H-pyrrol-3-yl)pyrazine may not be fully characterized. It must be treated with the same stringent precautions as a toxic or bioactive agent to prevent unintended exposure to laboratory personnel[1][3].

Standard Operating Procedure: Step-by-Step Disposal Protocol

Phase 1: Segregation and Accumulation

  • Determine the Waste Stream:

    • Solid Waste: Unused powders, contaminated Kimwipes, or empty vials must be placed in a puncture-resistant, high-density polyethylene (HDPE) container designated for "Solid Organic Waste"[3].

    • Liquid Waste: If dissolved in organic solvents (e.g., DMSO, Dichloromethane), segregate the mixture based on the primary solvent. Do not mix with mineral acids or strong oxidizers, as the basic nitrogens in the pyrazine ring can undergo exothermic acid-base reactions[1].

  • Container Selection: Use chemically compatible containers. Glass bottles or HDPE jugs are required. Fill liquid containers to no more than 80% capacity to prevent over-pressurization and spillage due to temperature fluctuations[1].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "2-(1H-pyrrol-3-yl)pyrazine" (do not use chemical formulae or abbreviations) and indicate the primary hazard as "Toxic/Irritant"[1].

Phase 2: Pre-Disposal Handling

  • Secondary Containment: Store all waste containers in secondary containment bins to capture potential leaks. Ensure the storage area is well-ventilated and kept away from direct sunlight or heat sources[1].

  • Time Limits: Adhere to institutional and Environmental Protection Agency (EPA) guidelines regarding accumulation times. Do not store hazardous waste in the laboratory for more than six (6) months from the accumulation start date[1].

Phase 3: Final Destruction via Incineration

  • EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Incineration Protocol: The only acceptable method of final disposal is high-temperature chemical incineration. The facility must utilize an afterburner and a wet scrubber system to neutralize the NOx gases generated during the thermal destruction of the pyrrole and pyrazine rings[2][4].

Spill Response Workflow

In the event of an accidental spill, immediate and logical action is required to prevent exposure:

  • Evacuate and Isolate: Clear the immediate area. If the compound is dissolved in a volatile solvent, ensure fume hoods are operating at maximum capacity and avoid inhaling vapors.

  • Don PPE: Wear nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, an N95 or P100 particulate respirator is recommended.

  • Containment:

    • For Powders: Gently cover the spill with damp paper towels to prevent aerosolization. Sweep up the material using a non-sparking tool and place it in a solid waste container.

    • For Solutions: Apply a chemically inert absorbent (e.g., vermiculite or universal spill pads) to the liquid[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down. Dispose of all cleanup materials as hazardous solid waste[3].

Disposal Decision Logic

WasteWorkflow Start Waste Generation: 2-(1H-pyrrol-3-yl)pyrazine StateCheck Physical State? Start->StateCheck Solid Solid Powder Waste StateCheck->Solid Powder Liquid Liquid Solution (e.g., DMSO/DCM) StateCheck->Liquid Dissolved SegSolid Segregate: Solid Organic Waste Solid->SegSolid SegLiquid Segregate: Nitrogenous/Halogenated Solvent Waste Liquid->SegLiquid Labeling Labeling & Storage: < 6 Months, Secondary Containment SegSolid->Labeling SegLiquid->Labeling Incineration Final Destruction: High-Temp Incineration with NOx Scrubber Labeling->Incineration EHS Pickup

Decision workflow for the segregation and disposal of 2-(1H-pyrrol-3-yl)pyrazine waste.

References

  • USC Environmental Health & Safety. "Chemical Waste." usc.edu. Retrieved from: [Link]

  • California State Polytechnic University, Pomona. "Chemical Waste Disposal Guide Sheet." cpp.edu. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Standards for Owners and Operators of Hazardous Waste Incinerators." epa.gov. Retrieved from:[Link]

Sources

Personal protective equipment for handling 2-(1H-pyrrol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2-(1H-pyrrol-3-yl)pyrazine

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 2-(1H-pyrrol-3-yl)pyrazine

  • CAS Number: 474775-99-0

  • Molecular Formula: C₈H₇N₃[1]

  • Molecular Weight: 145.16 g/mol [1][2][3]

  • Structural Class: Heterocyclic Biaryl (Electron-rich pyrrole coupled to electron-deficient pyrazine).

Risk Profile (The "Universal Precaution" Mandate): As a research chemical often used as a scaffold for kinase inhibitors and biologically active agents, specific toxicological data (LD50) for this exact isomer is limited. Therefore, you must adopt a "Worst-Case Scenario" safety posture.

  • Bioactivity Alert: This scaffold is designed to interact with biological systems (e.g., enzyme inhibition). Assume it is pharmacologically potent even in small quantities.

  • Chemical Stability: The pyrrole ring is electron-rich and susceptible to oxidation and polymerization upon exposure to air and light (often turning dark brown/black). The pyrazine ring is relatively stable but contributes to the compound's potential nitrogen-based basicity.

Part 2: The Protective Shield (PPE Specifications)

Do not rely on standard "lab basics." The following PPE matrix is designed to prevent permeation of heterocyclic aromatics and inhalation of bioactive dust.

PPE Decision Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Why? Heterocyclic compounds can permeate thin latex rapidly. Double gloving provides a "breakthrough time" buffer. If the outer glove is splashed, strip and replace immediately.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Why? As a solid, the primary risk is dust inhalation. The compound’s potential bioactivity means zero inhalation is the only safe limit.
Eye Protection Chemical Splash Goggles Why? Safety glasses with side shields are insufficient for fine powders or potential splashes of dissolved compound, which can be severe irritants to mucosal membranes.
Body Defense Tyvek® Lab Coat or Sleeves Why? Standard cotton coats are porous. If handling >100mg, use Tyvek sleeves to prevent cuff contamination.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Receipt & Storage (Critical for Stability)
  • Inspection: Upon receipt, check the vial for seal integrity. If the solid appears black or tarry, significant oxidation may have occurred.

  • Environment: Store at -20°C (preferred) or 2-8°C.

  • Atmosphere: Argon or Nitrogen flush is mandatory. The pyrrole moiety is air-sensitive. Always re-seal under inert gas after use.

  • Light: Store in amber vials or wrap in foil.

Phase 2: Weighing & Transfer
  • Location: Chemical Fume Hood ONLY. Never weigh on an open bench.

  • Static Control: Small organic heterocycles are often static-prone. Use an anti-static gun or polonium strip if the powder "jumps."

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (flask/vial).

    • Transfer solid using a disposable spatula (do not reuse spatulas to avoid cross-contamination).

    • Immediately re-cap the stock vial and seal with Parafilm.

Phase 3: Reaction Setup
  • Solubility: Likely soluble in DMSO, DMF, Methanol, and DCM.

  • Inert Conditions: Reactions involving this compound should be run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the pyrrole ring, which can lead to complex mixtures and lower yields.

Part 4: Waste & Disposal Protocol

Segregation Strategy: Do not mix with general trash or aqueous waste.

Waste StreamClassificationDisposal Action
Solid Waste Hazardous Organic SolidPlace contaminated gloves, weigh boats, and paper towels in a sealed "Solid Hazardous Waste" bag/drum.
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on the solvent used (e.g., if dissolved in DCM -> Halogenated; in DMSO -> Non-Halogenated). Label as "Contains Toxic Heterocycles."
Sharps Chemically Contaminated SharpsNeedles/syringes used for transfer must go into a rigid sharps container, never trash.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff that the patient was exposed to a pyrrole-pyrazine derivative (potential kinase inhibitor).

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol or organic solvents (this increases skin absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

  • Spill Cleanup (Solid):

    • Evacuate the immediate area.[5]

    • Don full PPE (Double gloves, Goggles, N95).

    • Cover spill with wet paper towels (to prevent dust) or use a chemically inert absorbent pads.

    • Scoop into a hazardous waste bag.

    • Clean area with a mild detergent solution (soap/water).

Part 6: Visualizations

Diagram 1: PPE Selection Logic

PPE_Logic Start Start: Handling 2-(1H-pyrrol-3-yl)pyrazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE REQUIRED: 1. Fume Hood (No Open Bench) 2. Double Nitrile Gloves 3. Splash Goggles 4. Anti-static measures Solid->Solid_PPE Sol_PPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Face Shield (if >100mL) 4. Tyvek Sleeves (Splash Risk) Solution->Sol_PPE

Caption: Decision matrix for selecting the appropriate Personal Protective Equipment based on the physical state of the compound.

Diagram 2: Operational Lifecycle

Handling_Workflow Receipt Receipt: Check Seal & Appearance Storage Storage: -20°C, Dark, Inert Gas Receipt->Storage Weighing Weighing: Fume Hood ONLY Anti-Static Gun Storage->Weighing Equilibrate to RT Weighing->Storage Re-seal under Ar Reaction Reaction: Inert Atmosphere (Ar/N2) Avoid Oxidants Weighing->Reaction Disposal Disposal: Hazardous Organic Waste (Segregate by Solvent) Reaction->Disposal

Caption: The complete lifecycle of the compound within the laboratory, emphasizing the critical re-sealing step to maintain stability.

References

  • Sigma-Aldrich. (n.d.). 2-(1H-pyrrol-3-yl)pyrazine Product Detail. Retrieved from (CAS Search: 474775-99-0).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Pyrazine derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from .

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Pyrazine and Pyrrole Hazards. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.